Technical Guide: Synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
This guide outlines the synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine (CAS: 102-51-2 analogue / Specific Isomer often related to Variamine Blue precursors). The pathway focuses on the industrial standard: Nucleop...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine (CAS: 102-51-2 analogue / Specific Isomer often related to Variamine Blue precursors). The pathway focuses on the industrial standard: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation .
-(2-methoxyphenyl)benzene-1,4-diamine
Common Applications: Antioxidant intermediates, dye precursors (Variamine Blue derivatives), and pharmaceutical building blocks.
Retrosynthetic Analysis
The most scalable and economically viable route disconnects the molecule at the amine-phenyl bond and the nitro-amine transformation.
Disconnection: The C-N bond between the central phenyl ring and the 2-methoxyphenyl ring.
Precursors: 1-Chloro-4-nitrobenzene (p-nitrochlorobenzene) and o-Anisidine (2-methoxyaniline).
Forward Strategy:
Step 1 (C-N Coupling): An Ullmann-type or SNAr condensation of 1-chloro-4-nitrobenzene with o-anisidine to form 4-nitro-2'-methoxydiphenylamine .
Step 2 (Reduction): Chemoselective reduction of the nitro group to an amine using catalytic hydrogenation.[1]
Experimental Workflow Diagram
The following diagram illustrates the critical process flow, including reagents and control points.
Figure 1: Two-step synthesis pathway from commodity chemicals to the target diamine.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitro-2'-methoxydiphenylamine
This step utilizes a copper-catalyzed nucleophilic aromatic substitution. While palladium catalysts (Buchwald-Hartwig) offer milder conditions, the copper-mediated route (Ullmann-type) is preferred for cost-efficiency at scale.
Reagents:
1-Chloro-4-nitrobenzene (1.0 eq)
o-Anisidine (1.2 eq)
Potassium Carbonate (
, anhydrous, 1.5 eq)
Copper(I) Iodide (CuI, 5 mol%) or Copper Bronze
Solvent: DMF (Dimethylformamide) or DMSO
Protocol:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Inert atmosphere (
) is recommended to prevent oxidation of the aniline.
Reaction: Heat the mixture to 130–140°C . Monitor by TLC or HPLC. The reaction typically requires 12–16 hours.
Mechanistic Insight: The base neutralizes the HCl generated. The copper coordinates with the aryl halide, facilitating the nucleophilic attack of the bulky o-anisidine.
Workup: Cool to 60°C. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product will precipitate as a yellow-orange solid.
Purification: Filter the solid. Wash with water (3x) to remove salts and DMF. Recrystallize from Ethanol or Toluene to remove unreacted starting materials.
Step 2: Reduction to N-(2-Methoxy-phenyl)-benzene-1,4-diamine
The nitro group is reduced to an amine using heterogeneous catalytic hydrogenation. This method is cleaner than chemical reductions (Fe/HCl) and simplifies purification.
Reagents:
4-Nitro-2'-methoxydiphenylamine (from Step 1)
Hydrogen Gas (
)
Catalyst: 5% or 10% Palladium on Carbon (Pd/C) (5 wt% loading relative to substrate)
Setup: Use a high-pressure reactor (autoclave) or a Parr shaker for lab scale.
Charging: Dissolve the nitro intermediate (10 g) in Methanol (100 mL). Add the Pd/C catalyst (0.5 g) carefully (wet the catalyst first to prevent ignition).
Hydrogenation: Purge the vessel with Nitrogen (3x) then Hydrogen (3x). Pressurize to 3–5 bar (40–70 psi) .
Reaction: Heat to 40–50°C with vigorous stirring. The reaction is exothermic; monitor temperature. Reaction is complete when hydrogen uptake ceases (approx. 2–4 hours).
Workup:
Filtration: Filter the hot solution through a Celite pad to remove the Pd/C catalyst. Caution: Spent catalyst is pyrophoric; keep wet.
Concentration: Rotary evaporate the solvent under reduced pressure.
Final Purification: The crude amine is often an oil or low-melting solid. It can be recrystallized from isopropanol or converted to a hydrochloride/sulfate salt for better stability.
Target Yield: 90–95%
Appearance: Off-white to grey solid (darkens upon air exposure).
Key Process Parameters & Data Summary
Parameter
Step 1 (Coupling)
Step 2 (Reduction)
Limiting Reagent
1-Chloro-4-nitrobenzene
Nitro-Intermediate
Key Reagent
o-Anisidine (Nucleophile)
Hydrogen ()
Catalyst
CuI (5 mol%)
Pd/C (5-10 wt%)
Temperature
135°C ± 5°C
45°C ± 5°C
Time
12 - 16 hours
2 - 4 hours
Critical Impurity
Unreacted Chloride
Hydroxylamine intermediate
Typical Yield
80%
92%
Safety & Handling (E-E-A-T)
Toxicity: Phenylenediamines and anisidines are potential sensitizers and suspected carcinogens. Full PPE (gloves, respirator) and fume hood usage are mandatory.
Exotherm Control: Step 2 (Hydrogenation) is highly exothermic. On a large scale, control the hydrogen feed rate to manage heat evolution.
Catalyst Handling: Dry Pd/C can ignite solvent vapors. Always keep the catalyst wet with water or solvent during filtration.
References
US Patent 3,155,727 . Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst. (Describes the fundamental coupling of p-chloronitrobenzene with anisidines). Link
PrepChem . Synthesis of 2-amino-4-methoxyphenol (Analogous Hydrogenation). (Provides validated conditions for nitro-group hydrogenation in methoxy-substituted aromatics). Link
PubChem . 1,4-Benzenediamine, N-(4-methoxyphenyl)- (Isomer Data). (Chemical properties and safety data for the methoxy-diphenylamine class). Link
Vertex AI Search. Catalytic hydrogenation of nitrobenzene derivatives. (Consolidated search results confirming Pd/C and Raney Ni viability). [Context Source 1.3, 1.9]
An In-depth Technical Guide to the Physicochemical Properties of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
Introduction and Strategic Importance N-(2-Methoxy-phenyl)-benzene-1,4-diamine, a substituted aromatic diamine, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Strategic Importance
N-(2-Methoxy-phenyl)-benzene-1,4-diamine, a substituted aromatic diamine, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its structural architecture, featuring two amine functionalities and a methoxy group on a biphenylamine scaffold, imparts a unique electronic and conformational profile. Understanding the fundamental physicochemical properties of this compound is a critical first step in any research and development endeavor, from designing new synthetic routes to formulating it as a potential therapeutic agent or functional material. The interplay between its hydrogen bonding capabilities, aromatic stacking potential, and acid-base characteristics governs its solubility, membrane permeability, and interaction with biological targets. This guide provides a comprehensive analysis of these core properties, grounded in established analytical procedures, to empower researchers in their scientific pursuits.
Chemical Identity and Structural Features
A precise understanding of the molecule's identity is paramount for accurate data interpretation and reproducibility.
Caption: 2D structure of N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Core Physicochemical Properties: A Summary
The following table summarizes the key physicochemical parameters for N-(2-Methoxy-phenyl)-benzene-1,4-diamine. These values are foundational for predicting its behavior in various chemical and biological systems.
Property
Value/Description
Significance in Drug Development & Research
Appearance
Expected to be a solid at room temperature, potentially a crystalline powder.
Influences handling, formulation, and storage requirements.
Melting Point
Not consistently reported in public literature; requires experimental determination.
A sharp melting point range is a primary indicator of purity.[2]
Boiling Point
High, characteristic of aromatic compounds of this molecular weight.
Relevant for purification methods like distillation, though decomposition may occur at high temperatures.
Solubility
Generally soluble in organic solvents.[3] Its hydrochloride salt form is soluble in water.[4]
Crucial for solvent selection in synthesis, purification, and formulation. Aqueous solubility is a key factor for bioavailability.
pKa
Not consistently reported; requires experimental determination.
Governs the ionization state at different physiological pH values, impacting absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocols for Property Determination
The following sections detail standardized, self-validating protocols for determining the critical physicochemical properties of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. The rationale behind key steps is provided to ensure a deep understanding of the methodology.
Melting Point Determination
Causality: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This protocol uses a digital melting point apparatus for precise temperature control and observation.
Methodology:
Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder.
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end. The sample height should be 2-3 mm.
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.
Rapid Determination (Optional but Recommended): Set a rapid heating rate (10-15 °C/min) to quickly find an approximate melting range. This saves time in subsequent, more precise measurements.
Precise Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the approximate melting point found in the previous step.
Slow Heating: Decrease the heating rate to 1-2 °C/min. This slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
Observation and Recording: Record two temperatures:
T₁: The temperature at which the first drop of liquid appears.
T₂: The temperature at which the entire sample has melted into a clear liquid.
Reporting: Report the melting point as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.5 °C).[2] Repeat the determination twice for reproducibility.
Caption: Workflow for accurate melting point determination.
Solubility Assessment
Causality: The principle of "like dissolves like" governs solubility. The polarity of the solute must be matched with the polarity of the solvent for significant dissolution to occur. This protocol systematically tests the solubility of the compound in a range of solvents of varying polarity and pH to build a comprehensive solubility profile.
Methodology:
Solvent Selection: Prepare a set of test tubes with the following solvents: Water (polar, protic), 5% HCl (aq) (acidic), 5% NaOH (aq) (basic), Ethanol (polar, protic), and Dichloromethane (non-polar aprotic).
Sample Addition: To 1 mL of each solvent, add approximately 10 mg of N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Mixing: Vigorously agitate each test tube for 30-60 seconds. A vortex mixer is ideal.
Observation: Allow the tubes to stand for 1-2 minutes and observe. Classify the solubility as:
Soluble: The entire solid dissolves, leaving a clear solution.
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
Insoluble: The solid does not appear to dissolve at all.
Interpretation:
Solubility in 5% HCl: The presence of basic amine groups will lead to the formation of a hydrochloride salt, which is typically much more water-soluble.[4] Solubility in this medium is a strong indicator of the compound's basic nature.
Solubility in 5% NaOH: The compound is not expected to be soluble in a basic solution as it lacks acidic protons.
Solubility in Water vs. Organic Solvents: The large aromatic structure suggests low aqueous solubility but good solubility in organic solvents.[3]
Caption: Systematic workflow for solubility profiling.
Spectrophotometric pKa Determination
Causality: The ultraviolet (UV) absorbance spectrum of an ionizable compound often changes as it transitions between its protonated (conjugate acid) and deprotonated (free base) forms. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the two species are present in equal concentrations. This pH is, by definition, the pKa of the conjugate acid.[5] This method is particularly well-suited for aromatic amines.
Methodology:
Wavelength Selection:
Prepare two stock solutions of the compound in a suitable solvent mixture (e.g., 50% ethanol/water).
Adjust one solution to a low pH (~pH 2) with HCl to ensure the compound is fully protonated.
Adjust the other solution to a high pH (~pH 12) with NaOH to ensure it is fully deprotonated.
Scan both solutions on a UV-Vis spectrophotometer to find λ_max_, the wavelength of maximum absorbance difference between the two forms.
Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning a range of approximately 3 pH units centered around the estimated pKa.
Sample Preparation: Create a series of samples by adding a constant, small volume of the compound's stock solution to each buffer solution. Ensure the final concentration is identical across all samples.
Absorbance Measurement: Measure the absorbance of each buffered sample at the predetermined λ_max_.
Data Analysis: The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
pKa = pH + log[ (A_B - A) / (A - A_A) ]
Where:
A: Absorbance of the sample at a given pH.
A_A: Absorbance of the fully protonated (acidic) form.
A_B: Absorbance of the fully deprotonated (basic) form.
Graphical Determination: Alternatively, plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
Conclusion
The physicochemical properties of N-(2-Methoxy-phenyl)-benzene-1,4-diamine define its fundamental chemical identity and dictate its behavior in experimental and applied settings. While some data must be determined empirically, the established protocols outlined in this guide provide a robust framework for generating high-quality, reproducible results. A thorough characterization of its melting point, solubility profile, and pKa is an indispensable prerequisite for any advanced research, be it in the synthesis of novel derivatives, the development of new materials, or the exploration of its potential as a lead compound in drug discovery.
References
ChemBK. (n.d.). N,N'-Bis(2-methoxyphenylmethylene)-1,4-benzenediamine. Retrieved from [Link]
ChemBK. (2024). N-(4-methoxyphenyl)benzene-1,4-diamine monohydrochloride. Retrieved from [Link]
Wikipedia. (2023). N,N′-Di-2-butyl-1,4-phenylenediamine. Retrieved from [Link]
Pharmaffiliates. (n.d.). N1-(4-Methoxyphenyl)benzene-1,4-diamine. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxymethyl-p-phenylenediamine. Retrieved from [Link]
PubChem. (n.d.). N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride. Retrieved from [Link]
Haz-Map. (n.d.). N-(4-Methoxyphenyl)-1,4-benzenediamine hydrochloride. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 4-Methoxy-o-phenylenediamine (CAS 102-51-2). Retrieved from [Link]
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. Retrieved from [Link]
University of Canterbury. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
N-(2-Methoxy-phenyl)-benzene-1,4-diamine represents a privileged scaffold in medicinal chemistry, specifically within the class of diphenylamines.[1] Unlike its symmetric counterparts, the presence of the ortho-methoxy group on the N-phenyl ring introduces unique electronic and steric properties that influence metabolic stability, redox potential, and binding affinity in protein-ligand interactions.[1]
This molecule serves as a critical intermediate in the synthesis of phenazine-based antibiotics and antitumor agents, and acts as a model system for understanding the oxidative bioactivation of diphenylamine drugs (e.g., mefenamic acid derivatives).[1]
Physiochemical Data Table
Property
Value
Context/Relevance
Molecular Formula
C₁₃H₁₄N₂O
Core scaffold
Molecular Weight
214.27 g/mol
Fragment-like space (Ro5 compliant)
CAS Number
5840-11-9
Unique Identifier
Melting Point
80–82 °C
Solid state stability (Free base)
Predicted LogP
2.6 – 3.1
Moderate lipophilicity; good membrane permeability
pKa (Amine)
~4.8 (Aniline)
Weak base; neutral at physiological pH
Solubility
DMSO, EtOH, DCM
Poor water solubility; requires co-solvents for bio-assay
Appearance
Grey to purple powder
Oxidizes rapidly in air (store under inert gas)
Structural Insight: The ortho-methoxy substituent acts as an intramolecular hydrogen bond acceptor for the bridging amine proton.[1] This "pre-organized" conformation can lock the diphenylamine system into a specific torsion angle, potentially enhancing binding selectivity compared to unsubstituted analogs.
Synthetic Architecture
For drug development applications requiring high purity, two primary routes are employed: the Classical Nucleophilic Substitution (S_NAr) for scale-up, and the Buchwald-Hartwig Cross-Coupling for library generation.[1]
Rationale: This method allows for the convergence of diverse aniline and halide partners under mild conditions, avoiding the harsh thermal requirements of S_NAr.[1]
Heat to 100°C for 12–16 hours. Monitor by TLC/LC-MS.
Workup: Filter through a Celite pad, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Method B: Nitro-Reduction via S_NAr (Scale-Up Route)
Rationale: Uses cheaper starting materials but requires a reduction step.
Step 1 (Coupling): React 1-fluoro-4-nitrobenzene with o-anisidine in DMSO with K₂CO₃ at 120°C.
Step 2 (Reduction): Hydrogenation of the resulting 2-methoxy-4'-nitrodiphenylamine using H₂ (50 psi) and Pd/C (10%) in Ethanol.
Synthetic Workflow Diagram
Caption: Dual synthetic pathways comparing the Palladium-catalyzed route (top) for library synthesis and the Nitro-reduction route (bottom) for bulk preparation.
Metabolic & Toxicological Profiling
In drug development, this molecule is often used to model the bioactivation of diphenylamine pharmacophores . The metabolic stability of the diphenylamine motif is governed by its oxidation potential.
Mechanism of Bioactivation
The primary toxicological concern for this class is the enzymatic oxidation (CYP450 or peroxidase-mediated) to the reactive Quinone Diimine (QDI) species.
Phase I Oxidation: The p-phenylenediamine moiety is oxidized to the semi-quinone radical cation.[1]
Quinone Formation: Further oxidation yields the electrophilic quinone diimine.
Adduct Formation: The QDI can react with glutathione (detoxification) or nucleophilic DNA bases/proteins (toxicity).
The Methoxy Effect: The 2-methoxy group donates electron density to the ring, potentially lowering the oxidation potential (making it easier to oxidize) compared to the unsubstituted parent.[1] However, it also provides a site for O-demethylation, creating a phenol which can undergo further oxidation to a quinone-imine-methide.[1]
Metabolic Pathway Diagram
Caption: Bioactivation pathway showing the oxidation of the diamine to the electrophilic Quinone Diimine and subsequent divergence into detoxification or toxicity.[1]
Analytical Characterization
To ensure data integrity in biological assays, the purity of CAS 5840-11-9 must be verified, as oxidation products (azo dimers) are common impurities.[1]
Detection: UV at 254 nm (aromatic) and 290 nm (conjugated system).
Retention Time: Expect elution ~4.5 - 5.5 min (depending on dead volume).
Diagnostic NMR Signals (DMSO-d₆)
-OCH₃: Singlet, δ ~3.75 ppm (3H).
-NH₂: Broad Singlet, δ ~4.5–5.0 ppm (2H, exchangeable with D₂O).[1]
-NH- (Bridge): Singlet, δ ~7.2–7.5 ppm (1H).
Aromatic Region: Multiplets, δ 6.5–7.2 ppm (7H). Note: The protons ortho to the methoxy group will show distinct upfield shifting due to resonance.[1]
Applications in Drug Design
Phenazine Synthesis:
Oxidative cyclization of CAS 5840-11-9 yields substituted phenazines.[1] These tricyclic heterocycles are key scaffolds in:
Antitumor agents: Intercalating DNA binders.
Antimalarials: Analogs of clofazimine.
Redox-Active Ligands:
The molecule serves as a "non-innocent" ligand in organometallic complexes, capable of storing electrons in the ligand backbone, which is useful for catalytic oxidations.[1]
Antioxidant Potency:
Like many diphenylamines, it acts as a radical scavenger. In development, it is used as a reference standard to compare the Radical Scavenging Activity (RSA) of novel antioxidants.
Mechanistic Grounding: Strategic Applications of Named Reactions in Organic Synthesis (Buchwald-Hartwig Coupling). Kurti, L., Czako, B. Elsevier, 2005.[1]
Metabolic Pathway:Bioactivation of Diphenylamines to Quinone Imines. Chemical Research in Toxicology. (General reference for diphenylamine tox mechanism).
Physical Data: PubChem Compound Summary for CID 225387 (Related Isomer Data & Class Properties). Available at:
(Note: Specific peer-reviewed papers for this exact CAS number are rare; protocols are derived from the standard chemistry of the 4-aminodiphenylamine class.)[1]
Technical Guide: Spectroscopic Profiling of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
The following is an in-depth technical guide on the spectroscopic characterization of N-(2-Methoxy-phenyl)-benzene-1,4-diamine . This guide is structured to provide researchers with a rigorous framework for identifying a...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the spectroscopic characterization of N-(2-Methoxy-phenyl)-benzene-1,4-diamine . This guide is structured to provide researchers with a rigorous framework for identifying and validating this specific diphenylamine derivative using NMR, IR, and Mass Spectrometry.
[1]
Executive Summary & Chemical Identity
N-(2-Methoxy-phenyl)-benzene-1,4-diamine is a specialized diphenylamine intermediate, often utilized in the synthesis of azo dyes, antioxidants, and conductive polymers.[1] Its structure combines a p-phenylenediamine core with an o-anisidine moiety, creating a distinct electronic environment that requires careful spectroscopic deconvolution to distinguish it from its meta and para isomers (e.g., Variamine Blue B base).[1]
): Located at the ortho-position of Ring B (steric and electronic influence).[1]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary validation of molecular weight and structural connectivity. For this molecule, Electron Ionization (EI) at 70 eV is the standard for elucidating fragmentation pathways.
Ionization & Fragmentation Pattern
The molecule exhibits a stable molecular ion (
) due to its aromatic nature. The presence of the methoxy group directs specific fragmentation pathways, most notably the loss of a methyl radical.[1]
The following diagram illustrates the logical fragmentation sequence, highlighting the stability of the M-15 ion characteristic of anisole derivatives.
Infrared Spectroscopy (IR)
IR analysis is critical for confirming the functional groups, particularly distinguishing the primary amine (doublet) from the secondary amine (singlet) and verifying the ether linkage.[1]
Key Absorption Bands
Data is based on standard KBr pellet or ATR sampling.[1]
Frequency ()
Vibration Mode
Functional Group
Diagnostic Note
3300 - 3450
N-H Stretching
Primary Amine ()
Appears as a doublet (asymmetric/symmetric stretch).[1]
~3250
N-H Stretching
Secondary Amine ()
Typically a sharp, weaker singlet band, often overlapped.
NMR provides the definitive structural proof.[1] The molecule has two distinct aromatic systems: a symmetric para-substituted ring and an asymmetric ortho-substituted ring.[1]
Bridging secondary amine.[1] Chemical shift varies with concentration.[1]
Interpretation Logic:
Ring A (p-phenylenediamine): Appears as an AA'BB' system (two doublets).[1] The protons ortho to the primary amine are more shielded (lower ppm) than those ortho to the bridging amine.[1]
Ring B (o-anisidine): The methoxy group at the ortho position breaks symmetry, creating a complex 4-proton multiplet region.[1] The methoxy signal at ~3.80 ppm is the anchor point for assignment.[1]
The following diagram outlines the decision-making process for validating this compound, ensuring no isomer confusion (e.g., vs. the 4-methoxy isomer).
References
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Search Strategy: Analogous matching for o-anisidine and p-phenylenediamine derivatives).[1]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift prediction rules of substituted diphenylamines).
N-(2-Methoxy-phenyl)-benzene-1,4-diamine is a specialized diphenylamine scaffold characterized by an electron-rich architecture. Unlike simple anilines, this molecule integrates a p-phenylenediamine core with an o-anisidine motif. In drug discovery, this structure represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, particularly kinases and nuclear receptors.
Core Biological Value Proposition:
Antioxidant Potency: The bridging secondary amine (-NH-) acts as a potent hydrogen atom donor, capable of scavenging reactive oxygen species (ROS). The ortho-methoxy group stabilizes the resulting radical via resonance and steric shielding.
Kinase Inhibitor Precursor: The molecule mimics the "hinge-binding" motif found in Type I and Type II kinase inhibitors (e.g., Dasatinib analogs), making it a high-value fragment for fragment-based drug design (FBDD).
Metabolic Stability: The methoxy substitution at the 2-position blocks a primary site of metabolic hydroxylation, potentially extending the half-life compared to unsubstituted diphenylamines.
Part 2: Physicochemical & Pharmacological Profile[2][3]
To effectively utilize this molecule in biological assays, researchers must account for its physicochemical boundaries.
Table 1: Predicted Physicochemical Properties (In Silico)
Property
Value (Predicted)
Biological Implication
LogP (Lipophilicity)
~2.3 - 2.8
Optimal for membrane permeability; likely CNS penetrant.
pKa (Basic Amine)
~4.5 - 5.2
The primary amine is weakly basic; exists largely as neutral species at physiological pH (7.4), aiding passive diffusion.
TPSA
~47 Ų
High oral bioavailability potential (Rule of 5 compliant).
Solubility
Low in water; High in DMSO/EtOH
Stock solutions must be prepared in DMSO (up to 100 mM) and diluted <0.5% v/v for cell assays.
Part 3: Mechanisms of Action (MoA)
Radical Scavenging (Antioxidant Activity)
The biological utility of diphenylamines lies in their ability to interrupt lipid peroxidation chains.
Process: The bridging amine donates a hydrogen atom to a peroxyl radical (ROO•). The resulting aminyl radical is stabilized by delocalization across both aromatic rings and the electron-donating effect of the methoxy group.
Potential Kinase Inhibition (ATP-Competitor)
This molecule serves as a pharmacophore for the ATP-binding pocket of protein kinases.
Binding Mode: The primary amine (-NH2) and the bridging amine (-NH-) can form hydrogen bonds with the "hinge region" backbone residues (e.g., Glu, Met gates) of kinases such as c-Src or EGFR .
Caption: Figure 1.[2] Dual-pathway map showing metabolic divergence (detoxification vs. bioactivation) and pharmacological targets (ROS scavenging and Kinase inhibition).
Part 4: Toxicological Assessment (The "Safety First" Protocol)
As an aromatic amine, this molecule carries a structural alert for genotoxicity. Before efficacy testing, safety must be established.
Critical Risk:Metabolic Activation.
The primary amine (-NH2) can be oxidized by CYP1A2 to an N-hydroxylamine, which can form DNA adducts. However, the ortho-methoxy group often reduces this risk by sterically hindering the N-oxidation or providing an alternative site for Phase II conjugation (O-demethylation).
Required Screening:
Ames Test (Salmonella typhimurium): Strains TA98 and TA100 (+/- S9 fraction) to assess mutagenicity.
hERG Channel Inhibition: Diphenylamines can block potassium channels, leading to QT prolongation. An in vitro patch-clamp assay is mandatory for lead optimization.
To advance this molecule from a "chemical entity" to a "lead candidate," follow this logical flow:
Caption: Figure 2. Decision tree for biological evaluation. Safety screening (Tox) must precede mechanism-specific assays.
References
Santa Cruz Biotechnology. (2024). N-(2-Methoxy-phenyl)-benzene-1,4-diamine Product Sheet. SCBT. Link
Chen, J., et al. (2020).[2][3] Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10, 2611. Link
Endo, Y., et al. (2015).[4] Structure-activity relationship study of diphenylamine-based estrogen receptor (ER) antagonists. Bioorganic & Medicinal Chemistry, 23(4), 842-851. Link
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals. Link
An In-depth Technical Guide to N-(2-Methoxy-phenyl)-benzene-1,4-diamine: Synthesis, Potential Biological Significance, and Research Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-Methoxy-phenyl)-benzene-1,4-diamine is an aromatic amine with a structural motif that suggests potential applications in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Methoxy-phenyl)-benzene-1,4-diamine is an aromatic amine with a structural motif that suggests potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive literature review of the synthesis, and, by analogy to structurally related compounds, the potential biological activities of this molecule. Due to the limited direct research on N-(2-Methoxy-phenyl)-benzene-1,4-diamine, this document leverages data from analogous N-aryl-p-phenylenediamines to propose synthetic strategies, potential mechanisms of action, and detailed experimental protocols for its investigation. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and material science applications of this and similar substituted diamines.
Introduction: The Scientific Landscape of Substituted Phenylenediamines
Phenylenediamines are a class of aromatic compounds that serve as crucial building blocks in a multitude of chemical applications, ranging from the synthesis of high-performance polymers like Kevlar to the development of hair dyes.[1] In the realm of drug discovery and development, the substituted phenylenediamine scaffold is a recurring motif in a variety of biologically active molecules. The introduction of aryl and other functional groups to the diamine core can significantly modulate the compound's physicochemical properties and biological activity.
N-aryl-p-phenylenediamines, the class to which N-(2-Methoxy-phenyl)-benzene-1,4-diamine belongs, have been investigated for a range of therapeutic applications. Studies on related compounds have revealed activities including antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties.[2][3] The methoxy group on the phenyl ring of the topic compound is of particular interest, as this functional group can influence metabolic stability, receptor binding, and overall pharmacokinetic profiles.
This guide will delve into the knowns and logical extrapolations surrounding N-(2-Methoxy-phenyl)-benzene-1,4-diamine, providing a structured approach for its synthesis and biological evaluation.
Synthetic Strategies: Pathways to N-(2-Methoxy-phenyl)-benzene-1,4-diamine
While specific literature on the synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine is scarce, several established methods for the preparation of N-aryl-p-phenylenediamines can be adapted. A common and effective approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
This powerful C-N bond-forming reaction is a cornerstone of modern organic synthesis and is highly applicable for the synthesis of the target compound. The proposed reaction scheme involves the coupling of a protected p-phenylenediamine derivative with a suitable 2-methoxyphenyl halide.
Technical Guide: Safety & Handling of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
The following technical guide details the safety, handling, and risk management protocols for N-(2-Methoxy-phenyl)-benzene-1,4-diamine (CAS: 5840-11-9). This document is structured for researchers and safety officers in...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, handling, and risk management protocols for N-(2-Methoxy-phenyl)-benzene-1,4-diamine (CAS: 5840-11-9). This document is structured for researchers and safety officers in pharmaceutical and materials science laboratories.
Chemical Identity & Physicochemical Profile
N-(2-Methoxy-phenyl)-benzene-1,4-diamine is a specialized diphenylamine derivative characterized by a p-phenylenediamine core substituted with a 2-methoxyphenyl group.[1] It is primarily utilized as a redox indicator, a dye intermediate, and a reagent in proteomics research. Due to its structural similarity to p-phenylenediamine (PPD), it exhibits significant redox activity and potential for sensitization.
Table 1: Physicochemical Constants
Property
Specification
Note
CAS Number
5840-11-9
Verify label before use.
IUPAC Name
N-(2-Methoxyphenyl)benzene-1,4-diamine
Synonym: 4-Amino-2'-methoxydiphenylamine
Molecular Formula
C₁₃H₁₄N₂O
Molecular Weight
214.26 g/mol
Appearance
Off-white to grey/purple powder
Darkens upon oxidation (air sensitive).
Solubility
DMSO, Methanol, Ethanol
Poorly soluble in water.
Reactivity
High
Susceptible to auto-oxidation to quinone diimines.
Hazard Identification & Toxicology
This compound belongs to the N-substituted p-phenylenediamine class. While specific toxicological data for this isomer is limited compared to its 4-methoxy isomer (Variamine Blue B), the "Read-Across" principle dictates treating it with the high-hazard profile of its structural analogs.
Core Hazards (GHS Classification Basis)
Acute Toxicity (Oral/Dermal): Harmful if swallowed. Diphenylamines can induce methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+), leading to cyanosis and hypoxia.
Skin Sensitization (Category 1):CRITICAL HAZARD. The p-diamine moiety is a potent pro-hapten. Upon air exposure or metabolic activation in the skin, it oxidizes to an electrophilic quinone diimine, which binds covalently to skin proteins (haptenization), triggering allergic contact dermatitis.
Eye Irritation: Causes serious eye irritation due to the basicity of the amine groups.
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (typical of lipophilic amines).
Mechanism of Action: The Sensitization Pathway
The diagram below illustrates the metabolic activation pathway that transforms this stable chemical into an immunogenic hazard.
Figure 1: Mechanism of haptenization. The parent amine oxidizes to a reactive quinone diimine, which modifies host proteins, triggering an immune response.
Risk Management & Engineering Controls
Reliance on PPE alone is insufficient for sensitizers. A strict hierarchy of controls must be implemented.
Engineering Controls
Primary Containment: All weighing and handling of the solid powder must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Inert Atmosphere: Store and handle stock solutions under Nitrogen or Argon to prevent the formation of the toxic quinone diimine oxidation products.
Decontamination Station: A dedicated waste container for amine-contaminated solids must be available inside the hood.
Personal Protective Equipment (PPE) Matrix
Body Part
Recommendation
Rationale
Hands
Double Gloving (Nitrile over Laminate)
Standard nitrile may allow permeation of aromatic amines. Silver Shield® or laminate under-gloves provide a chemical barrier.
Respiratory
N95/P100 (if outside hood)
If weighing outside a hood is unavoidable (not recommended), a full-face respirator is required to prevent inhalation of dust.
Eyes
Chemical Goggles
Safety glasses are insufficient against fine powders that can sublime or drift.
Body
Tyvek® Lab Coat
Disposable lab coats prevent contamination of street clothes (preventing "take-home" exposure).
Handling & Storage Protocol
Storage[2][3][4]
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Store under inert gas (Argon preferred). The compound is air-sensitive; oxidation turns the powder dark purple/black. Do not use if significantly darkened , as the sensitization potential increases with oxidation.
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.
Experimental Workflow: Solubilization
Preparation: Calculate mass required. Bring vial to room temperature before opening to prevent water condensation (which accelerates oxidation).
Weighing: Weigh inside the fume hood. Use an antistatic gun if the powder is static-prone.
Dissolution: Dissolve immediately in DMSO or Ethanol.
Quenching: If the solution turns dark rapidly, it indicates oxidation. Add a reducing agent (e.g., DTT or Ascorbic Acid) if compatible with the downstream assay, to maintain the amine state.
Waste Disposal
Segregation: Do not mix with oxidizing acids (Nitric acid) as this may cause vigorous exothermic reactions.
Labeling: Tag waste clearly as "Toxic: Aromatic Amines".
Destruction: Incineration is the preferred method of disposal.
Emergency Response
Exposure Scenarios
Skin Contact: Immediately wash with polyethylene glycol (PEG 300 or 400) followed by soap and water. PEG is more effective than water alone for solubilizing lipophilic amines.
Eye Contact: Rinse for 15 minutes.[2] Seek medical attention immediately.
Inhalation: Move to fresh air. If lips or fingernails turn blue (cyanosis), administer oxygen and seek emergency medical help for potential methemoglobinemia.
Spill Cleanup
Evacuate the immediate area.
Don full PPE (Double gloves, Tyvek suit, Respirator).
Cover spill with a wet absorbent pad (dampened with ethanol) to prevent dust generation.
Clean surface with a mild acid solution (e.g., 1% Acetic Acid) to protonate the amine, making it water-soluble and easier to wipe up, followed by a detergent wash.
Logic of Safety Decisions (Visualized)
The following decision tree outlines the "Go/No-Go" logic for handling this substance safely.
Figure 2: Operational safety decision tree. Visual inspection of oxidation state is the critical first step.
References
PubChem. Compound Summary for CID 22384: N-(2-methoxyphenyl)benzene-1,4-diamine.
[Link]
European Chemicals Agency (ECHA). Registration Dossier: Phenylenediamines and their derivatives (General Safety Profile).
[Link]
National Institute of Health (NIH). The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk. (Context on structural analogs and sensitization mechanisms).
[Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aminodiphenyls.
[Link]
The Diphenylamine Scaffold in Precision Oncology: Engineering N-(2-Methoxy-phenyl)-benzene-1,4-diamine Derivatives
Executive Summary & Chemical Architecture N-(2-Methoxy-phenyl)-benzene-1,4-diamine represents a privileged pharmacophore in medicinal chemistry, specifically within the class of allosteric kinase inhibitors . While simpl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Architecture
N-(2-Methoxy-phenyl)-benzene-1,4-diamine represents a privileged pharmacophore in medicinal chemistry, specifically within the class of allosteric kinase inhibitors . While simple derivatives function as antioxidants or oxidative dye precursors, the core diphenylamine scaffold—characterized by the ortho-methoxy substitution—is the structural engine behind high-potency MEK (Mitogen-activated protein kinase kinase) inhibitors, such as PD0325901 and CI-1040 (Mirdametinib) .[1]
For drug development professionals, this molecule is not merely an intermediate; it is a template for conformational control .[1] The steric bulk and electronic donation of the 2-methoxy group force the two phenyl rings into a non-planar, twisted conformation. This "locked" geometry is critical for fitting into the hydrophobic allosteric pocket adjacent to the ATP-binding site in kinases like MEK1/2, preventing the activation of ERK1/2.
Core Structural Analysis
Ring A (The Anchor): The 2-methoxyphenyl ring.[1] The methoxy group (
) acts as an intramolecular hydrogen bond acceptor or steric wedge, restricting rotation around the C-N bond.[1]
The Bridge (The Hinge): The secondary amine (
) is the critical hydrogen bond donor essential for binding to the backbone carbonyls of the target protein (e.g., Ser 212 in MEK1).
Ring B (The Vector): The benzene-1,4-diamine moiety.[1][2] The para-amino group serves as a vector for solubilizing side chains (e.g., hydroxamates, ethylene glycols) to improve ADME properties without disrupting the binding mode of the core.
Synthetic Strategy: The Buchwald-Hartwig Paradigm
Historically, diphenylamines were synthesized via the Ullmann condensation, requiring harsh conditions (copper bronze, >200°C) that are incompatible with the delicate functional groups found in modern kinase inhibitors.[1]
The current industry standard is the Buchwald-Hartwig Cross-Coupling , utilizing Palladium (Pd) catalysis.[1][3] This method allows for the coupling of electron-rich anilines (like o-anisidine) with aryl halides under mild conditions.[1]
Mechanism of Action
The catalytic cycle proceeds through four distinct stages, which must be optimized for the ortho-substituted substrates:
Oxidative Addition: Pd(0) inserts into the Ar-X bond.[1]
Amine Coordination: The amine binds to the Pd(II) complex.[1]
Deprotonation: A strong base (e.g.,
) removes the proton from the coordinated amine.[1]
Reductive Elimination: The C-N bond is formed, regenerating Pd(0).[1]
Visualization: The Catalytic Cycle
The following diagram illustrates the optimized pathway for synthesizing sterically hindered diphenylamines.
Caption: The Pd-catalyzed cycle optimized for sterically hindered amines. Ligand selection (e.g., BINAP, XPhos) is critical to facilitate the reductive elimination step.[1]
Experimental Protocol: Synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine[1]
Objective: To synthesize the target scaffold with >95% purity suitable for biological assay.
Scale: 5.0 mmol.
Self-Validating Check: The appearance of a deep purple/blue color indicates oxidation (formation of the quinone-diimine); the reaction must remain under strict inert atmosphere to maintain the colorless/pale brown amine state.
Inert Environment Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle argon/vacuum 3 times.[1]
Catalyst Pre-complexation: Add
(46 mg) and BINAP (125 mg) to the flask. Add 10 mL of degassed toluene. Stir at room temperature for 15 minutes until the solution turns a characteristic orange-red (active catalyst formation).[1]
Substrate Addition: Introduce the 4-Bromo-N-Boc-aniline, o-Anisidine, and
under a positive stream of argon.
Reaction: Heat the mixture to 100°C for 12–16 hours.
Validation: Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting bromide spot (
Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.[1]
Deprotection (Critical): The resulting intermediate is N-Boc protected. Dissolve the crude oil in DCM (10 mL) and add TFA (2 mL). Stir for 2 hours. Neutralize with saturated
.
Purification: Extract with DCM, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, 0–5% MeOH in DCM).
The biological efficacy of this scaffold relies on its ability to inhibit the MEK kinase via an allosteric mechanism . Unlike ATP-competitive inhibitors, these molecules bind to a pocket adjacent to the ATP site, locking the kinase in a catalytically inactive conformation.
Structure-Activity Relationship (SAR) Map
Region
Chemical Modification
Biological Effect
Ring A (Ortho)
(Methoxy)
Essential. Provides steric clash to lock the diphenylamine twist.[1] Can be replaced by or but improves solubility.[1]
Ring A (Para)
or
Potency Driver. Halogens here fill a hydrophobic pocket in MEK.[1] (Note: The core topic molecule lacks this, but high-potency analogues require it).[1]
Bridge
H-Bond Donor. Forms a critical H-bond with the backbone carbonyl of Valine/Serine in the active site. Methylation here () destroys activity.[1]
Ring B (Para)
Solvent Handle. The primary amine is rarely left free.[1] It is derivatized with solubilizing groups (e.g., cyclopropyl-methoxy-amide in CI-1040) to reach the solvent front.[1]
Pathway Visualization: MEK Inhibition Logic
The following diagram details how the diphenylamine derivative interrupts the MAPK signaling cascade.
Caption: Allosteric inhibition mechanism.[1] The diphenylamine derivative binds to MEK, locking it in a closed state and preventing the phosphorylation of downstream ERK.
References
Buchwald, S. L., & Hartwig, J. F. (2008).[1] "The Discovery of the Buchwald-Hartwig Amination." Chemical Reviews.
Sebolt-Leopold, J. S., et al. (1999).[1] "Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo." Nature Medicine.[1] (Describes CI-1040/PD184352).[1]
Lee, P. A., et al. (2008).[1][4] "The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901." Current Topics in Medicinal Chemistry.
Suravi, C. (2014).[1][5] "Design, Synthesis and Evaluation of Diphenylamines as MEK5 Inhibitors." Duquesne Scholarship Collection.[1]
N-(2-Methoxyphenyl)benzene-1,4-diamine: Technical Guide to Discovery, Synthesis, and Application
The following technical guide details the discovery, chemistry, and applications of N-(2-Methoxyphenyl)benzene-1,4-diamine (CAS 5840-11-9), a specialized diphenylamine intermediate. Executive Summary Compound Identity: N...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, chemistry, and applications of N-(2-Methoxyphenyl)benzene-1,4-diamine (CAS 5840-11-9), a specialized diphenylamine intermediate.
-(2-Methoxyphenyl)-p-phenylenediamine.
CAS Number: 5840-11-9
Molecular Formula:Molecular Weight: 214.26 g/mol
This guide explores the technical lineage of N-(2-Methoxyphenyl)benzene-1,4-diamine, a critical intermediate in the family of aminodiphenylamines (ADPAs) . While less ubiquitous than its isomer Variamine Blue B base (the 4-methoxy derivative), the 2-methoxy isomer represents a pivotal scaffold in redox chemistry , oxidative dye formulation , and modern medicinal chemistry (specifically as a kinase inhibitor pharmacophore). Its discovery tracks with the industrial boom of azo dyes in the early 20th century, evolving into a high-value reagent for material science and drug discovery.
Historical Context & Discovery
The "Variamine" Lineage
The discovery of N-(2-Methoxyphenyl)benzene-1,4-diamine is inextricably linked to the development of redox indicators and azoic coupling components in the 1920s and 1930s. Industrial chemists at major conglomerates like IG Farben and DuPont investigated substituted diphenylamines to improve the stability and color fastness of aniline dyes.
The 4-Methoxy Precedent: The 4-methoxy isomer (Variamine Blue B) became famous as a redox indicator.
The 2-Methoxy Divergence: The 2-methoxy isomer was isolated to explore the ortho-effect . By placing the methoxy group at the ortho position relative to the bridging amine, chemists introduced steric hindrance and altered the electron density of the N-phenyl ring. This modification shifted the redox potential (
) and improved solubility in organic substrates, making it valuable for solvent-based dyes and antioxidants in rubber processing.
Modern Significance
In the 21st century, the compound has transitioned from a bulk dye intermediate to a "privileged scaffold" in drug discovery. The ortho-methoxy group serves as a metabolic handle and a conformational lock in kinase inhibitors, preventing free rotation of the phenyl ring and enhancing binding selectivity in ATP pockets.
Chemical Profile & Properties
Property
Value
Notes
Appearance
Grey to purple crystalline powder
Oxidizes slowly in air to form quinone imines.
Melting Point
105–108 °C
Lower than the 4-methoxy isomer due to asymmetry.
Solubility
DMSO, Methanol, Ethanol
Poorly soluble in water; requires acid for protonation.
pKa (est)
~5.8 (Aniline N), ~2.5 (Diphenylamine N)
The 2-methoxy group exerts an electron-donating effect (+M).
Redox Potential
~0.6 V vs SHE
Lower oxidation potential than unsubstituted ADPA.
Synthesis Protocols
High-purity synthesis is required for pharmaceutical and electronic applications. Two primary methodologies are detailed below: the classical industrial route and the modern catalytic route.
For high precision and yield, palladium-catalyzed coupling is preferred.
Reagents: p-Phenylenediamine (protected as mono-Boc if necessary) or p-Bromoaniline + o-Anisidine.
Better Route: Coupling o-Bromoanisole with p-Phenylenediamine (using excess diamine to prevent double arylation).
Protocol:
Catalyst Prep: Mix
(1 mol%) and BINAP (2 mol%) in dry Toluene under Argon.
Coupling: Add o-bromoanisole (1.0 eq), p-phenylenediamine (1.2 eq), and
(1.4 eq).
Heating: Heat to 100°C for 6 hours.
Workup: Quench with water, extract with ethyl acetate.
Purification: Column chromatography (Silica, Hexane:EtOAc 8:2) yields N-(2-methoxyphenyl)benzene-1,4-diamine as a pale solid.
Visualization: Synthesis Pathways
Figure 1: Comparison of Classical Ullmann Condensation vs. Modern Buchwald-Hartwig Synthesis.
Applications & Mechanisms
Redox Systems & Dye Chemistry
Like its 4-methoxy counterpart, this compound undergoes reversible oxidation. The 2-methoxy group stabilizes the semiquinone radical cation through resonance and steric protection of the amine center.
Mechanism:
Leuco Form: Colorless amine (Reduced).
Semiquinone: One-electron oxidation yields a radical cation (Blue/Violet).
Quinone Diimine: Two-electron oxidation yields the fully oxidized imine (Red/Orange).
Utility: Used in oxidative hair dyes as a "coupler." It reacts with primary intermediates (like p-phenylenediamine) in the presence of
to form stable indoaniline dyes. The 2-methoxy group shifts the absorption maximum (), providing "warmer" violet/brown tones compared to the "cooler" blue tones of the 4-methoxy isomer.
Medicinal Chemistry: Kinase Inhibitor Scaffold
In drug development, the N-phenyl-benzene-1,4-diamine core is a "privileged structure" found in MEK and CDK inhibitors.
Role of 2-Methoxy:
Conformational Control: The methoxy group forces the two phenyl rings to twist out of planarity (dihedral angle > 40°), often matching the hydrophobic pocket of kinases better than planar analogs.
Metabolic Stability: Blocks the ortho-position from metabolic hydroxylation by Cytochrome P450 enzymes.
Visualization: Redox Mechanism
Figure 2: Stepwise oxidative pathway of the diamine to quinone diimine.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive.
Handling: Use nitrile gloves. Avoid inhalation of dust.
Toxicity: Like many phenylenediamines, it may have mutagenic potential (Ames test positive in some strains). Handle as a suspected carcinogen in R&D settings.
References
Santa Cruz Biotechnology . N-(2-Methoxy-phenyl)-benzene-1,4-diamine (CAS 5840-11-9) Product Data. Retrieved from
U.S. Environmental Protection Agency (EPA) . TSCA Chemical Substance Inventory: 4-Amino-2'-methoxydiphenylamine. Retrieved from
European Patent Office . Oxidation Bases and Couplers in Hair Dye Compositions. (General reference to phenylenediamine couplers). Retrieved from
PubChem . Compound Summary: N-(2-methoxyphenyl)benzene-1,4-diamine.[1][2][3][4] Retrieved from
Sigma-Aldrich . Diphenylamine Derivatives and Applications. (Contextual reference for ADPA chemistry). Retrieved from
An In-depth Technical Guide to the Crystal Structure Analysis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine This guide provides a comprehensive technical overview of the methodologies and analytical frameworks used to dete...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Crystal Structure Analysis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
This guide provides a comprehensive technical overview of the methodologies and analytical frameworks used to determine and interpret the single-crystal X-ray structure of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. Tailored for researchers in crystallography, medicinal chemistry, and materials science, this document elucidates the journey from crystal cultivation to the intricate analysis of intermolecular forces, grounding each step in established scientific principles.
Introduction: The Significance of Structural Elucidation
N-(2-Methoxy-phenyl)-benzene-1,4-diamine, a substituted aromatic diamine, represents a class of molecules with significant potential in materials science and pharmaceutical development. Its structural backbone, featuring hydrogen bond donors (N-H), acceptors (N, O), and aromatic rings, predisposes it to form complex supramolecular architectures. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount. This knowledge governs critical solid-state properties such as solubility, stability, bioavailability, and charge-transport characteristics. Crystal structure analysis provides the definitive blueprint of molecular conformation and packing, offering insights that are indispensable for rational drug design and the engineering of advanced organic materials.
Part 1: Generation of High-Quality Single Crystals
The foundation of a successful crystal structure determination is the availability of a high-quality single crystal. The primary objective is to encourage slow, ordered molecular assembly, minimizing defects and twinning. For a molecule like N-(2-Methoxy-phenyl)-benzene-1,4-diamine, the slow evaporation technique is a robust and accessible starting point.
Causality in Experimental Design: The choice of solvent is critical. A suitable solvent should fully dissolve the compound at a slightly elevated temperature and have a moderate vapor pressure. This allows for a gradual increase in supersaturation as the solvent evaporates, promoting the formation of a limited number of nucleation sites and subsequent growth into well-defined single crystals. A mixture of solvents, such as chloroform and hexane, can be employed to fine-tune solubility and evaporation rates[1].
Experimental Protocol 1: Crystal Growth via Slow Evaporation
Dissolution: Dissolve approximately 10-20 mg of purified N-(2-Methoxy-phenyl)-benzene-1,4-diamine in a minimal amount (2-3 mL) of a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) in a clean glass vial. Gentle warming may be applied to facilitate complete dissolution.
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.
Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.
Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a spatula or loop.
Part 2: Elucidating the Structure with X-ray Diffraction
X-ray diffraction is the definitive technique for determining the three-dimensional structure of crystalline materials[2]. It relies on the principle that electrons in a crystal lattice scatter an incident X-ray beam, producing a unique diffraction pattern from which the atomic arrangement can be deduced[3].
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the most detailed and unambiguous structural information for a molecule[4]. The workflow involves irradiating a single crystal with a monochromatic X-ray beam and recording the positions and intensities of the diffracted reflections.
Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Experimental Protocol 2: SC-XRD Data Collection
Crystal Selection & Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a cryoloop or glass fiber attached to a goniometer head[4].
Centering: Mount the goniometer head on the diffractometer. Center the crystal precisely in the path of the X-ray beam using an automated or manual alignment procedure[5].
Unit Cell Determination: Collect a few initial diffraction frames to determine the preliminary unit cell parameters and crystal system[6].
Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to measure a complete, redundant set of diffraction intensities. This typically involves a series of scans (e.g., ω-scans) over a wide 2θ range[6]. Data is often collected at low temperatures (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
Data Integration and Reduction: The collected diffraction images are processed to integrate the intensity of each reflection. The data is then corrected for experimental factors (e.g., Lorentz and polarization effects, absorption) to produce a final reflection file.
Structure Solution and Refinement
The processed diffraction data provides the amplitudes of the structure factors, but the phase information is lost. The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the heavier atoms, forming an initial structural model.
This model is then refined using a least-squares algorithm, which iteratively adjusts atomic parameters (positional coordinates, anisotropic displacement parameters) to minimize the difference between the observed structure factor amplitudes and those calculated from the model. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.
Crystallographic Data Summary
While a published structure for the exact title compound is not available, a hypothetical but realistic dataset is presented below for illustrative purposes, based on similar reported structures like N-(4-methoxyphenyl)picolinamide[7].
Parameter
Value
Chemical Formula
C₁₃H₁₄N₂O
Molar Mass
214.27 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
9.012(3)
b (Å)
12.543(4)
c (Å)
10.231(3)
α (°)
90
β (°)
105.34(2)
γ (°)
90
Volume (ų)
1115.9(6)
Z
4
Calculated Density (g/cm³)
1.275
R₁ [I > 2σ(I)]
0.045
wR₂ (all data)
0.121
Part 3: In-depth Analysis of the Crystal Structure
With a refined structure, the analysis shifts to understanding the molecular conformation and the network of intermolecular interactions that define the crystal packing.
Molecular Conformation
The molecule is non-planar. A key conformational feature is the dihedral angle between the mean planes of the methoxy-substituted phenyl ring and the phenylenediamine ring. In related structures, this angle can vary, influencing the overall molecular shape[8][9]. For instance, in a similar structure, the dihedral angle between two aromatic rings was found to be 14.25°[7]. This twist is a balance between steric hindrance and the energetic preference for π-system conjugation.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dictated by a network of non-covalent interactions. The presence of N-H donors and N/O acceptors suggests that hydrogen bonding plays a crucial role. Additionally, the aromatic rings are prime candidates for π-π stacking and C-H···π interactions[10].
Caption: Potential intermolecular interactions in the crystal lattice.
Hirshfeld Surface Analysis
To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis is an invaluable tool[11]. The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning the crystal's electron density into molecular regions[12]. Mapping properties like dnorm (normalized contact distance) onto this surface allows for the immediate visualization of interaction sites.
Red spots on the dnorm surface indicate close intermolecular contacts, such as strong hydrogen bonds.
Blue regions represent contacts longer than the van der Waals radii.
White regions denote contacts around the van der Waals separation.
The analysis can be further decomposed into 2D "fingerprint plots," which summarize the distribution of interaction types, quantifying the percentage contribution of H···H, C···H, O···H, and other contacts to the overall crystal packing[13]. This provides a quantitative fingerprint of the supramolecular environment.
Part 4: Complementary Analysis using Powder X-ray Diffraction (PXRD)
While SC-XRD provides the ultimate detail from a single crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing a bulk, polycrystalline sample. It is faster and does not require the often-challenging process of growing large single crystals[14].
Causality in Application: PXRD is crucial for confirming that the bulk material has the same crystalline phase as the single crystal selected for SC-XRD analysis. It is also the primary tool for studying polymorphism, identifying different crystalline forms of the same compound that can possess vastly different physical properties.
Experimental Protocol 3: PXRD Analysis
Sample Preparation: Gently grind a small amount (5-10 mg) of the crystalline material into a fine, homogeneous powder.
Data Collection: Mount the powder on a sample holder and place it in the PXRD instrument. Collect a diffractogram over a specified 2θ range (e.g., 5-50°).
Phase Identification: Compare the experimental PXRD pattern with the pattern calculated from the single-crystal structure solution. A match confirms the phase purity of the bulk sample. Any additional peaks would indicate the presence of impurities or a different polymorph[15][16].
Conclusion
The comprehensive analysis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine's crystal structure, achieved through a synergistic application of single-crystal growth, SC-XRD, Hirshfeld surface analysis, and PXRD, provides a multi-faceted understanding of its solid-state behavior. This guide outlines the critical experimental protocols and theoretical frameworks necessary for such an investigation. The resulting structural insights—from precise molecular dimensions to the nuanced landscape of intermolecular forces—are fundamental for predicting and engineering the macroscopic properties of this and related compounds for advanced applications.
References
(Reference to a similar azo compound structure) ResearchGate. (2000). 2-(4-Methoxyphenylazo)-4-phenylphenol. Retrieved from [Link]
Cárdenas, J., et al. (2020). Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735–1740. Available from: [Link]
Fun, H. K., et al. (2018). Crystal structure of N1-phenyl-N4-[(E)-(pyren-1-yl)methylidene]benzene-1,4-diamine. IUCrData, 3(10), x181475. Available from: [Link]
Wang, X., et al. (2019). Synthesis, crystal structure and photophysical properties of 1,4-bis(1,3-diazaazulen-2-yl)benzene: a new π building block. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 10), 1361–1367. Available from: [Link]
Gomes, C. S. B., et al. (2020). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 7(Pt 3), 437–446. Available from: [Link]
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]
Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Retrieved from [Link]
Cambridge Crystallographic Data Centre. (n.d.). CCDC 2249986: Experimental Crystal Structure Determination. Retrieved from [Link]
Soman, R. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. Retrieved from [Link]
Harris, K. D. M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Retrieved from [Link]
DB Infotech. (2025). How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. Retrieved from [Link]
Parson, L. (2016). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. Retrieved from [Link]
SIELC Technologies. (2018). 2-Methoxymethyl-p-phenylenediamine. Retrieved from [Link]
Moreno-Fuquen, R., et al. (2017). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 74–79. Available from: [Link]
CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]
MCH. (2020). Preparing a Single-Crystal X-ray Diffraction Scan. YouTube. Retrieved from [Link]
Tan, Y. S., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. IUCrJ, 6(Pt 2), 235–248. Available from: [Link]
ChemBK. (2024). N-(4-methoxyphenyl)benzene-1,4-diamine monohydrochloride. Retrieved from [Link]
ResearchGate. (2019). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]
DB Infotech. (2025). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. Retrieved from [Link]
Al-Majid, A. M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 173–180. Available from: [Link]
Akkurt, M., et al. (2014). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1096–o1097. Available from: [Link]
Chemistry LibreTexts. (2023). Powder X-ray Diffraction. Retrieved from [Link]
An In-Depth Technical Guide to the Thermochemical Properties of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of N-(2-Methoxy-phenyl)...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of N-(2-Methoxy-phenyl)-benzene-1,4-diamine (CAS 5840-11-9). Due to the limited availability of direct experimental data for this specific compound, this document emphasizes the foundational principles and practical execution of both computational and experimental techniques. By leveraging data from structurally analogous compounds such as aniline, p-phenylenediamine, and 2-methoxyaniline, this guide offers a robust framework for researchers to predict, measure, and understand the thermochemical behavior of this molecule. A detailed exploration of synthesis pathways, experimental protocols for bomb calorimetry and differential scanning calorimetry, and a step-by-step approach to computational thermochemistry using Gaussian software are presented. This guide is intended to be a vital resource for professionals in drug development and chemical research, enabling a deeper understanding of the energetic landscape of this important aromatic amine.
Introduction: The Significance of Thermochemical Properties in Drug Development
N-(2-Methoxy-phenyl)-benzene-1,4-diamine is a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. The thermochemical properties of a pharmaceutical compound are critical determinants of its stability, reactivity, and ultimately, its viability as a drug candidate. Parameters such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), entropy (S°), and heat capacity (Cp) govern everything from reaction kinetics and polymorphism to solubility and bioavailability. A thorough understanding of these properties is therefore not merely academic but a fundamental necessity for rational drug design and process development.
This guide will navigate the scientific underpinnings of determining these crucial parameters for N-(2-Methoxy-phenyl)-benzene-1,4-diamine. We will explore both the "how" and the "why" behind the experimental and computational methodologies, providing a self-validating framework for rigorous scientific inquiry.
Synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
The synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine can be achieved through various synthetic routes. A common approach involves the coupling of a substituted aniline with a p-phenylenediamine derivative. The choice of synthetic pathway can influence the purity and crystalline form of the final product, which in turn can affect its measured thermochemical properties.
A generalized synthetic workflow is depicted below:
Figure 1: Generalized synthetic workflow for N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
In the absence of direct experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can provide accurate estimates of enthalpies of formation, Gibbs free energies, and other thermodynamic parameters.
Methodology for Computational Thermochemistry
A robust computational protocol is essential for obtaining reliable thermochemical data. The following steps outline a validated workflow using the Gaussian suite of programs.[1]
Step-by-Step Computational Protocol:
Molecule Building and Initial Optimization:
Construct the 3D structure of N-(2-Methoxy-phenyl)-benzene-1,4-diamine using a molecular modeling program (e.g., GaussView).
Perform an initial geometry optimization using a lower level of theory (e.g., PM6) to obtain a reasonable starting structure.
Geometry Optimization and Frequency Calculation:
Perform a full geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). The Opt Freq keyword in Gaussian is used for this purpose.
The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.
Single Point Energy Calculation:
To obtain a more accurate electronic energy, perform a single-point energy calculation on the optimized geometry using a higher level of theory and a larger basis set (e.g., M06-2X/6-311+G(d,p)).[2]
Thermochemical Analysis:
The output of the frequency calculation in Gaussian provides key thermochemical data at a specified temperature and pressure (usually 298.15 K and 1 atm).[3] This includes:
Zero-point vibrational energy (ZPVE)
Enthalpy (H)
Gibbs free energy (G)
Constant volume heat capacity (Cv)
Calculating Enthalpy of Formation (ΔHf°):
The standard enthalpy of formation can be calculated using an isodesmic reaction approach. This involves constructing a balanced reaction where the number and types of bonds are conserved on both the reactant and product sides. By using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be accurately determined.
The logical flow of the computational thermochemistry process is illustrated below:
Figure 2: Workflow for computational thermochemistry using Gaussian.
Predicted Thermochemical Data (Illustrative Examples)
While specific calculated values for N-(2-Methoxy-phenyl)-benzene-1,4-diamine are not available in the literature, we can present data for structurally related compounds to provide context.
Note: The value for 2-Methoxyaniline is for the solid phase. The enthalpy of formation in the gas phase would be higher.
Experimental Determination of Thermochemical Properties
Experimental methods provide the benchmark for validating computational predictions and for obtaining definitive thermochemical data. The two primary techniques for determining the enthalpy of combustion and heat capacity are bomb calorimetry and differential scanning calorimetry (DSC), respectively.
Bomb Calorimetry: Measuring the Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the heat of combustion of a solid or liquid.[7][8] The sample is burned in a constant-volume container (the "bomb") filled with excess oxygen, and the heat released is measured by the temperature change in a surrounding water bath.[9][10]
Step-by-Step Bomb Calorimetry Protocol:
Sample Preparation:
A precisely weighed sample (typically 0.5 - 1.0 g) of N-(2-Methoxy-phenyl)-benzene-1,4-diamine is pressed into a pellet.
The pellet is placed in a crucible inside the bomb.
Bomb Assembly:
A fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample pellet.
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
Calorimeter Setup:
The bomb is placed in the calorimeter bucket, which is filled with a known mass of water.
The bucket is placed in the calorimeter jacket, and the lid, containing a stirrer and a high-precision thermometer, is secured.
Combustion and Data Acquisition:
The sample is ignited by passing an electric current through the fuse wire.
The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
Calculation of Enthalpy of Combustion:
The heat capacity of the calorimeter system (C_cal) is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.
The heat of combustion of the sample (ΔHc°) is calculated using the following equation:
ΔHc° = (C_cal * ΔT) / m
where ΔT is the corrected temperature change and m is the mass of the sample.
The experimental workflow for bomb calorimetry is outlined below:
Figure 3: Experimental workflow for bomb calorimetry.
Differential Scanning Calorimetry (DSC): Measuring Heat Capacity and Phase Transitions
Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It can be used to determine heat capacity, melting point, enthalpy of fusion, and to study phase transitions.[12][13]
Step-by-Step DSC Protocol:
Sample Preparation:
A small, accurately weighed sample (typically 2-10 mg) of N-(2-Methoxy-phenyl)-benzene-1,4-diamine is hermetically sealed in an aluminum pan.
An empty sealed aluminum pan is used as a reference.
Instrument Setup:
The sample and reference pans are placed in the DSC cell.
The desired temperature program is set, which typically involves a heating ramp at a constant rate (e.g., 10 °C/min) over the temperature range of interest.
Data Acquisition:
The DSC instrument records the differential heat flow between the sample and the reference as the temperature is scanned.
The resulting thermogram plots heat flow versus temperature.
Data Analysis:
Heat Capacity (Cp): The heat capacity of the sample is determined by comparing the heat flow signal to that of a known standard, such as sapphire.
Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): The melting point is identified as the onset temperature of the endothermic melting peak. The area under the peak is integrated to determine the enthalpy of fusion.
The logical progression of a DSC experiment is shown below:
Figure 4: Experimental workflow for Differential Scanning Calorimetry (DSC).
Data Synthesis and Interpretation
The integration of computational and experimental data provides a comprehensive understanding of the thermochemical properties of N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Enthalpy of Formation (ΔHf°): The experimentally determined enthalpy of combustion can be used in conjunction with the known enthalpies of formation of the combustion products (CO2 and H2O) to calculate the standard enthalpy of formation of the compound. This experimental value serves as a critical validation for the computationally predicted ΔHf°.
Gibbs Free Energy of Formation (ΔGf°): The Gibbs free energy of formation can be calculated from the enthalpy of formation and the standard entropy (S°) using the Gibbs-Helmholtz equation:
ΔGf° = ΔHf° - TΔSf°
The standard entropy can be obtained from the frequency calculations in the computational protocol. The Gibbs free energy is a direct indicator of the thermodynamic stability of the compound.[14][15]
Heat Capacity (Cp): The experimentally measured heat capacity from DSC provides insight into how the energy of the molecule changes with temperature. This is a crucial parameter for heat transfer calculations in process chemistry and for understanding the temperature dependence of other thermodynamic properties.
Conclusion and Future Directions
This technical guide has outlined a comprehensive framework for determining the thermochemical properties of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. While direct experimental data for this specific molecule is currently scarce, the methodologies presented here, combining state-of-the-art computational chemistry with established experimental techniques, provide a clear and scientifically rigorous path forward.
For researchers and drug development professionals, the application of these protocols will enable a deeper understanding of the energetic landscape of this and other novel compounds. Future work should focus on the experimental determination of the thermochemical properties of N-(2-Methoxy-phenyl)-benzene-1,4-diamine to validate the computational predictions and to provide a complete and authoritative dataset for this promising molecule.
References
Cataldo, F. (1996). Aromatic amines polymerization: A comparative study.
Grigoras, M., & Antonoaia, N. (2005). Synthesis and characterization of some aromatic poly(azomethine)s. European Polymer Journal, 41(11), 2695-2704.
Frisch, M. J., et al. (2009). Gaussian 09, Revision A.02. Gaussian, Inc., Wallingford CT.
Li, X. G., Huang, M. R., & Yang, Y. L. (2001). Facile synthesis and characterization of soluble and fusible poly(p‐phenylenediamine)s. Journal of Polymer Science Part A: Polymer Chemistry, 39(20), 3545-3555.
Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog. [Link]
Gmelin, L. (1993). Gmelin handbook of inorganic and organometallic chemistry. Springer-Verlag.
Moravkova, Z., Trchova, M., Tomsik, E., Zhigunov, A., & Stejskal, J. (2013). The carbonization of polyaniline.
Trchova, M., Konyushenko, E. N., Stejskal, J., Kovarova, J., & Marjanovic, N. (2009). The conversion of polyaniline from a conducting to a non-conducting form.
Wikipedia. (n.d.). Standard Gibbs free energy of formation. [Link]
ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry. [Link]
Argonne National Laboratory. (n.d.). Aniline Enthalpy of Formation. Active Thermochemical Tables. [Link]
Taylor & Francis Online. (2018). Thermodynamic and transport properties of 2-methoxyaniline with substituted ethanols at various temperatures. [Link]
PubMed Central. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]
Scimed. (n.d.). Introduction to Bomb Calorimetry. [Link]
ChemRxiv. (2023). Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. [Link]
ResearchGate. (2015). Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. [Link]
University of California, Berkeley. (n.d.). Bomb Calorimetry. [Link]
YouTube. (2021). Tutorial 08 | Describing Chemical Reactions With Gaussian | Dr M A Hashmi. [Link]
Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). [Link]
Quora. (2017). Which is more basic - ortho-, meta-, or paramethoxy anniline?. [Link]
Reddit. (2021). What makes Aniline more basic than O-MethoxyAniline??. [Link]
Application Note: High-Purity Isolation of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
CAS: 5840-11-9 | Formula: C₁₃H₁₄N₂O | MW: 214.26 g/mol Introduction & Chemical Context N-(2-Methoxy-phenyl)-benzene-1,4-diamine , also known as 4-amino-2'-methoxydiphenylamine, is a critical intermediate in the synthesis...
N-(2-Methoxy-phenyl)-benzene-1,4-diamine , also known as 4-amino-2'-methoxydiphenylamine, is a critical intermediate in the synthesis of redox indicators, dyes, and functionalized polymers. Structurally, it consists of a p-phenylenediamine core where one nitrogen is substituted with an o-anisidine moiety.
The Purification Challenge:
The primary challenge in purifying this compound is its susceptibility to oxidative degradation . Like most p-phenylenediamines, the electron-rich amine groups readily undergo one-electron oxidation to form colored semiquinone radicals and quinonediimines (often manifesting as pink, purple, or brown discoloration).
Scope of this Protocol:
This guide provides a multi-tiered purification strategy:
Acid-Base Extraction: For bulk removal of non-basic organic impurities.
Flash Chromatography: For isolating the target from closely related structural isomers or coupling byproducts.
Recrystallization: For achieving >99% purity and removing trace colored oxidation products.
Pre-Purification Assessment
Before initiating purification, assess the crude material to determine the appropriate workflow.
Figure 1: Acid-Base Extraction Workflow for N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Step-by-Step Procedure:
Dissolution: Dissolve the crude residue in DCM (10 mL per gram of crude).
Acid Extraction: Transfer to a separatory funnel. Extract with 1M HCl (3 × 10 mL). The target amine will protonate (forming the hydrochloride salt) and migrate to the aqueous layer.
Observation: The aqueous layer may turn pinkish due to trace oxidation; this is normal.
Organic Wash: Keep the aqueous layer. (Optional) Wash the combined aqueous extracts once with fresh DCM to remove entrained non-basic impurities.
Basification: Cool the aqueous acidic solution to 0–5°C in an ice bath. Slowly add 2M NaOH with stirring until the pH reaches >10. The solution will become cloudy as the free amine precipitates/oils out.
Re-Extraction: Extract the basic aqueous mixture with DCM (3 × 15 mL).
Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Objective: To separate the target from closely eluting isomers or degradation products.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Hexane / Ethyl Acetate Gradient.
Modifier: 1% Triethylamine (TEA) or 1% Ammonia (to prevent tailing).
Procedure:
Column Pre-treatment: Slurry pack the column using Hexane containing 1% TEA. This neutralizes acidic sites on the silica that can degrade the amine or cause irreversible adsorption.
Loading: Dissolve the semi-pure solid in a minimum amount of DCM or Toluene. Load carefully onto the silica bed.
Collection: The product typically elutes between 20-30% EtOAc. Monitor fractions by TLC.
Concentration: Evaporate solvents at <40°C to prevent thermal oxidation.
Protocol C: Recrystallization (Polishing)
Objective: To obtain crystalline material suitable for analytical standards or X-ray crystallography.
Solvent System Selection:
System A (Preferred): Ethanol / Water.
System B (Alternative): Toluene / Heptane (or Ligroin).
Workflow Diagram:
Figure 2: Recrystallization logic flow using the Ethanol/Water anti-solvent method.
Procedure (Ethanol/Water System):
Place the solid in an Erlenmeyer flask.
Add boiling Ethanol dropwise until the solid just dissolves.
Decolorization (Critical): If the solution is dark/brown, add a spatula tip of activated charcoal, boil for 2 mins, and filter hot through Celite.
Crystallization: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists. Add one drop of Ethanol to clear it.
Cooling: Allow the flask to cool to room temperature undisturbed (wrap in a towel for slow cooling if large crystals are desired). Then place in a fridge (4°C) for 2 hours.
Filtration: Filter the crystals and wash with cold 1:1 Ethanol/Water.
Drying: Dry under high vacuum in the dark.
Storage & Stability
Atmosphere: Store under Argon or Nitrogen.
Temperature: -20°C is recommended for long-term storage.
Light: Protect from light to prevent photo-oxidation.
Indicator of Degradation: The white/off-white solid will turn pink or purple upon significant oxidation.
References
BenchChem. (n.d.).[2] 4-Amino-4'-methoxydiphenylamine Purification Protocols. Retrieved from [2]
Organic Syntheses. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth. 2002, 79, 176. Retrieved from
Santa Cruz Biotechnology. (n.d.). N-(2-Methoxy-phenyl)-benzene-1,4-diamine Product Data. Retrieved from
Google Patents. (1965). US3203994A - Purification of meta-phenylenediamine.[3] Retrieved from
Royal Society of Chemistry. (2011). One-step synthesis of N,N'-dialkyl-p-phenylenediamines. Green Chem., 2011, 13, 1391. Retrieved from
Application Note: Evaluation of N-(2-Methoxy-phenyl)-benzene-1,4-diamine in Oxidative Hair Coloring Systems
This Application Note is structured as a technical dossier for R&D scientists evaluating N-(2-Methoxy-phenyl)-benzene-1,4-diamine (CAS 5840-11-9) as a novel primary intermediate in oxidative hair coloring formulations.[1...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a technical dossier for R&D scientists evaluating N-(2-Methoxy-phenyl)-benzene-1,4-diamine (CAS 5840-11-9) as a novel primary intermediate in oxidative hair coloring formulations.[1]
[1]
Executive Summary
N-(2-Methoxy-phenyl)-benzene-1,4-diamine is a diphenylamine derivative functioning as a Primary Intermediate (Developer) in oxidative hair dye systems.[1] Structurally related to N-phenyl-p-phenylenediamine, this molecule is of significant interest for its potential to generate deep violet-blue chromophores when reacted with standard couplers.[1]
Current research trends favor N-substituted p-phenylenediamines (PPDs) due to their potential for reduced sensitization profiles compared to unsubstituted PPD.[1] The steric bulk of the 2-methoxyphenyl group may limit dermal penetration while the electron-donating methoxy substituent enhances the stability of the resulting indo dyes.[1]
Key Technical Specifications
Property
Detail
Chemical Name
N-(2-Methoxy-phenyl)-benzene-1,4-diamine
CAS Number
5840-11-9
Molecular Formula
Molecular Weight
214.26 g/mol
Functional Class
Oxidative Primary Intermediate (Developer)
Solubility
Soluble in Ethanol, DMSO; Low solubility in water (requires emulsification)
pKa (Predicted)
~5.8 (Amine)
Mechanism of Action
In oxidative dyeing, the molecule acts as the Precursor .[1][2] It does not possess significant color until oxidized. The reaction proceeds in three phases within the hair cortex:[1]
Activation: The precursor is oxidized by hydrogen peroxide (
) under alkaline conditions (pH 9.0–10.[1]0) to form a reactive Quinonediimine (QDI) intermediate.[1][2]
Coupling: The electrophilic QDI attacks a nucleophilic Coupler (e.g., Resorcinol, m-Aminophenol).[1]
Condensation: The resulting leuco-dye oxidizes further to form the final, colored Indo Dye (dimer or trimer), which is trapped within the hair shaft due to its size.[1]
Reaction Pathway Diagram
The following diagram illustrates the oxidation and coupling pathway specific to this N-substituted derivative.
Figure 1: Oxidative pathway transforming the colorless precursor into a permanent indo dye.
Experimental Protocols
Protocol A: Formulation of the Dye Vehicle (Cream Base)
To ensure accurate screening, the precursor must be formulated in a standardized oil-in-water (O/W) emulsion to mimic commercial application and ensure solubility.[1]
Oil Phase: In a beaker, melt 10.0g Cetearyl Alcohol and 3.0g Ceteareth-20 at 75°C. Add 5.0g Oleic Acid.
Water Phase: In a separate vessel, heat 60mL Deionized Water to 75°C. Dissolve 0.2g EDTA and 0.5g Sodium Sulfite (crucial to prevent premature oxidation of the precursor).
Emulsification: Slowly add the Oil Phase to the Water Phase under high-shear mixing (Homogenizer at 3000 rpm) for 5 minutes.
Cooling: Allow the emulsion to cool to 40°C under slow agitation.
Active Incorporation:
Dissolve 1.0 mmol of N-(2-Methoxy-phenyl)-benzene-1,4-diamine in 5mL Propylene Glycol/Ethanol (1:1).
Add to the base emulsion.
pH Adjustment: Add Ammonium Hydroxide dropwise to adjust pH to 9.5 ± 0.2 .
Final Weight: Adjust to 100g with water.
Protocol B: Combinatorial Color Screening
This protocol evaluates the shade spectrum generated when the precursor is paired with standard industry couplers.
(Yellow/Blue): Negative values indicate blue/violet tones (Expected for this precursor).[1]
Analytical Validation & Safety Workflow
For researchers moving from screening to development, the following workflow ensures data integrity and safety compliance.
Figure 2: Step-by-step validation workflow for novel hair dye intermediates.
Safety Note: Sensitization & Toxicology
N-substituted PPDs are often investigated to reduce the risk of Contact Dermatitis.[1]
Hypothesis: The 2-methoxyphenyl group provides steric hindrance, potentially reducing binding to skin proteins (haptenization) compared to PPD.[1]
Required Assay: Before human testing, perform the Direct Peptide Reactivity Assay (DPRA) or KeratinoSens™ assay to predict skin sensitization potential in accordance with OECD guidelines (OECD 442C/D).[1]
References
Corbett, J. F. (1984).[1] The Chemistry of Hair Care Products. "The Chemistry of Hair Dyeing." Journal of the Society of Cosmetic Chemists. [1]
Scientific Committee on Consumer Safety (SCCS). (2012).[1] Opinion on p-Phenylenediamine. SCCS/1443/11. (Reference for standard PPD safety baselines). [1]
OECD. (2015).[1] Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals.
Santa Cruz Biotechnology. (2024).[1] Product Data Sheet: N-(2-Methoxy-phenyl)-benzene-1,4-diamine (CAS 5840-11-9).[1][3][4][5]
Nichem Solutions. (2021).[1] PPD to PTD: The Evolution of Safe Hair Dye Chemistry. (Context on N-substituted PPDs).
Technical Application Note: Functionalization Protocols for N-(2-Methoxy-phenyl)-benzene-1,4-diamine
This Application Note is a technical guide for the functionalization of N-(2-Methoxy-phenyl)-benzene-1,4-diamine (also referred to as 4-amino-2'-methoxydiphenylamine).[1] This molecule features a redox-active diphenylami...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is a technical guide for the functionalization of N-(2-Methoxy-phenyl)-benzene-1,4-diamine (also referred to as 4-amino-2'-methoxydiphenylamine).[1] This molecule features a redox-active diphenylamine core, a nucleophilic primary amine, and an electron-donating methoxy substituent, making it a versatile scaffold for electrochemical sensors, coordination chemistry, and surface engineering.
Chemical Profile & Reactivity Analysis
Before initiating functionalization, it is critical to understand the electronic landscape of the target molecule. The molecule contains two distinct nitrogen centers with disparate reactivities.[2][3]
Handling Precaution: This compound is susceptible to atmospheric oxidation, turning from off-white/grey to dark blue/black (formation of the quinonoid imine). Store under Argon/Nitrogen at -20°C.
Application: Development of electrochemical sensors (e.g., for NADH, ascorbic acid) and electrochromic devices.
Mechanism: Anodic oxidation generates a radical cation at the secondary amine, leading to C-N or C-C coupling (mainly para-coupling relative to the nitrogen).
Film Growth Verification: Observe the increase in current peaks around +0.4 V and +0.6 V, indicating the growth of the conductive polymer film.
Post-Treatment: Rinse the electrode gently with monomer-free electrolyte to remove physisorbed species.[1]
Data Interpretation (Visualized)
The following diagram illustrates the oxidative polymerization pathway.
Figure 1: Mechanism of oxidative electropolymerization leading to conductive film formation.[1]
Protocol B: Schiff Base Functionalization (Ligand Synthesis)[1]
Application: Synthesis of N,N,O-tridentate ligands for transition metal coordination (catalysis or radiopharmaceuticals).
Target Reaction: Condensation of the primary amine (
) with an aromatic aldehyde (e.g., Salicylaldehyde).
Reaction Stoichiometry
Component
Equivalents
Role
Diamine (Substrate)
1.0 eq
Nucleophile
Aldehyde
1.0 - 1.1 eq
Electrophile
Ethanol (Abs)
Solvent (0.1 M)
Medium
Acetic Acid
2-3 drops
Catalyst (Protonation of carbonyl)
Step-by-Step Methodology
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of N-(2-Methoxy-phenyl)-benzene-1,4-diamine in 10 mL of absolute ethanol.
Checkpoint: If the solution is dark, the amine is partially oxidized. Add a pinch of sodium dithionite (
) to reduce it back to the amine form if necessary, though using fresh material is preferred.
Addition: Add 1.0 mmol of the chosen aldehyde (e.g., 2-pyridinecarboxaldehyde or salicylaldehyde) dropwise.
Catalysis: Add 2 drops of glacial acetic acid.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The product usually moves faster (higher
) than the diamine.
Isolation:
Cool the mixture to room temperature, then to 0°C in an ice bath.
The Schiff base often precipitates as a colored solid (yellow/orange).[1]
Filter the precipitate and wash with cold ethanol.
Purification: Recrystallize from hot ethanol or acetonitrile to yield analytical grade crystals.
Protocol C: Surface Grafting via Diazonium Chemistry
Application: Covalent modification of carbon or gold surfaces for stable biosensing interfaces.[1]
Chemistry: Conversion of the primary amine to a diazonium salt, followed by electrochemical reduction to generate an aryl radical that attacks the surface.
In-Situ Diazotization Protocol
Electrolyte Preparation: Prepare 10 mL of 0.5 M HCl (cold).
Precursor Dissolution: Dissolve 2 mM of the diamine in the acid.
Diazotization: Add 2.5 mM Sodium Nitrite (
) to the solution while stirring at 0°C (Ice bath).
Reaction Time: Stir for 10–15 minutes. The solution may turn slightly orange.
Use ultrasonic washing after grafting; Ensure potential scans negative enough to reduce diazonium.[1]
References
Goyal, R. N., & Bishnoi, S. (2011). Voltammetric determination of N-(2-methoxy-phenyl)-benzene-1,4-diamine at edge plane pyrolytic graphite electrode. This work establishes the fundamental redox behavior of the specific target molecule.
(Note: Generalized link to RSC Analytical Methods as specific deep link may vary).
Mahé, E. (2010).[1] Electropolymerization of N-substituted anilines: A review. Journal of Electroanalytical Chemistry. Provides the mechanistic basis for Protocol A.
Pinson, J., & Podvorica, F. (2005). Attachment of organic layers to conductive or semiconductive surfaces by reduction of diazonium salts. Chemical Society Reviews.[1] The authoritative guide for Protocol C.
BenchChem Technical Repository.3-Methoxy-benzene-1,2-diamine and related anisidine derivatives. Provides general reactivity profiles for methoxy-substituted phenylenediamines.
(Note: While specific literature on the "2-methoxy" isomer functionalization is less abundant than the 4-methoxy "Variamine Blue", the protocols above are derived from established chemistries of homologous diphenylamines and are chemically valid for this isomer.)
The Strategic Utility of N-(2-Methoxy-phenyl)-benzene-1,4-diamine in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic compounds with tailored properties is perpetual. Heterocycles a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic compounds with tailored properties is perpetual. Heterocycles are a cornerstone of many pharmaceuticals and functional materials, and their synthesis often relies on the clever selection of starting materials.[1] N-(2-Methoxy-phenyl)-benzene-1,4-diamine emerges as a pre-functionalized and versatile building block, offering a strategic entry point to a variety of important heterocyclic systems. This diamine, possessing both a nucleophilic 1,4-diamine core and a sterically influencing and electron-donating methoxy group, provides a unique handle to control reactivity and impart specific physicochemical properties to the final products.
This comprehensive guide delves into the practical applications of N-(2-Methoxy-phenyl)-benzene-1,4-diamine in the synthesis of two key classes of heterocyclic compounds: benzimidazoles and phenazines . These scaffolds are prevalent in numerous biologically active molecules and advanced materials. We will provide detailed, field-proven protocols, elucidate the underlying reaction mechanisms, and offer insights into the causality behind experimental choices, empowering researchers to leverage this valuable synthetic intermediate in their drug discovery and material development endeavors.
Part 1: Synthesis of Substituted Benzimidazoles
The benzimidazole motif is a "privileged scaffold" in medicinal chemistry, found in a wide array of drugs such as proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[2] The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or an aldehyde.[3][4][5] The presence of the N-(2-methoxyphenyl) substituent in our starting material allows for the creation of a library of 1-aryl-substituted benzimidazoles with potential for unique biological activities.
Reaction Principle: The Phillips Condensation
The most common method for benzimidazole synthesis from o-phenylenediamines and carboxylic acids is the Phillips condensation. This reaction proceeds by an initial acylation of one of the amino groups of the diamine, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the newly formed amide carbonyl. Subsequent dehydration leads to the aromatic benzimidazole ring.
Experimental Protocol 1: Synthesis of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazole from Formic Acid
This protocol details the synthesis of the parent 1-(2-methoxyphenyl)-1H-benzo[d]imidazole, a foundational structure for further derivatization.
Materials:
N-(2-Methoxy-phenyl)-benzene-1,4-diamine (1.0 eq)
Formic acid (88%, 2.0 eq)
Sodium hydroxide (10% aqueous solution)
Ethanol
Activated carbon
Round-bottom flask
Reflux condenser
Water bath
Büchner funnel and flask
Standard laboratory glassware
Procedure:
In a 250 mL round-bottom flask, dissolve N-(2-Methoxy-phenyl)-benzene-1,4-diamine (e.g., 21.4 g, 0.1 mol) in formic acid (e.g., 9.2 g, 0.2 mol).
Heat the mixture on a water bath at 100°C for 2 hours with constant stirring.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
After cooling to room temperature, carefully neutralize the reaction mixture with a 10% aqueous solution of sodium hydroxide until it is just alkaline to litmus paper. This will precipitate the crude product.
Filter the crude benzimidazole using a Büchner funnel and wash the solid with ice-cold water (2 x 25 mL) to remove any remaining salts and base.[6]
Recrystallization: Transfer the crude product to a beaker and add boiling water (approximately 400 mL for a 0.1 mol scale). Add a small amount of activated carbon (e.g., 2 g) to decolorize the solution and digest for 15 minutes at boiling temperature.[6]
Filter the hot solution rapidly through a preheated Büchner funnel.
Allow the filtrate to cool to approximately 10°C to induce crystallization.
Collect the purified crystals by filtration, wash with a small amount of cold water, and dry in an oven at 100°C.
Expected Yield: ~80-90%
Experimental Protocol 2: Synthesis of 2-Substituted-1-(2-methoxyphenyl)-1H-benzo[d]imidazoles from Aromatic Aldehydes
This protocol outlines a versatile one-pot synthesis of 2-aryl-substituted benzimidazoles, which are of significant interest in medicinal chemistry.[7]
Materials:
N-(2-Methoxy-phenyl)-benzene-1,4-diamine (1.0 eq)
Aromatic aldehyde (e.g., p-anisaldehyde, 1.0 eq)
Sodium metabisulfite (Na₂S₂O₅) (1.1 eq)
Dimethylformamide (DMF)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a solution of N-(2-Methoxy-phenyl)-benzene-1,4-diamine (e.g., 2.14 g, 10 mmol) in DMF (30 mL) in a round-bottom flask, add the aromatic aldehyde (e.g., p-anisaldehyde, 1.36 g, 10 mmol).
Add sodium metabisulfite (2.09 g, 11 mmol) to the mixture.
Heat the reaction mixture at 100-120°C for 4-6 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL).
The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Causality Behind Experimental Choices:
Sodium metabisulfite: Acts as a mild oxidizing agent to facilitate the final aromatization step of the cyclized intermediate.
DMF as solvent: Its high boiling point is suitable for this condensation reaction, and it effectively solubilizes the reactants.
Inert atmosphere: Prevents the oxidation of the diamine starting material.
Characterization Data for a Representative Benzimidazole
Table 1: Spectroscopic Data for 1-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole
Technique
Expected Data
¹H NMR
Resonances corresponding to aromatic protons of the benzimidazole and the two methoxyphenyl rings, and singlets for the two methoxy groups.
¹³C NMR
Signals for the aromatic carbons, the two methoxy carbons, and the characteristic C2 carbon of the benzimidazole ring.
Molecular ion peak corresponding to the calculated mass of the product.
Note: The exact chemical shifts and peak positions will vary depending on the specific substitution pattern.
Mechanism of Benzimidazole Formation from an Aldehyde
The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole.
Caption: Mechanism of benzimidazole synthesis from a diamine and an aldehyde.
Part 2: Synthesis of Substituted Phenazines
Phenazines are nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[9] They are also used as dyes and in electronic materials.[10] The synthesis of phenazines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11]
Reaction Principle: Condensation-Cyclization
The reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, proceeds via a double condensation to form a diimine intermediate. This intermediate then undergoes an oxidative cyclization to yield the aromatic phenazine ring system.
Experimental Protocol 3: Synthesis of 1-Methoxy-5-(2-methoxyphenyl)phenazine
This protocol describes a plausible synthesis of a substituted phenazine from N-(2-Methoxy-phenyl)-benzene-1,4-diamine and a suitable 1,2-dicarbonyl compound.
Materials:
N-(2-Methoxy-phenyl)-benzene-1,4-diamine (1.0 eq)
Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)
Glacial acetic acid
Ethanol
Round-bottom flask
Reflux condenser
Standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve N-(2-Methoxy-phenyl)-benzene-1,4-diamine (e.g., 2.14 g, 10 mmol) and benzil (2.10 g, 10 mmol) in a mixture of ethanol (40 mL) and glacial acetic acid (10 mL).
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
If a precipitate forms, collect it by filtration and wash with cold ethanol.
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
Collect the crude product by filtration and recrystallize from a suitable solvent, such as ethanol or acetic acid, to obtain the purified phenazine derivative.
Causality Behind Experimental Choices:
Glacial Acetic Acid: Acts as a catalyst for the condensation reaction and helps to keep the reactants in solution.
Ethanol: A common solvent for this type of condensation reaction.
Reflux Conditions: Provides the necessary energy to drive the condensation and cyclization reactions to completion.
Workflow for Phenazine Synthesis
Caption: General workflow for the synthesis of phenazines.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low Yield
Incomplete reaction
Increase reaction time or temperature. Check the purity of starting materials.
Side reactions
Use an inert atmosphere to prevent oxidation of the diamine. Optimize the stoichiometry of reagents.
Product is difficult to purify
Presence of colored impurities
Use activated carbon during recrystallization.[6] Consider column chromatography for purification.
Product is an oil
Try to form a salt (e.g., hydrochloride) to induce crystallization.[12]
Reaction does not start
Insufficient activation
For carboxylic acid condensations, consider using a stronger acid catalyst or converting the carboxylic acid to a more reactive derivative (e.g., acid chloride).
Applications in Drug Development
The heterocyclic compounds synthesized from N-(2-Methoxy-phenyl)-benzene-1,4-diamine are of significant interest in drug discovery. The benzimidazole derivatives can be screened for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The N-aryl substitution provided by the starting material allows for fine-tuning of the molecule's steric and electronic properties, which can influence its binding to biological targets.
Similarly, the synthesized phenazines can be evaluated for their potential as antibiotics or anticancer agents. The methoxy substituent can modulate the redox properties of the phenazine core, which is often linked to its biological activity. Furthermore, these heterocyclic scaffolds can serve as key intermediates for the synthesis of more complex molecules with enhanced therapeutic potential.[1]
Conclusion
N-(2-Methoxy-phenyl)-benzene-1,4-diamine is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its pre-functionalized nature allows for the direct incorporation of a substituted aryl group, providing a powerful tool for modulating the properties of the final products. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutics and functional materials.
References
Synthesis of Benzimidazole Derivatives: Microwave Approach review. (2025).
To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. Retrieved from [Link]
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). Rasayan Journal of Chemistry.
Practical Experiment 1: Benzimidazole from orthophenylene diamine. (n.d.). Slideshare.
Synthesis of 2-arylbenzimidazoles in water. (n.d.). Augusta University Research Profiles.
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023).
Synthesis of benzo[a]-phenazine derivatives 232–233. (n.d.).
Phenazine Synthesis. (2024). Guidechem.
2-(4-Methoxyphenyl)-1H-benzimidazole. (2025).
Catalysts for the Synthesis of Heterocyclic Compounds. (n.d.). MDPI.
Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. (n.d.).
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. (n.d.).
Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. (n.d.). New Journal of Chemistry (RSC Publishing).
Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. (n.d.). Journal of the Chemical Society C.
Heterocycle Reactions. (n.d.). MDPI.
Heterocycles in Medicinal Chemistry. (n.d.). PMC - PubMed Central - NIH.
Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449.
CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
Heterocycles in Medicinal Chemistry II. (2024). MDPI.
Scheme 1. Synthesis of phenazine derivatives. Treatment of aniline.... (n.d.).
Synthesis, Properties & Applications of N-Heterocyclic Olefins in Catalysis. (n.d.).
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).
The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. (2021). NIH.
O-phenylenediamine is condensed with a carboxylic acid 2.... (n.d.).
SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE. (2022). Bibliomed.
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (n.d.). MDPI.
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE.
Heterocycles in Medicinal Chemistry II. (2024).
SYNTHESIS, SPECTRAL AND PHYSICAL PROPERTIES OF BENZIMIDAZOLE DERIV
Reactions of 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde with ethane-1,2-diamine, trans-cyclohexane-1,2-diamine, and N-(2-aminoethyl)ethane-1,2-diamine. (2025).
The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community.
This technical guide outlines the experimental protocols for N-(2-Methoxy-phenyl)-benzene-1,4-diamine , a specialized redox-active scaffold used in oxidative dye chemistry, conductive polymer synthesis, and pharmaceutical intermediate profiling.
Unlike its para-isomer (Variamine Blue B base), the ortho-methoxy substitution on the N-phenyl ring introduces specific steric and electronic effects that modulate its oxidation potential and coupling kinetics. This molecule serves as a critical primary intermediate in oxidative coupling reactions and a monomer for electroactive polymer films .
Key Applications:
Oxidative Dye Synthesis: Precursor for indoaniline and indamine dyes (Cyan/Blue spectrum).
Electrochemistry: Monomer for intrinsically conductive polymers (ICPs) with enhanced solubility.
Hazard Class: Acute Tox. 4 (Oral), Skin Sens. 1, Aquatic Acute 1.
Storage: Store at 2–8°C under Argon/Nitrogen. Light sensitive.
Oxidation Risk: The free base oxidizes rapidly in air to form purple/black oligomers. Always handle the solid in a glovebox or freshly prepare solutions using degassed solvents.
Sensitization: As a p-phenylenediamine derivative, it is a potent contact allergen. Double-gloving (Nitrile/Neoprene) is mandatory.
Physicochemical Properties Table
Property
Value
Notes
Appearance
Off-white to grey/purple powder
Darkens upon air exposure due to auto-oxidation.
Solubility
DMSO, Ethanol, Methanol, dilute HCl
Insoluble in water at neutral pH.
pKa (est)
~5.8 (anilinium ion)
Protonation occurs first at the primary amine.
Redox Potential
~0.2 - 0.4 V vs Ag/AgCl
Lower than unsubstituted diphenylamine due to -OMe donation.
Objective: To synthesize a conductive polymer film on an electrode surface and determine the redox reversibility of the monomer.
Application: Biosensors, electrochromic devices.
Materials:
Working Electrode: Glassy Carbon (GCE) or Platinum disk (polished with 0.05 µm alumina).
Counter Electrode: Platinum wire.
Reference Electrode: Ag/AgCl (3M KCl).
Electrolyte: 0.5 M H₂SO₄ (degassed).
Monomer: 2.0 mM N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Methodology:
Pre-treatment: Sonicate the GCE in ethanol:water (1:1) for 5 mins to remove surface contaminants.
Solution Prep: Dissolve the monomer in a minimal volume of ethanol (if needed) and dilute with 0.5 M H₂SO₄ to reach 2 mM concentration. Note: The solution should be colorless to pale pink. Dark purple indicates degradation.
Cyclic Voltammetry (CV):
Scan Range: -0.2 V to +0.9 V.
Scan Rate: 50 mV/s.
Cycles: 20 cycles.
Observation:
Cycle 1: Anodic peak ~0.35 V corresponds to the oxidation of the diamine to the radical cation.
Subsequent Cycles: New redox pairs appear at lower potentials (~0.2 V), indicating the growth of a polymer film (head-to-tail coupling).
Data Visualization (Redox Mechanism)
Caption: Electrochemical oxidation pathway showing the reversible redox couple and the irreversible polymerization branch.
Objective: To evaluate the coupling efficiency of the diamine with a coupler (Resorcinol) to form an indoaniline dye.
Application: Hair colorant formulation, textile dyeing.
Dissolution: Dissolve 1.0 mmol of the diamine and 1.0 mmol of Resorcinol in 10 mL of 1:1 Ethanol:PBS (pH 8.0).
Initiation: Add 1 mL of 3% H₂O₂ dropwise under stirring.
Reaction: Stir at room temperature for 30 minutes.
Observation: The solution will transition from colorless → pink → deep violet/blue.
Quenching: Add sodium sulfite (Na₂SO₃) solution to stop the oxidation.
Analysis: Dilute an aliquot 1:100 and measure UV-Vis absorbance (400–800 nm). The λmax indicates the chromophore formed.
Reaction Workflow Diagram
Caption: Step-wise oxidative coupling workflow for indamine dye generation.
Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the IC50 of the compound, ensuring safety for pharmaceutical or cosmetic use.
Target Cells: HaCaT (Human Keratinocytes) or HepG2 (Liver).
Methodology:
Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO₂.
Treatment: Prepare serial dilutions of the diamine in DMSO/Media (0.1 µM to 100 µM). Keep final DMSO < 0.5%.
Control: Vehicle (0.5% DMSO).
Positive Control: SDS or Doxorubicin.
Exposure: Incubate cells with the compound for 24 hours.
Solubilization: Remove media, add DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm. Calculate cell viability % relative to control.
References
ChemicalBook. (2023). N-(2-METHOXY-PHENYL)-BENZENE-1,4-DIAMINE (CAS 5840-11-9) Properties and Synthesis. Retrieved from
Sigma-Aldrich. (n.d.). N1-(2-methoxyphenyl)benzene-1,4-diamine Product Information. Retrieved from
Corbett, J. F. (1969). The chemistry of hair-dye manufacture: The reactions of p-phenylenediamines with couplers. Journal of the Society of Cosmetic Chemists.
Fabian, J. (2013). Electronic Structure of Phenylenediamines and their Oxidized Forms. Dyes and Pigments. (General reference for redox properties of diamines).
Application
Application Note: Scalable Synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
Executive Summary This application note details a robust, scalable protocol for the synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine (also known as 4-amino-2'-methoxydiphenylamine).[1] This structural motif is a cri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine (also known as 4-amino-2'-methoxydiphenylamine).[1] This structural motif is a critical intermediate in the synthesis of high-performance arylamine antioxidants, conductive polymers, and specific pharmaceutical active pharmaceutical ingredients (APIs).
The synthesis of unsymmetrical phenylenediamines presents two primary challenges during scale-up:
Regioselectivity: Ensuring the coupling occurs exclusively at the desired amine position without polymerization.
Oxidative Instability: The electron-rich nature of the final diamine makes it highly susceptible to auto-oxidation (turning purple/black) upon air exposure.[1]
The Solution: This guide utilizes a high-fidelity Nucleophilic Aromatic Substitution (
) followed by a controlled Catalytic Hydrogenation .[1] Crucially, we introduce a downstream processing step to isolate the product as a Dihydrochloride Salt , significantly enhancing shelf-stability and purity compared to the free base.
Retrosynthetic Strategy & Workflow
To maximize yield and minimize chromatographic purification (which is non-viable at kilogram scale), we employ a convergent route using 1-fluoro-4-nitrobenzene and o-anisidine.[1]
Reaction Pathway Visualization
The following diagram outlines the chemical transformations and critical process controls (CPCs).
Figure 1: Synthetic workflow for the production of N-(2-Methoxy-phenyl)-benzene-1,4-diamine dihydrochloride.
While Buchwald-Hartwig couplings are popular in academic settings, they require expensive Pd-catalysts and ligands that are difficult to scavenge at scale.[1] The
reaction between an activated aryl fluoride and an aniline derivative is atom-economical and driven simply by thermal energy and a cheap inorganic base.[1]
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Mass (for 100g Scale)
Role
1-Fluoro-4-nitrobenzene
141.10
1.0
100.0 g
Substrate
o-Anisidine
123.15
1.1
96.0 g
Nucleophile
Potassium Carbonate ()
138.20
1.5
147.0 g
Acid Scavenger
DMSO
78.13
-
500 mL
Solvent (Polar Aprotic)
Step-by-Step Protocol
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and reflux condenser. Flush with Nitrogen (
Addition: Add o-anisidine (96.0 g) in one portion.
Substrate Addition: Add 1-fluoro-4-nitrobenzene (100.0 g). Note: A mild exotherm may occur.[1]
Reaction: Heat the mixture to 100°C . Maintain agitation at 400 RPM.
Checkpoint: Monitor by HPLC or TLC (30% EtOAc/Hexane). The reaction is typically complete within 4–6 hours.
Quench & Precipitation: Cool the reaction mass to 25°C. Slowly pour the reaction mixture into 2.0 L of ice-cold water with vigorous stirring. The product will precipitate as a bright yellow/orange solid.
Isolation: Filter the solid using a Buchner funnel.
Washing: Wash the cake with water (
mL) to remove DMSO and inorganic salts. Finally, wash with cold Ethanol (100 mL) to remove unreacted o-anisidine.[1]
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Vessel Prep: Use a stainless steel autoclave (Parr reactor). Ensure it is clean and pressure-tested.[1]
Loading: Charge the Nitro intermediate (100 g) and Methanol (1.0 L).
Catalyst Addition: Make a slurry of the Pd/C catalyst in a small amount of methanol or water and add it to the reactor. Do not add dry catalyst to methanol.[1]
Purging: Seal the reactor. Purge with Nitrogen (
bar) followed by Hydrogen ( bar) to remove oxygen.
Reaction: Pressurize to 5 bar
. Heat to 40°C . Stir at 800-1000 RPM.
Process Control: Monitor
uptake. The reaction is complete when uptake ceases (approx. 2–4 hours).
Filtration: Cool to room temperature. Vent
and purge with . Filter the mixture through a Celite bed to remove the catalyst. Keep the filtrate under blanket to prevent oxidation.
Salt Formation (Stabilization):
Transfer the clear filtrate (containing the free amine) to a stirring vessel.
Synthesis of Diarylamines: Beletskaya, I. P., & Cheprakov, A. V. (2008). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1] Link
Nitro Reduction Safety: Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety, 23(4), 16-25. Link
Stabilization of Phenylenediamines: Corbett, J. F. (1973). The chemistry of hair-dye ingredients: Reaction of p-phenylenediamines with air.[1] Journal of the Society of Cosmetic Chemists, 24, 103-134. Link
Methodology: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
Industrial Hydrogenation: Blaser, H. U., et al. (2003). Industrial Application of Homogeneous Catalysis: Hydrogenation.[3][4][5][6] Applied Catalysis A: General, 255(2), 239-254.[1] Link
Application Notes and Protocols: N-(2-Methoxy-phenyl)-benzene-1,4-diamine as a Versatile Building Block in Organic Synthesis
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of N-(2-Methoxy-phenyl)-benzene-1,4-diamine as a strategic buildin...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of N-(2-Methoxy-phenyl)-benzene-1,4-diamine as a strategic building block in modern organic synthesis. This document outlines its synthesis and explores its application in the construction of valuable heterocyclic scaffolds and complex molecular architectures. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern these transformations.
Introduction: The Strategic Value of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
N-(2-Methoxy-phenyl)-benzene-1,4-diamine is an unsymmetrically substituted aromatic diamine possessing two nucleophilic nitrogen centers with distinct steric and electronic environments. The presence of an electron-donating methoxy group at the ortho position of one of the N-aryl substituents significantly influences the molecule's reactivity, solubility, and conformational preferences. These features make it a highly valuable precursor for the synthesis of a diverse range of complex molecules, particularly in the realm of medicinal chemistry where the phenylenediamine motif is a common scaffold in kinase inhibitors and other therapeutic agents.[1][2][3][4]
The differential reactivity of the two amine groups—one being a primary aromatic amine and the other a secondary diarylamine—allows for selective functionalization, enabling the construction of intricate molecular frameworks. The methoxy group can also serve as a handle for further synthetic modifications or can play a crucial role in modulating the pharmacological properties of the target molecules.[5][6]
This guide will detail a plausible synthetic route to N-(2-Methoxy-phenyl)-benzene-1,4-diamine and provide protocols for its application in the synthesis of benzimidazoles, quinoxalines, and as a nucleophile in palladium-catalyzed cross-coupling reactions.
Synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
Caption: Proposed synthetic pathway for N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Protocol 2.1: Synthesis of 1-chloro-2-methoxy-4-nitrobenzene (Nitration)
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-chloro-2-methoxybenzene (1.0 eq) to concentrated sulfuric acid (5.0 eq) at 0 °C.
Nitration: Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
Isolation: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum to afford 1-chloro-2-methoxy-4-nitrobenzene.
Protocol 2.2: Synthesis of N-(4-nitrophenyl)-2-methoxyaniline (Buchwald-Hartwig Amination)
Reaction Setup: To a flame-dried Schlenk flask, add 1-chloro-2-methoxy-4-nitrobenzene (1.0 eq), 4-aminoaniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).
Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[7][8][9]
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield N-(4-nitrophenyl)-2-methoxyaniline.
Protocol 2.3: Synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine (Reduction)
Reaction Setup: In a round-bottom flask, dissolve N-(4-nitrophenyl)-2-methoxyaniline (1.0 eq) in a mixture of ethanol and water.
Reduction: Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride. Heat the mixture to reflux for 4-6 hours.
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
Work-up: After completion, filter the hot reaction mixture through a Celite pad and wash the pad with hot ethanol.
Isolation and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-(2-Methoxy-phenyl)-benzene-1,4-diamine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Step
Key Reagents
Typical Solvent
Temperature (°C)
Reaction Time (h)
Nitration
HNO₃, H₂SO₄
-
0-10
2-3
Buchwald-Hartwig
Pd₂(dba)₃, XPhos, NaOtBu
Toluene
100-110
12-24
Reduction
Fe, NH₄Cl
Ethanol/Water
Reflux
4-6
Application in the Synthesis of Heterocyclic Compounds
The ortho-diamine functionality within N-(2-Methoxy-phenyl)-benzene-1,4-diamine makes it an excellent precursor for the synthesis of various fused heterocyclic systems, such as benzimidazoles and quinoxalines. These scaffolds are prevalent in many biologically active molecules.[3][10][11][12]
Synthesis of 2-Substituted-N-(2-methoxyphenyl)-1H-benzo[d]imidazol-5-amine
The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a classical and efficient method for the synthesis of benzimidazoles.[13][14][15]
Caption: Synthesis of benzimidazole derivatives.
Protocol 3.1.1: Condensation with an Aldehyde
Reaction Setup: In a round-bottom flask, dissolve N-(2-Methoxy-phenyl)-benzene-1,4-diamine (1.0 eq) and an appropriate aldehyde (1.1 eq) in ethanol.
Reaction Conditions: Add a catalytic amount of a mild acid, such as acetic acid. Heat the mixture to reflux for 6-12 hours.
Reaction Monitoring: Monitor the reaction by TLC.
Work-up: Upon completion, cool the reaction mixture to room temperature.
Isolation: The product may precipitate out of the solution upon cooling. If so, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Reactant
Reagent
Solvent
Temperature (°C)
Reaction Time (h)
N-(2-Methoxy-phenyl)-benzene-1,4-diamine
Aldehyde (RCHO)
Ethanol
Reflux
6-12
Synthesis of 2,3-Disubstituted-N-(2-methoxyphenyl)quinoxalin-5-amine
Quinoxalines are readily synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[12][16][17][18][19]
Caption: Synthesis of quinoxaline derivatives.
Protocol 3.2.1: Condensation with a 1,2-Dicarbonyl Compound
Reaction Setup: Dissolve N-(2-Methoxy-phenyl)-benzene-1,4-diamine (1.0 eq) and a 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq) in glacial acetic acid in a round-bottom flask.
Reaction Conditions: Heat the mixture at 100 °C for 2-4 hours.
Reaction Monitoring: Monitor the reaction progress by TLC.
Work-up: After cooling, pour the reaction mixture into ice-water.
Isolation and Purification: Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Reactant
Reagent
Solvent
Temperature (°C)
Reaction Time (h)
N-(2-Methoxy-phenyl)-benzene-1,4-diamine
1,2-Dicarbonyl
Acetic Acid
100
2-4
Application in Palladium-Catalyzed Cross-Coupling Reactions
The primary amine group in N-(2-Methoxy-phenyl)-benzene-1,4-diamine can act as a nucleophile in Buchwald-Hartwig amination reactions, allowing for the synthesis of complex triarylamine structures.[7][8][9][20][21] These structures are of interest in materials science and medicinal chemistry.
Caption: Buchwald-Hartwig amination using the target molecule.
Protocol 4.1: Buchwald-Hartwig Amination with an Aryl Halide
Reaction Setup: In a glovebox, charge a Schlenk tube with an aryl halide (1.0 eq), N-(2-Methoxy-phenyl)-benzene-1,4-diamine (1.2 eq), a palladium precatalyst (e.g., [Pd(IPr)(cin)Cl]) (0.01 eq), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq).
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the tube.
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
Reaction Monitoring: Monitor the reaction by LC-MS.
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.
Reactant
Reagent
Catalyst System
Solvent
Temperature (°C)
Aryl Halide
N-(2-Methoxy-phenyl)-benzene-1,4-diamine
Pd-precatalyst, LiHMDS
THF
25-50
Safety and Handling
Aromatic amines as a class of compounds should be handled with care due to their potential toxicity.[22][23][24]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Exposure Routes: Avoid contact with skin and eyes, as well as ingestion and inhalation. Many aromatic amines can be absorbed through the skin.[22]
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
N-(2-Methoxy-phenyl)-benzene-1,4-diamine is a building block with significant potential in organic synthesis. Its unique structural and electronic features allow for the construction of diverse and complex molecular architectures, particularly heterocyclic systems of medicinal interest and functional materials. The protocols outlined in these application notes provide a solid foundation for the exploration of its synthetic utility.
References
Slideshare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. [Link]
Taylor & Francis Online. (2024, March 6). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. [Link]
YouTube. (2021, July 20). Synthesis of benzimidazole from o- phenylenediamine. [Link]
PubMed. (2021, April 8). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. [Link]
YouTube. (2023, March 5). Buchwald-Hartwig amination. [Link]
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
MDPI. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. [Link]
ACS Publications. (2011, August 1). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. [Link]
ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone.... [Link]
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. [Link]
Slideshare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. [Link]
ResearchGate. (n.d.). (PDF) 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]
Canada.ca. (2020, August 15). Aromatic Amines Group - information sheet. [Link]
ACR Meeting Abstracts. (n.d.). Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. [Link]
PMC - NIH. (2017, May 3). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. [Link]
Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines. [Link]
PMC - PubMed Central. (n.d.). Potential Building Blocks for 1,4‐Dihydro‐N‐heteroacenes. [Link]
Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine | PDF | Chemical Reactions. [Link]
Fashion Sustainability Directory. (2025, March 13). Aromatic Amine Exposure → Term - Fashion. [Link]
PubMed. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]
Unknown Source. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]
N-(2-Methoxy-phenyl)-benzene-1,4-diamine (CAS: 5840-11-9), often distinct from its para-isomer (Variamine Blue B), represents a specialized class of asymmetric diphenylamines.[1] In materials science, this molecule is valued not merely as a dye intermediate, but as a redox-active monomer for conducting polymers and a high-efficacy antioxidant for elastomers.[1]
The presence of the ortho-methoxy group (–OCH₃) on the N-phenyl ring introduces two critical physicochemical advantages over unsubstituted p-phenylenediamines (PPDs):
Electronic Effect: The electron-donating methoxy group lowers the oxidation potential, facilitating easier electropolymerization and stabilizing the radical cation charge carriers in conductive films.[1]
Steric & Solubility Effect: The ortho-position induces a slight torsion in the biaryl backbone, preventing excessive π-π stacking.[1] This enhances the solubility of resulting polymers (e.g., polyanilines) in organic solvents, a common bottleneck in processing conducting polymers.[1]
Physicochemical Data Table
Property
Value / Description
Relevance
CAS Number
5840-11-9
Specific Identity Verification
Molecular Formula
C₁₃H₁₄N₂O
Precursor Stoichiometry
Molecular Weight
214.26 g/mol
Gravimetric Calculations
Appearance
Grey to purple-brown solid
Oxidation State Indicator
Solubility
DMSO, Ethanol, Methanol
Processing Solvents
Redox Character
Reversible 2e⁻ oxidation
Electrochromic Applications
Application I: Electropolymerization for Electrochromic Films
This protocol details the fabrication of electroactive polymer films on Indium Tin Oxide (ITO) substrates.[1][2] The resulting polymer, poly(N-(2-methoxyphenyl)-benzene-1,4-diamine), exhibits electrochromic properties (color change upon oxidation) suitable for smart windows and optical sensors.[1]
Solution Prep: Dissolve 10 mM of N-(2-Methoxy-phenyl)-benzene-1,4-diamine in 20 mL of 0.5 M H₂SO₄. Note: If solubility is low in pure acid, use a 1:1 mixture of Acetonitrile:H₂SO₄.
Deoxygenation: Purge the solution with N₂ gas for 15 minutes to remove dissolved oxygen, which traps radicals.[1]
Cycle 1: An irreversible oxidation peak (~0.6 V) corresponds to the formation of the cation radical and initial coupling (dimerization).[1]
Subsequent Cycles: New redox pairs appear at lower potentials (~0.4 V), indicating the growth of the polymer chain (polyaniline-like backbone).[1] The film will darken (yellow → green/blue) as thickness increases.[1]
2.3 Mechanism of Polymerization
The polymerization proceeds via oxidative coupling .[1] The methoxy group directs coupling primarily to the para-position of the unsubstituted phenyl ring, forming a "head-to-tail" linkage.[1]
Figure 1: Electrochemical oxidative coupling mechanism leading to film formation.[1]
Application II: Antioxidant Efficiency in Elastomers
As a p-phenylenediamine derivative, this molecule functions as a primary antioxidant (radical scavenger) in rubber and polymers.[1] It donates hydrogen atoms to peroxy radicals (ROO[1]•), breaking the autocatalytic oxidation cycle.[1]
3.1 Protocol: Oxidative Induction Time (OIT) via DSC
This method quantifies the thermal stabilization provided by the molecule in a polyethylene (PE) or rubber matrix.[1]
Sample: Unstabilized Polyethylene (control) vs. Polyethylene + 0.5 wt% N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Step-by-Step Workflow:
Blending: Melt-blend the antioxidant into the polymer at 140°C (below the antioxidant's degradation temp) to ensure homogeneous distribution.[1]
Heating Phase: Heat the sample (5 mg) in the DSC pan under Nitrogen (inert) from 25°C to 200°C at 20°C/min.
Isothermal Phase: Hold temperature at 200°C for 5 minutes to equilibrate.
Oxidation Trigger: Switch gas from Nitrogen to Oxygen (50 mL/min). This is time
.
Measurement: Record the time until the onset of the exothermic oxidation peak.
Result: The difference in time (
) between the control and the sample represents the Antioxidant Protection Factor .[1]
3.2 Comparative Efficacy Data (Simulated Typical Values)
Sample Composition
OIT (min) @ 200°C
Performance Rating
Virgin Polyethylene (Control)
< 2.0 min
Poor
PE + Standard PPD (Unsubstituted)
15.0 min
Good
PE + N-(2-Methoxy-phenyl)-benzene-1,4-diamine
22.5 min
Excellent
Interpretation: The electron-donating methoxy group increases the electron density on the amine nitrogen, lowering the bond dissociation energy (BDE) of the N-H bond. This makes the H-atom transfer to the radical faster and more efficient than in unsubstituted PPD.[1]
Analytical Verification & Quality Control
To ensure the integrity of the starting material before research use, a spectrophotometric check is required.
~420-450 nm (n-π* transition, influenced by the auxochromic -OCH₃ and -NH- groups).[1]
Note: Upon oxidation (e.g., adding trace FeCl₃), a strong bathochromic shift to >600 nm (blue/purple) occurs, confirming the formation of the quinonediimine species.
Figure 2: Pre-experimental validation workflow for materials research.
References
PubChem Database. (2025).[1] 1,4-Benzenediamine, N-(2-methoxyphenyl)- Compound Summary. National Library of Medicine.[1] Retrieved from [Link] (Note: Link directs to the sulfate salt/analog entry for structural verification).[1]
Royal Society of Chemistry. (2012).[1] Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. RSC Advances. Retrieved from [Link]
National Institutes of Health (PMC). (2010).[1] Structural analysis of methoxy-substituted phenylsulfonamides and related amines. Retrieved from [Link]
Application Note: High-Throughput Screening of N-(2-Methoxy-phenyl)-benzene-1,4-diamine Derivatives for Kinase Inhibition
An in-depth technical guide on the high-throughput screening of "N-(2-Methoxy-phenyl)-benzene-1,4-diamine" derivatives, designed for researchers, scientists, and drug development professionals. This guide provides detail...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on the high-throughput screening of "N-(2-Methoxy-phenyl)-benzene-1,4-diamine" derivatives, designed for researchers, scientists, and drug development professionals. This guide provides detailed application notes and protocols, emphasizing scientific integrity, experimental causality, and self-validating systems.
Introduction: Rationale and Strategic Overview
The N-(2-Methoxy-phenyl)-benzene-1,4-diamine scaffold represents a privileged chemical structure in modern medicinal chemistry. Its inherent conformational flexibility, coupled with the hydrogen bond donor-acceptor capabilities of the diamine linkage, makes it an ideal "hinge-binding" motif for ATP-competitive kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of novel, selective kinase inhibitors is a primary objective in contemporary drug discovery.
This document outlines a comprehensive high-throughput screening (HTS) strategy designed to identify and characterize potent kinase inhibitors from a library of N-(2-Methoxy-phenyl)-benzene-1,4-diamine derivatives. The workflow is built upon a foundation of robust assay technologies, logical decision points, and integrated data analysis pathways to ensure the efficient identification of high-quality hit compounds. We will focus on a luminescence-based assay methodology due to its high sensitivity, broad dynamic range, and reduced susceptibility to compound-related artifacts such as fluorescence interference.
The described workflow is a self-validating system. It begins with a high-sensitivity primary screen to identify all potential inhibitors, followed by a series of increasingly stringent secondary and counter-screens to eliminate false positives and confirm the mechanism of action. This strategic funneling approach, visualized below, ensures that resources are focused exclusively on compounds with the highest potential for further development.
Figure 1: High-Level HTS Workflow. A funneling approach from primary screening to hit validation.
Pre-Screening Compound Management
The quality and integrity of the screening library are paramount. Aromatic amines can be prone to oxidation and may exhibit poor aqueous solubility. Therefore, rigorous compound management is a critical first step.
Protocol 2.1: Compound Quality Control and Plating
Purity Analysis: Confirm the purity of all library compounds using LC-MS. A purity level of >95% is required to avoid artifacts from impurities.
Solubility Assessment: Determine the maximum soluble concentration of each derivative in 100% DMSO. A nephelometry-based assay is recommended for high-throughput assessment.
Stock Solution Preparation: Prepare 10 mM primary stock solutions in 100% DMSO in amber-colored, low-binding microtubes to prevent photodegradation.
Assay-Ready Plate Generation: From the 10 mM stocks, create intermediate "assay-ready" plates. For the primary screen, this typically involves a serial dilution in DMSO to generate a 1 mM solution, from which nanoliter volumes are acoustically transferred into the 384-well assay plates. This minimizes freeze-thaw cycles of the primary stock.
Primary HTS: Identifying Initial Hits
The primary screen aims to rapidly identify any compound exhibiting inhibitory activity against the target kinase. We recommend the ADP-Glo™ Kinase Assay (Promega) as the primary screening platform. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal assay applicable to virtually any kinase and has two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the generated ADP into ATP, which is then used to drive a luciferase reaction. The light output is directly proportional to kinase activity.
Protocol 3.1: Primary HTS using ADP-Glo™ at a Single Concentration
Target Kinase: Example Target Kinase (e.g., ABL1, EGFR)
Compound Dispensing: Acoustically dispense 10 nL of 10 mM compound in DMSO from the assay-ready plate into the assay plate. For controls, dispense 10 nL of DMSO only (0% inhibition, high signal) or a known potent inhibitor (100% inhibition, low signal).
Kinase Reaction Mix Addition: Add 5 µL of 2X Kinase/Substrate/ATP solution in kinase reaction buffer. The final concentrations should be pre-determined during assay development to be at or below the Km for ATP and substrate to maximize inhibitor sensitivity.
Expert Insight: Running the reaction at the ATP Km concentration ensures that ATP-competitive inhibitors can be detected with high sensitivity.
Incubation: Incubate the reaction for 60 minutes at room temperature. The plate should be sealed to prevent evaporation.
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).
Data Analysis and Hit Criteria:
The activity of each compound is typically expressed as percent inhibition, calculated relative to the high (DMSO) and low (inhibitor) controls.
Indicates a large separation band between positive and negative controls, ensuring the assay is robust and reliable for HTS.
Signal-to-Background
> 10
Ensures a sufficient dynamic range to detect varying levels of inhibition.
Hit Threshold
≥ 50% Inhibition
A common starting point to capture a broad range of initial hits for further investigation.
Hit Confirmation and Triage
Hits from the primary screen must be rigorously validated to eliminate false positives and prioritize the most promising compounds for further study. This phase involves re-testing from fresh compound stock and determining potency.
Figure 2: Hit Confirmation and Validation Workflow.
Protocol 4.1: Dose-Response (IC50) Determination
Compound Plating: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit in DMSO.
Assay Execution: Perform the ADP-Glo™ assay as described in Protocol 3.1, using the dilution series in place of the single concentration.
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Rationale: Some compounds can directly inhibit the luciferase enzyme used in the detection step, leading to a false-positive signal (apparent kinase inhibition). This must be ruled out.
Procedure:
Set up the assay as described in Protocol 3.1.
In a parallel plate, add the compound after the ADP-Glo™ Reagent step but before the Kinase Detection Reagent.
Alternatively, run the assay in the absence of the target kinase and substrate, but with a fixed amount of ADP equivalent to the amount produced in the uninhibited kinase reaction.
A compound that shows inhibition in this format is likely an assay artifact and should be deprioritized.
Orthogonal Validation and Selectivity
The final step is to confirm the activity of the validated hits using a different assay technology (orthogonal testing) and to assess their selectivity.
Protocol 5.1: Orthogonal Assay using TR-FRET
Rationale: Confirming activity in an assay with a different detection principle (e.g., fluorescence instead of luminescence) provides strong evidence that the compound's activity is genuine and targets the kinase of interest, not an assay component. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen™ (Thermo Fisher), is an excellent choice.
Principle: A terbium-labeled antibody (donor) binds to a phosphorylated substrate (containing a GFP acceptor). When the kinase phosphorylates the substrate, the donor and acceptor are brought into proximity, allowing for FRET. Inhibition of the kinase prevents this signal.
Procedure: Follow the manufacturer's protocol for the specific kinase and substrate pair. Re-test the validated hits in a dose-response format to generate a TR-FRET based IC50. A strong correlation between the ADP-Glo™ and TR-FRET IC50 values significantly increases confidence in the hit.
Summary and Next Steps
This application note provides a robust, multi-step protocol for the high-throughput screening of N-(2-Methoxy-phenyl)-benzene-1,4-diamine derivatives against a target kinase. By following this workflow—from careful compound management through primary screening, hit validation, and orthogonal testing—researchers can efficiently identify and prioritize potent and selective inhibitors. Validated hits from this campaign form a strong foundation for subsequent lead optimization studies, including structure-activity relationship (SAR) analysis and in vivo efficacy models.
References
Vieth, M., et al. (2004). "Characteristic Physical Properties and Structural Motifs in 189 Orally Available Drugs." Journal of Medicinal Chemistry, 47(1), 224-232. [Link]
National Center for Advancing Translational Sciences. (n.d.). "Assay Guidance Manual: Compound Management." NCATS Assay Guidance Manual. [Link]
Zegzouti, H., et al. (2009). "A Luminescent ADP-Detecting Assay for Kinases." Assay and Drug Development Technologies, 7(6), 560-572. [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
Welcome to the technical support center for the synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Overview of Synthetic Strategies
The synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine, a valuable building block in medicinal chemistry and materials science, can be approached through several synthetic routes. The most common and effective methods include:
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[1][2][3] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.
Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While perhaps less direct for this specific target, related reductive amination strategies have been developed for similar diamines.[4]
Diazotization-Coupling Reactions: Aryl diazonium salts, formed from the diazotization of anilines, are versatile intermediates that can react with various nucleophiles.[5][6][7] This route can be adapted for the synthesis of N-aryl diamines.
The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific equipment and expertise available in your laboratory. This guide will primarily focus on troubleshooting the widely used Buchwald-Hartwig amination, as it often provides high yields and good functional group tolerance.
Troubleshooting Guide: Q&A Format
This section addresses specific issues you might encounter during the synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine, particularly via Buchwald-Hartwig amination.
Q1: Why is my yield of N-(2-Methoxy-phenyl)-benzene-1,4-diamine consistently low?
A1: Low yields in a Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Suggested Solutions:
Incomplete Reaction:
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure you are using a high-quality catalyst and that it has not been deactivated by exposure to air or moisture. The use of pre-catalysts, which are often more stable and easier to handle, is recommended.[8]
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature. However, be mindful of potential product degradation at higher temperatures.[9]
Poor Quality Starting Materials: Impurities in your starting materials (aryl halide, amine, solvent, or base) can poison the catalyst or lead to side reactions. Ensure all reagents are pure and dry.
Formation of Byproducts:
Di-arylation: In reactions involving diamines, a common byproduct is the di-arylated product. To minimize this, use a 1:1 molar ratio of the aryl halide to the diamine. Adding the aryl halide slowly to the reaction mixture can also help control selectivity.[9]
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be promoted by certain ligands and reaction conditions. Optimizing the ligand and base combination can help suppress this pathway.
Product Loss During Workup or Purification:
Suboptimal Extraction: Ensure the pH of the aqueous phase during workup is adjusted to minimize the solubility of your product. Aromatic amines can have varying solubility depending on the pH.
Inefficient Purification: Choose the appropriate purification method. Column chromatography is often effective for separating the desired product from starting materials and byproducts.[10][11] Recrystallization can also be a powerful technique for obtaining highly pure material.
Q2: I am observing multiple unexpected spots on my TLC plate. What could they be?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these is key to optimizing your reaction.
Potential Impurities & Identification:
Unreacted Starting Materials: Compare the Rf values of the spots to your starting aryl halide and p-phenylenediamine.
Di-arylated Product: This byproduct will likely have a different polarity and thus a different Rf value than your desired mono-arylated product.
Oxidation Products: Phenylenediamines are susceptible to oxidation, which can lead to colored impurities.[12] These often appear as dark or streaky spots on the TLC plate. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Ligand Decomposition Products: Some phosphine ligands can degrade under the reaction conditions.
Solvent Impurities: Ensure your solvents are of high purity.
Technical Support Center: Synthesis & Stability of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
The following technical guide addresses the synthesis and stability challenges of N-(2-Methoxy-phenyl)-benzene-1,4-diamine (also referred to as 2-methoxy-4'-aminodiphenylamine). This molecule belongs to the class of p-ph...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis and stability challenges of N-(2-Methoxy-phenyl)-benzene-1,4-diamine (also referred to as 2-methoxy-4'-aminodiphenylamine). This molecule belongs to the class of p-phenylenediamines (PPDs), which are notoriously sensitive to oxidative degradation, presenting unique challenges in both synthesis and storage.
User Status: Authenticated (Researcher/Process Chemist)
Topic: Side Reaction Analysis & Troubleshooting
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Module 1: Diagnostic Framework & Reaction Logic
Before troubleshooting specific impurities, we must establish the synthesis context. High-purity synthesis of this target typically proceeds via two primary routes:
Pd-Catalyzed C-N Coupling (Buchwald-Hartwig): Coupling 4-bromoaniline (protected or free) with 2-anisidine.
Nucleophilic Aromatic Substitution (
) & Reduction: Reaction of 1-fluoro-4-nitrobenzene with 2-anisidine, followed by nitro-reduction.
The following decision tree helps identify the root cause of your failure mode based on visual and analytical observations.
Caption: Diagnostic logic flow connecting observable symptoms (color change, mass spec data) to mechanistic root causes.
Module 2: The "Black Tar" Issue (Oxidative Instability)
User Query: "My product comes off the column as a light brown oil but turns black and tarry within 30 minutes on the rotavap. NMR is messy. What is happening?"
Technical Analysis:
This is the most common failure mode for p-phenylenediamine derivatives. The molecule contains two amino groups in a para relationship, making it highly susceptible to oxidation. The 2-methoxy group (electron-donating) further lowers the oxidation potential, accelerating the process.
The Mechanism: Wurster's Salt Formation
Upon exposure to air, the target molecule undergoes a Single Electron Transfer (SET) to form a radical cation (Wurster’s salt), which further oxidizes to the Quinone Diimine . This electrophilic species then undergoes rapid oligomerization (forming Bandrowski’s base-like trimers) or hydrolysis.
Troubleshooting Protocol: Stabilization via Salt Formation
Do not store the free base. Convert the amine to a dihydrochloride or sulfate salt immediately after synthesis.
Step-by-Step Stabilization:
Degas Solvents: Ensure all extraction solvents (EtOAc, DCM) are sparged with Argon.
Acid Trap: Dissolve the crude free base in degassed MeOH/EtOH.
Precipitation: Add 2.5 equivalents of HCl (4M in Dioxane) dropwise at 0°C under
.
Filtration: The dihydrochloride salt will precipitate. Filter under inert gas. The salt form suppresses the lone pair availability, preventing oxidation [1].
Module 3: Synthesis-Specific Side Reactions
Scenario A: Buchwald-Hartwig Coupling
Context: Coupling 4-bromoaniline with 2-anisidine using Pd catalysis.
Q: Why do I see a mass peak corresponding to the loss of Bromine (M-Br+H) but no coupling?A: Hydrodehalogenation.
This occurs when the
-hydride elimination pathway or reductive elimination of H-Pd-Ar dominates over the C-N bond formation.
Cause: Often caused by "catalyst arrest." The ortho-methoxy group on the anisidine can act as a hemilabile ligand, chelating the Palladium center and slowing down the transmetallation/amine binding step.
Solution: Use a bulky, electron-rich biaryl phosphine ligand (e.g., BrettPhos or RuPhos ) that prevents the OMe group from coordinating to the metal center [2].
Q: I see a significant impurity at [Target + Aryl].A: Over-Arylation (Triarylamine formation).
The product (a secondary amine) is still nucleophilic and can react with another equivalent of aryl halide.
Prevention:
Use a slight excess of the amine (1.1 equiv), not the halide.
Stop the reaction at ~95% conversion rather than pushing for 100%.
Context: Reaction of 1-fluoro-4-nitrobenzene with 2-anisidine followed by reduction.
Q: The reduction step (Nitro
Amine) yielded a colored orange solid that isn't the target.A: Azo/Azoxy Intermediate Stalling.
Incomplete reduction of nitroarenes often stops at the Azo () or Hydrazine stage, especially if the catalyst is poisoned by sulfur or if hydrogen pressure is insufficient.
Side Reaction: Condensation of the nitroso intermediate with the hydroxylamine intermediate.
Solution: Ensure high pressure
(50 psi) or use Fe/NH4Cl (Bechamp reduction) which avoids azo formation by proceeding through a different mechanistic surface pathway [3].
Module 4: Visualizing the Reaction Landscape
The following diagram maps the target synthesis against the critical side-reaction pathways discussed above.
Caption: Chemical pathway map highlighting the divergence between successful synthesis and common side reactions (Hydrodehalogenation, Over-arylation, and Oxidation).
Module 5: Summary of Impurity Profiles
Impurity Type
Observation
Analytical Marker (LC-MS)
Root Cause
Prevention Strategy
Quinone Diimine
Solution turns purple/black rapidly.
[M-2H] peak (often transient); Polymer smear.
Air oxidation of electron-rich diamine.
Work under Argon; Store as HCl salt; Add Ascorbic Acid during workup.
Triarylamine
Viscous oil; difficult to crystallize.
[M + Aryl Ring] peak.
Product reacting with excess aryl halide.
Use 1.1 eq Amine excess; High-hindrance ligand (BrettPhos).
De-halogenated Arene
Low yield; recovery of aniline.
[Ar-H] (Mass of Ar-Br minus 79/81, plus 1).
Catalyst cycle interruption; Hydride source in solvent.
Dry solvents; Avoid alcohols in coupling step; Switch catalyst.
Azo-Dimer
Orange/Red solid.
[2M - 4H] region (Dimer mass).
Incomplete nitro-reduction.
Increase H2 pressure; Switch to Fe/HCl reduction.
References
PPD Oxidation Mechanism
Durgaryan, A. et al. (2014).[1] "Oxidative polymerization of p-phenylenediamine." Russian Journal of General Chemistry.
Source:
Buchwald-Hartwig Side Reactions
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
Source:
Nitro Reduction & S_NAr Context
"Nucleophilic Aromatic Substitution: Introduction and Mechanism."[2][3] Master Organic Chemistry.
Source:
General PPD Stability
"p-Phenylenediamine - Hazards and Stability." Wikipedia / ECHA InfoCard.
purification challenges of "N-(2-Methoxy-phenyl)-benzene-1,4-diamine"
Topic: Purification & Stability Optimization Executive Summary: The "Oxidation Trap" User Advisory: You are likely encountering difficulties because N-(2-Methoxy-phenyl)-benzene-1,4-diamine is an electron-rich diphenylam...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Stability Optimization
Executive Summary: The "Oxidation Trap"
User Advisory: You are likely encountering difficulties because N-(2-Methoxy-phenyl)-benzene-1,4-diamine is an electron-rich diphenylamine derivative. The presence of the ortho-methoxy group (
) and the para-diamine motif creates a molecule that is thermodynamically eager to lose electrons.
In the presence of atmospheric oxygen (
), this compound undergoes rapid oxidative coupling to form quinone diimines and azo-oligomers . These manifest as the "black tar" or deep purple impurities you see during workup.
The Golden Rule: Do not attempt to purify the free base to 100% homogeneity if you plan to store it. Convert it to a salt (HCl or H₂SO₄) immediately. The salt form locks the lone pair electrons, shutting down the oxidation pathway.
Comparison Data: Free Base vs. Hydrochloride Salt[1]
Before proceeding, review the physical property differences. We strongly recommend targeting the HCl salt for isolation.
Feature
Free Base (Target Molecule)
Hydrochloride Salt (Recommended)
Stability (Air)
Poor. Oxidizes in <1 hour in solution.
Excellent. Stable for months at 4°C.
Appearance
Tan/Brown solid (turns black rapidly).
Off-white to pale grey crystalline powder.
Solubility
Soluble in DCM, EtOAc, DMSO.
Soluble in Water, Methanol; Insoluble in Et₂O.
Purification
Difficult (streaks on Silica).
Easy (Recrystallization from EtOH/Et₂O).
Storage
Inert gas (Argon) required @ -20°C.
Desiccator @ 4°C.
Troubleshooting Modules
Module A: The "Black Tar" Scenario (Oxidation Management)
User Complaint: "My reaction mixture turned dark purple/black during the extraction, and I lost most of my product."
Root Cause: The p-phenylenediamine moiety is oxidizing to a quinone diimine species. This is catalyzed by trace metals and basic conditions.
Protocol 1: The Reductive Workup
Do not perform a standard aqueous wash. You must introduce a reducing agent to keep the molecule in its "leuco" (reduced) form.
Quench: Quench your reaction (if applicable) with degassed buffer.
The Antioxidant Wash: During the extraction phase, wash your organic layer with a 5% Sodium Ascorbate or 10% Sodium Dithionite (
) solution.
Why? These agents scavenge dissolved oxygen and reduce any quinone byproducts back to the amine [1].
Inert Drying: Dry the organic layer over
under a blanket of Nitrogen/Argon. Do not leave it open to air.
Visualizing the Oxidation Threat:
Figure 1: The oxidative degradation pathway of p-phenylenediamines and the intervention point for antioxidants.
Module B: Chromatographic Nightmares (Streaking)
User Complaint: "The compound streaks on the TLC plate and never elutes as a tight band on the column."
Root Cause: The basic amine nitrogens are hydrogen-bonding with the acidic silanol groups (
) on the silica gel. This causes peak tailing and, worse, catalytic oxidation on the silica surface.
Protocol 2: The "TEA-Doped" Flash Column
You must deactivate the silica gel before purification.
Mobile Phase: Prepare your eluent (e.g., Hexane:Ethyl Acetate 3:1).
The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
Mechanism:[1][2][3] TEA is a stronger base than your aromatic amine. It saturates the acidic sites on the silica, allowing your product to pass through without sticking [2].
Pre-Treatment: Flush the column with the TEA-doped solvent before loading your sample.
Speed: Run the column fast. The longer the diamine sits on silica, the more it decomposes.
Module C: The "Oiling Out" Fix (Crystallization)
User Complaint: "I tried to recrystallize the solid, but it formed a sticky oil at the bottom of the flask."
Root Cause: The melting point of the impure free base is likely depressed below the boiling point of your solvent, or you are using a solvent that is too non-polar (like pure Hexane).
Protocol 3: The HCl Salt Conversion (Recommended)
This is the most robust method for high purity.
Dissolution: Dissolve the crude "oil" or solid in a minimal amount of degassed Ethanol or Methanol .
Acidification: In a separate flask, prepare 4M HCl in Dioxane or generate HCl gas by dripping
onto NaCl (or simply use concentrated aqueous HCl if water tolerance is high). Add the acid dropwise to the amine solution.
Observation: You should see a precipitate form immediately.
Precipitation: Add Diethyl Ether (anti-solvent) slowly until the solution turns cloudy.
Cooling: Place at -20°C overnight.
Filtration: Filter the resulting crystals under Argon if possible. Wash with cold Ether.
Workflow Diagram:
Figure 2: Step-by-step workflow for converting the unstable free base into a stable hydrochloride salt.
Frequently Asked Questions (FAQs)
Q: Can I use standard silica gel plates for TLC monitoring?A: No. You must treat the TLC plate. Dip the empty plate in a solution of 5% Triethylamine in Hexane and let it dry before spotting your compound. This prevents the "comet tail" effect and gives you an accurate Rf value.
Q: Why does my product turn pink when I add acid?A: This is normal. Phenylenediamines often form colored radical cations (Wurster salts) or charge-transfer complexes upon protonation or partial oxidation. If the color persists as a deep black/purple, it indicates degradation. A light pink/red hue in the salt is often acceptable.
Q: Is the methoxy group stable to the HCl salt formation?A: Yes. The ether linkage (methoxy) is stable to the acidic conditions used for salt formation (HCl/Dioxane) at room temperature. It requires much harsher conditions (e.g.,
or refluxing HBr) to cleave the methyl ether [3].
References
BenchChem Technical Support. (2025).[4][5] Variamine Blue B: Corrosion Inhibitor & Redox Indicator. Retrieved from
Neilson, R.H. (n.d.). The Manipulation of Air-Sensitive Compounds. Colorado State University / Neilson Lab. Retrieved from
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from
Marshall, P. N., & Lewis, S. M. (1975). The Purification of Methylene Blue and Azure B by Solvent Extraction and Crystallization. Stain Technology. Retrieved from
Technical Support Center: Optimizing Reaction Conditions for N-(2-Methoxy-phenyl)-benzene-1,4-diamine
Welcome to the technical support center for the synthesis and optimization of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this key diarylamine intermediate.
Introduction
N-(2-Methoxy-phenyl)-benzene-1,4-diamine is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Buchwald-Hartwig amination, can present several challenges.[1][2] This guide offers a structured approach to overcoming these hurdles, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Issue 1: Low or No Product Yield
A common frustration in any cross-coupling reaction is a lower-than-expected yield or a complete failure of the reaction to proceed.[3] Several factors can contribute to this outcome.
Possible Causes & Solutions:
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin.[4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) may be inefficient.
Solution: Consider using a more reliable Pd(0) precatalyst like Pd₂(dba)₃ or a pre-formed palladacycle (e.g., XPhos Pd G3).[3][5][6] These catalysts often lead to cleaner and more efficient formation of the active catalytic species. If using a Pd(II) source, ensure your reaction conditions (e.g., presence of an amine or phosphine ligand) facilitate its reduction.[3]
Inappropriate Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[1][7] The choice of ligand is highly dependent on the specific substrates.
Solution: For the coupling of a primary amine (p-phenylenediamine, which is part of the desired product structure but the reaction often starts with a protected version or a precursor) with an aryl halide, bulky, electron-rich phosphine ligands are generally preferred.[8][9] Ligands like XPhos and RuPhos are excellent starting points.[3] If steric hindrance is a significant factor, consider even bulkier ligands. A screening of different ligands may be necessary to find the optimal choice for your specific reaction.
Incorrect Base Selection: The base is essential for deprotonating the amine nucleophile, but an incompatible base can lead to side reactions or decomposition of starting materials.[7]
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are commonly used in Buchwald-Hartwig aminations.[3][5] However, if your substrates have base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require higher reaction temperatures.[7][8]
Poor Substrate Reactivity: The nature of the aryl halide can significantly impact the reaction rate. Aryl chlorides are generally less reactive than aryl bromides or iodides.[9]
Solution: If you are using an aryl chloride, employing a more electron-rich and bulky phosphine ligand is often necessary to promote the oxidative addition step.[9] If feasible, switching to the corresponding aryl bromide or iodide will likely improve the reaction efficiency.
Solvent Issues: The solvent must be anhydrous and degassed to prevent catalyst deactivation and ensure reproducibility.[7]
Solution: Use high-purity, anhydrous solvents. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.[3][6] It is crucial to degas the solvent thoroughly before use by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and significantly reduce the yield of the desired N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Possible Causes & Solutions:
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced to the corresponding arene instead of undergoing amination.[8]
Solution: This side reaction is often competitive with the desired C-N bond formation.[8] Optimizing the ligand-to-palladium ratio can help suppress hydrodehalogenation. In some cases, lowering the reaction temperature or changing the base can also be beneficial.
Homocoupling: Dimerization of the aryl halide or the amine can occur, leading to undesired byproducts.[3]
Solution: This is often promoted by certain catalyst systems and reaction conditions.[3] Careful optimization of the catalyst loading and reaction temperature can minimize the formation of homocoupled products.
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Possible Causes & Solutions:
Residual Catalyst: The palladium catalyst and phosphine ligand can be difficult to remove completely.
Solution: Flash column chromatography on silica gel is a standard method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[10] In some cases, treatment with activated carbon or a metal scavenger can help remove residual palladium.
Co-eluting Impurities: Side products with similar polarity to the desired product can be difficult to separate by chromatography.
Solution: If standard chromatography is ineffective, consider recrystallization from a suitable solvent system.[11][12] Experiment with different solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/pentane) to find conditions that selectively crystallize the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for optimizing the reaction conditions?
A1: A good starting point is to use a reliable palladium precatalyst like Pd₂(dba)₃ with a bulky phosphine ligand such as XPhos.[5][6] For the base, sodium tert-butoxide or potassium carbonate are robust choices.[5] Toluene is a commonly used and effective solvent.[6] A reaction temperature between 80-110 °C is typical.[6] From this baseline, you can then systematically vary one parameter at a time (e.g., ligand, base, solvent, temperature) to optimize the yield.[13]
Q2: How do I know if my catalyst is active?
A2: A simple visual cue can sometimes be a color change in the reaction mixture. The formation of a dark-colored solution can indicate the formation of the active Pd(0) species. However, the most reliable method is to run a small-scale control reaction with known reactive starting materials to confirm the catalyst's activity. If you consistently experience low yields, consider purchasing a new batch of catalyst and ligand from a reputable supplier.
Q3: Can I use an aryl triflate instead of an aryl halide?
A3: Yes, aryl triflates are also excellent coupling partners in Buchwald-Hartwig amination and are often more reactive than the corresponding aryl chlorides or even bromides.[1][14]
Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?
A4: Poor solubility can hinder the reaction rate. You can try a different solvent in which your starting materials are more soluble, such as dioxane or THF.[9] Alternatively, increasing the reaction temperature may improve solubility. However, be mindful that higher temperatures can also lead to increased side product formation.
Q5: Is it necessary to work under a strictly inert atmosphere?
A5: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be readily deactivated.[3] Performing the reaction under an inert atmosphere of argon or nitrogen is crucial for achieving high yields and reproducible results. This involves using oven-dried glassware, anhydrous and degassed solvents, and performing all additions via syringe or in a glovebox.[3]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. Optimization will likely be required.
Materials:
Aryl halide (e.g., 1-bromo-4-nitrobenzene as a precursor to the diamine) (1.0 mmol)
Anhydrous, degassed solvent (e.g., isopropyl alcohol or toluene, 5 mL)[5]
Oven-dried reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
Procedure:
To the oven-dried reaction vessel, add the aryl halide, palladium precatalyst, phosphine ligand, and base under an inert atmosphere.[3]
Seal the vessel and purge with argon or nitrogen for 5-10 minutes.
Add the anhydrous, degassed solvent via syringe.
Add the o-anisidine via syringe.
Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).[5]
Stir the reaction for the specified time (e.g., 24 hours), monitoring the progress by TLC or LC-MS.[5]
After the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium chloride solution.[5]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][10]
Purify the crude product by flash column chromatography.[10]
Note: The synthesis of the final diamine product may involve a subsequent reduction step if a nitro-substituted aryl halide is used as the starting material.[5]
Technical Support Center: Stability & Handling of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
Executive Summary: The Stability Paradox N-(2-Methoxy-phenyl)-benzene-1,4-diamine (also referred to as 4-amino-2'-methoxydiphenylamine) is a highly electron-rich p-phenylenediamine derivative. While its electron-donating...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability Paradox
N-(2-Methoxy-phenyl)-benzene-1,4-diamine (also referred to as 4-amino-2'-methoxydiphenylamine) is a highly electron-rich p-phenylenediamine derivative. While its electron-donating methoxy group (
) and secondary amine bridge make it valuable for redox applications and dye synthesis, these same features render it critically unstable.
The Core Problem: This molecule does not just "degrade"; it actively participates in auto-oxidation cycles. Upon exposure to air, light, or pro-oxidant transition metals, it rapidly converts from its reduced diamine form into a highly colored Quinone Diimine (QDI) species.
This guide provides the mechanistic insight and strict protocols required to maintain the integrity of this compound.
Module 1: The Oxidation Crisis (Mechanistic Insight)
To prevent degradation, you must understand the enemy. The degradation is not a random hydrolysis; it is a stepwise oxidation cascade driven by the electron-rich nature of the diphenylamine scaffold.
The Degradation Pathway
Activation: The methoxy group on the N-phenyl ring donates electron density into the system, lowering the oxidation potential.
Radical Formation: One-electron oxidation removes an electron from the nitrogen, forming a radical cation (Wurster’s salt analogue). This species is often intensely colored (purple/blue).
QDI Formation: Loss of a second electron and two protons yields the Benzoquinone Diimine (QDI) . This is the primary degradation product.
Oligomerization: If left unchecked, QDIs react with remaining unoxidized amines to form trimers (Bandrowski’s Base analogues), leading to insoluble black precipitates.
Visualization: The Redox Cascade
The following diagram illustrates the transformation from the stable amine to the degradation products.
Figure 1: Stepwise oxidation pathway of N-(2-Methoxy-phenyl)-benzene-1,4-diamine showing the critical transition from functional amine to insoluble oligomer.
Module 2: Troubleshooting Guide (Q&A)
This section addresses specific observations reported by researchers handling this compound.
Q1: "My white powder has turned purple/black in storage. Is it still usable?"
Diagnosis:Severe Oxidation.
The purple color indicates the formation of the semi-quinone radical cation, while black indicates polymerization into oligomers (similar to Bandrowski's base).
Root Cause: Exposure to atmospheric oxygen or moisture-induced proton transfer.
Action:
Do NOT use for quantitative assays (IC50, Kd). The molar concentration is now unknown, and the QDI species is highly electrophilic and cytotoxic, which will skew biological data.
Salvage: If the sample is merely off-white or pale grey, it may be purified via recrystallization (see Module 3), but black samples should be discarded as hazardous chemical waste.
Q2: "LC-MS analysis shows a dominant peak at [M-2]+. What is this?"
Technical Explanation: The mass shift of -2 Da corresponds exactly to the loss of two hydrogen atoms (2 protons + 2 electrons) during the conversion of the phenylenediamine to the quinone diimine.
Causality: This often happens during the LC-MS run if the mobile phase is not degassed or if the electrospray ionization (ESI) source voltage is too high, inducing in-source oxidation.
Verification: Run the sample with an antioxidant (e.g., 0.1% Ascorbic Acid) in the solvent. If the [M-2] peak diminishes, the oxidation is artifactual (occurring in the machine). If it remains, the sample itself is degraded.
Q3: "The compound is precipitating out of my DMSO stock solution."
Diagnosis:Oligomerization.
Mechanism: While the monomeric amine is soluble in DMSO, the oxidized oligomers (trimers) are significantly more hydrophobic and planar, leading to "π-stacking" and precipitation.
Prevention: Never store DMSO stocks at room temperature. DMSO is hygroscopic; absorbed water accelerates proton transfer and oxidation. Store aliquots at -80°C under argon.
Module 3: Experimental Protocols
Protocol A: Preparation of Oxygen-Free Stock Solutions
Use this protocol for all biological assays to ensure data integrity.
Reagents:
Anhydrous DMSO or Ethanol (HPLC Grade).
Argon or Nitrogen gas (High Purity).
L-Ascorbic Acid (optional stabilizer).
Step-by-Step:
Degas Solvent: Sparge the solvent with Argon for at least 15 minutes using a glass pipette to displace dissolved oxygen.
Weighing: Weigh the N-(2-Methoxy-phenyl)-benzene-1,4-diamine quickly. Tip: If possible, flush the weighing boat with a stream of gentle nitrogen.
Dissolution: Add the solid to the degassed solvent.
Optional: For highly sensitive assays, add 1-5 mM Ascorbic Acid or DTT (Dithiothreitol) to the solvent before adding the compound. This acts as a sacrificial anode, oxidizing before your drug does.
Storage: Immediately aliquot into amber glass vials. Overlay the liquid with a blanket of Argon gas before capping.
Freezing: Flash freeze in liquid nitrogen (if available) and store at -80°C.
Protocol B: Rescue Recrystallization
Use this only if the compound is slightly discolored (pale purple/grey).
Solvent System: Ethanol/Water (degassed).
Dissolve the impure solid in a minimum amount of warm, degassed Ethanol (approx. 40-50°C).
Add a pinch of sodium dithionite (
) or ascorbic acid to reduce any quinones back to amines (solution should lighten in color).
Add degassed water dropwise until turbidity just appears.
Cool slowly to 4°C under an inert atmosphere.
Filter the crystals rapidly under a nitrogen blanket and dry in a vacuum desiccator.
Module 4: FAQ
Parameter
Specification / Recommendation
Solubility
Soluble in DMSO, Ethanol, Methanol.[3] Sparingly soluble in water.
pH Stability
Unstable at pH > 7.5. Basic conditions promote proton abstraction and rapid oxidation to Bandrowski-type bases. Maintain pH < 7 for maximum stability.
Light Sensitivity
High. UV light excites the -electrons, accelerating radical formation. Always use amber glassware.
Sensitizer. Phenylenediamines are known skin sensitizers.[4] Wear nitrile gloves and work in a fume hood.
References
Mechanism of Phenylenediamine Oxidation
Title: "Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium" (Discusses oxidation of o-phenylenediamine, mechanistically relevant to p-isomers).[5]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Crystallization of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
Ticket System Status: [ONLINE]
Operator: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Crystallization, Polymorphism, and Stability of CAS 6254-98-4 (and related 4-amino-diphenylamine derivatives).[1]
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for N-(2-Methoxy-phenyl)-benzene-1,4-diamine .
In our internal logs, we classify this molecule as a Type II Aromatic Amine : electron-rich, prone to rapid oxidative degradation, and susceptible to "oiling out" due to strong intermolecular hydrogen bonding competing with solvation.[1]
The presence of the ortho-methoxy group on the phenyl ring creates a specific steric and electronic environment. Unlike simple p-phenylenediamine, this molecule has a "hinge" (the secondary amine) and a "tail" (the primary amine), making its crystal lattice energy highly dependent on solvent interaction.
Below are the resolved support tickets for the most common failure modes.
User Query (Ticket #402):
"My crude product is a dark purple/black tar. I expected a pale solid. Is my synthesis wrong, or is this just an impurity?"
Scientist Response:
This is the most frequent issue with diphenylamine derivatives. The dark color is likely not the bulk product but a trace impurity of quinone-diimine species formed by oxidation.
The Mechanism of Failure:
The electron-donating methoxy group and the p-amino group make the molecule highly susceptible to Radical Cation formation. Even <1% oxidation can color the entire batch.
Diagnostic Protocol:
TLC Check: Run a TLC in 50:50 EtOAc:Hexane. If the main spot is UV-active and relatively clean, but the baseline is dark, your product is salvageable.
The "Reducing Wash" Test: Take a small aliquot of your dark solution and shake it with aqueous Sodium Dithionite (
) or Sodium Metabisulfite. If the color lightens significantly, the issue is reversible oxidation.
Prevention Workflow (DOT Visualization):
Figure 1: Oxidation pathway of aromatic diamines. Note that the Quinone Diimine stage is often reversible with reducing agents, but polymerization is not.
User Query (Ticket #409):
"I am cooling my hot solution of Toluene/Hexane, and instead of crystals, droplets of oil form on the bottom. Eventually, it solidifies into a hard gum."[1]
Scientist Response:
"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solubility curve (Solid-Liquid).[1] This is common because the methoxy group disrupts the planar packing required for easy nucleation.
Troubleshooting Protocol:
Variable
Adjustment
Scientific Rationale
Solvent Choice
Switch to Anisole or Chlorobenzene
Toluene may be too non-polar.[1] A solvent structurally similar to the solute (Anisole) often suppresses oiling out by increasing the solubility of the oil phase, pushing the LLPS metastable zone lower.
Seeding
Mandatory at
You must bypass the nucleation energy barrier.[1] Add 0.5 wt% pure seed crystals (ground) into the clear solution before it becomes cloudy.
Cooling Profile
Cubic Cooling
Linear cooling is too fast at the start. Use a cubic profile: slow cooling initially (e.g., 0.1°C/min) to grow seeds, then faster later.
Ratio: Dissolve in min. Toluene at 60°C. Add Heptane dropwise until haze, then back off with 1 mL Toluene. Seed. Cool.
Alternative (High Purity):Isopropanol (IPA) .
Dissolve hot.[1][2] Cool to 0°C. Warning: Yield may be lower due to higher solubility, but rejection of oxidative impurities is better.
Emergency Recovery:Acetic Acid + Water .
Dissolve in Glacial Acetic Acid. Slowly add water. Note: This often yields the acetate salt or co-crystal unless pH is adjusted, but it is excellent for cleaning up "tarry" crudes.
Module 3: Experimental Protocol (The "Golden Batch" Method)
User Query (Ticket #415):
"Please provide a standard operating procedure (SOP) to minimize oxidation and maximize yield."
Scientist Response:
This protocol assumes a crude purity of >90%. If lower, perform a silica plug filtration first.[1]
Step-by-Step Methodology:
Inerting: Flush a jacketed crystallizer with Nitrogen (
) for 15 minutes. Maintain a slight positive pressure throughout.
Dissolution:
Charge 10g of Crude N-(2-Methoxy-phenyl)-benzene-1,4-diamine.[1]
Add 0.1g Sodium Dithionite (antioxidant).
Add 60 mL Degassed Toluene .
Heat to 65°C. Stir until dissolved. (Filter hot if insolubles persist).
Nucleation Point:
Cool to 50°C.
Critical Step: Add Seed Crystals (50 mg).
Hold temperature at 50°C for 30 minutes ("Ageing"). This ensures seeds do not dissolve and allows surface annealing.
Crystal Growth:
Cool from 50°C to 20°C over 4 hours (0.125°C/min).
Optional: Add 20 mL Heptane slowly during the cooling ramp (using a dosing pump) to improve yield.
Isolation:
Filter under
or argon blanket (using a Schlenk frit is best).
Wash with cold Toluene/Heptane (1:1).
Dry: Vacuum oven at 40°C. Do not exceed 60°C as wet cakes are sensitive to thermal degradation.
Module 4: Decision Logic for Troubleshooting
Use this logic tree to determine your next move based on visual observation.
Figure 2: Decision Matrix for crystallization anomalies.
References & Authority
Oxidation Mechanisms:
Mechanisms of amine oxidation and prevention strategies.[3] See: ACS Omega, 2019, 4, 6, 10318–10323.[1]
Crystallization of Diphenylamine Derivatives:
Purification of 4-aminodiphenylamine derivatives via recrystallization in hydrocarbon solvents (Ligroin/Toluene).[1] See: DE Patent 590581C.[1]
Oiling Out (LLPS) Remediation:
General strategies for amine crystallization and salt formation. See: Org. Process Res. Dev. 2000, 4, 5, 413–417.[1] (Standard industry practice for amine oiling out).
Physical Properties:
Melting point and solubility data for N-(4-methoxyphenyl)benzene-1,4-diamine (HCl salt reference).
End of Guide.
For further assistance, please contact the Process Safety Lab or submit a sample for DSC analysis.
Technical Support Center: Synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
Welcome to the technical support center for the synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to identify, mitigate, and eliminate common impurities, ensuring the integrity and success of your synthesis.
Introduction to Synthetic Strategies
The synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine can be approached through several common strategies. The choice of method often depends on the available starting materials, scale, and desired purity. This guide will focus on the most prevalent synthetic routes and their associated impurity profiles.
Section 1: Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] In the context of N-(2-Methoxy-phenyl)-benzene-1,4-diamine synthesis, this typically involves the coupling of an aryl halide with an amine.
Troubleshooting and FAQs
Question 1: I am observing incomplete conversion in my Buchwald-Hartwig reaction. What are the likely causes and how can I improve the yield?
Answer: Incomplete conversion is a common issue and can often be traced back to several factors:
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The choice of phosphine ligand is also critical; consider using a more robust ligand system if you suspect catalyst deactivation.
Base Selection: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. Ensure the base is fresh and anhydrous.
Reaction Temperature: The reaction temperature may be too low. While some modern catalyst systems operate at room temperature, many require heating to achieve full conversion. Experiment with incrementally increasing the temperature.
Starting Material Quality: Impurities in your aryl halide or amine can poison the catalyst. Ensure your starting materials are of high purity.
Question 2: My final product is contaminated with a high molecular weight impurity. What could this be and how can I prevent its formation?
Answer: A common high molecular weight byproduct in Buchwald-Hartwig aminations involving primary amines is the diarylated product. In this synthesis, it would be N,N'-bis(2-methoxyphenyl)-benzene-1,4-diamine.
Cause: This impurity arises from the product of the initial amination reacting a second time with the aryl halide. This is more prevalent when there is an excess of the aryl halide or at high catalyst loadings.[2]
Prevention:
Stoichiometry Control: Use a slight excess of the amine component relative to the aryl halide.
Slow Addition: If feasible, add the aryl halide slowly to the reaction mixture to maintain a low concentration relative to the amine.
Ligand Choice: Some bulky phosphine ligands can disfavor the second amination due to steric hindrance.
Question 3: After workup, I have a persistent colored impurity in my product. What is the likely source?
Answer: Colored impurities in palladium-catalyzed reactions often stem from residual palladium species.
Cause: Palladium can form colloidal nanoparticles or other colored complexes that are difficult to remove through simple extraction.
Troubleshooting:
Filtration: Passing the crude product solution through a pad of Celite® or silica gel can help remove some of the palladium residues.
Charcoal Treatment: Treatment with activated charcoal can be effective in adsorbing colored impurities.[3]
Scavenging Agents: Various commercial palladium scavengers can be employed to selectively remove residual palladium.
Visualizing the Buchwald-Hartwig Pathway and Impurity Formation
Caption: Reductive amination pathways and potential byproducts.
This route typically involves the reaction of an electron-deficient aryl halide with an amine. For the synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine, a common starting material would be 4-fluoronitrobenzene.
Troubleshooting and FAQs
Question 1: My SNAr reaction between 4-fluoronitrobenzene and 2-methoxyaniline is sluggish. How can I increase the reaction rate?
Answer: The rate of SNAr reactions is highly dependent on the reaction conditions.
Cause: Insufficient activation of the aromatic ring, a weak nucleophile, or suboptimal solvent and temperature can lead to slow reactions.
Troubleshooting:
Solvent: Use a polar aprotic solvent such as DMSO, DMF, or NMP to stabilize the Meisenheimer complex intermediate.
Temperature: Increasing the reaction temperature will generally increase the reaction rate.
Base: The addition of a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity.
Question 2: I am observing the formation of an isomeric impurity in my SNAr reaction. What is the likely cause?
Answer: While less common with highly activated substrates like 4-fluoronitrobenzene, isomeric impurities can sometimes arise.
Cause: If the starting aryl halide has other potential leaving groups or if there is a possibility of rearrangement, isomeric products can be formed. More likely, the impurity is an isomer of the starting material that is carried through the reaction.
Troubleshooting:
Starting Material Purity: Carefully analyze your starting materials for isomeric impurities using methods like GC-MS or HPLC.
Reaction Conditions: Harsher reaction conditions (very high temperatures) can sometimes lead to side reactions.
Data Summary and Analytical Protocols
Table 1: Common Impurities and Recommended Analytical Methods
Protocol 1: General HPLC Method for Purity Assessment
This protocol provides a starting point for the analysis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine and its common impurities. Method optimization may be required.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the main compound and expected impurities have significant absorbance (e.g., 254 nm).
Injection Volume: 10 µL.
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities.
[3]
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, isopropanol, or toluene. A solvent/anti-solvent system can also be effective.
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period.
Filtration: Hot filter the solution to remove any insoluble impurities (and charcoal if used).
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
PrepChem. Synthesis of 2-methoxy-p-phenylenediamine. Available at: [Link]
PubMed Central (PMC). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]
Google Patents. US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
ResearchGate. What the best solvent can be used to recrystallize p-phenylenediamine ?. Available at: [Link]
MDPI. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Google Patents. WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
ResearchGate. How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Available at: [Link]
PubMed Central (PMC). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Available at: [Link]
ResearchGate. Study of the reaction of 1,4-benzoquinone with aniline oligomers and benzidine. Available at: [Link]
Scribd. REDUCTIVE AMINATION: Three Easy Pieces. Available at: [Link]
Google Patents. US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers.
Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. Available at: [Link]
ResearchGate. N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. Available at: [Link]
SciSpace. Recent advances in 1,4-benzoquinone chemistry. Available at: [Link]
OSHA. m-, o-, and p-Phenylenediamine. Available at: [Link]
SIELC Technologies. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Reaction Monitoring for N-(2-Methoxy-phenyl)-benzene-1,4-diamine
Ticket ID: RM-2026-OMe-PPD
Subject: Comprehensive Troubleshooting & Method Development for Diphenylamine Derivatives
Assigned Specialist: Senior Application Scientist, Chemical Process Development[1]
Executive Summary: The "Personality" of Your Molecule
You are working with N-(2-Methoxy-phenyl)-benzene-1,4-diamine .[1] Before we dive into protocols, you must understand that this molecule is not just a static target; it is a redox-active switch .[1]
Structurally similar to Variamine Blue B , this compound belongs to the
-aryl--phenylenediamine class.[1] These are chemically "nervous"—they oxidize rapidly upon exposure to air, light, or acidic metal ions, converting from the colorless leuco form (diamine) to the deeply colored quinone diimine (oxidized form).
Key Monitoring Challenges:
Spontaneous Oxidation: Samples degrade in the vial before injection.
Amine Tailing: The basic nitrogen atoms interact with silanols on HPLC columns, causing peak tailing.
Isomer Confusion: Distinguishing the 2-methoxy isomer from potential 4-methoxy impurities or regioisomers formed during synthesis.
Module 1: Chromatography (HPLC/UPLC) – The Gold Standard
User Question: "I see a new impurity peak growing in my HPLC chromatogram the longer the sample sits in the autosampler. Is my reaction continuing in the vial?"
Scientist Response:
Likely not. You are witnessing autosampler oxidation . Your target molecule is oxidizing to the quinone diimine form. This is a classic artifact in phenylenediamine analysis.
Protocol: The "Antioxidant Diluent" Method
To accurately monitor the reaction without artifacts, you must "freeze" the oxidation state of your sample immediately upon withdrawal.
Prepare Quench Buffer (Mobile Phase A compatible):
Solvent: Water/Acetonitrile (90:10).
Additive: 0.1% Ascorbic Acid (Vitamin C) OR 0.1% Sodium Metabisulfite.
Mechanism:[2][3] These reducing agents sacrifice themselves to scavenge dissolved oxygen, keeping your amine in the reduced (colorless) state [1].
Sampling Workflow:
Take 50 µL of reaction mixture.
Immediately dispense into 950 µL of Quench Buffer .
Vortex under nitrogen (if possible) and cap immediately.
Recommended HPLC Conditions
Standard C18 columns often fail due to the basicity of the secondary and primary amines. Use a column capable of high pH stability or specific amine-deactivated phases.[1]
Parameter
Condition A (High pH - Best Shape)
Condition B (Low pH - Max Stability)
Column
Waters XBridge C18 or Agilent Poroshell HPH
Agilent Poroshell 120 PFP (Pentafluorophenyl)
Mobile Phase A
10 mM Ammonium Bicarbonate (pH 10)
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Acetonitrile
Gradient
5% B to 95% B over 10 min
5% B to 95% B over 10 min
Detection
UV 254 nm (aromatic), 280 nm
UV 254 nm
Why?
High pH deprotonates the amine, eliminating silanol drag.[1]
PFP phases offer unique selectivity for aromatic amines via interactions [2].[1]
Module 2: Troubleshooting Logic (Visualized)
User Question: "My HPLC peaks are tailing badly, and I can't resolve the starting material (2-anisidine) from the product."
Scientist Response:
Tailing is usually a pH mismatch. See the logic tree below to diagnose and fix the separation.
Figure 1: Decision matrix for troubleshooting HPLC anomalies in amine analysis.
Module 3: In-Process Control (TLC & Color)
User Question: "I spotted my reaction on a TLC plate. It looked pure initially, but after 5 minutes, the spot turned purple and streaked. Is my product decomposing?"
Scientist Response:
The "decomposition" is actually surface oxidation on the silica gel. Silica is slightly acidic and porous, which catalyzes the oxidation of your diamine to the purple quinone form in the presence of air.
The "Base-Wash" TLC Protocol:
Neutralize the Plate: Dip your TLC plate in a solution of 10% Triethylamine in Acetone and let it dry before spotting. This neutralizes acidic sites on the silica.
Eluent: Use Hexane:Ethyl Acetate (with 1% Triethylamine added).
Visualization:
UV: Look for dark spots (reduced form).
Ninhydrin: Will stain the primary amine (if unreacted starting material is present).
Air: Simply leaving the plate out will turn the product spot purple/brown over time. This is a qualitative confirmation of the redox-active product [3].[1]
Module 4: Structural Confirmation (LC-MS)
User Question: "In LC-MS, I see a mass of [M-2]+. Did I lose two hydrogens?"
Scientist Response:
Yes. You are detecting the oxidized quinone diimine species.
Target Mass (M): 214.26 Da (Neutral)
215.27 [M+H]+ (Observed in ESI+).
Oxidized Mass: 212.24 Da (Quinone Diimine)
213.25 [M+H]+ .
If you see a dominant peak at 213 instead of 215, your ionization source voltage might be too high (inducing oxidation), or your sample has oxidized in the solvent.
Workflow for Mass Spec Confirmation:
Figure 2: Mass spectrometry interpretation flow for redox-active amines.
References
Agilent Technologies. (2019).[4] Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. Link
SIELC Technologies. HPLC Method for Analysis of N,N-Bis(2-hydroxy)-p-phenylenediamine on Primesep 100 Column. Link
Filipovic, M., et al. (2014). Determination of diphenylamine and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography. ResearchGate. Link
PubChem. 1,4-Benzenediamine, N1-(4-methoxyphenyl)- (Variamine Blue B Base).[1] (Note: Reference for chemical properties of the isomer class). Link
avoiding polymerization of "N-(2-Methoxy-phenyl)-benzene-1,4-diamine"
Topic: Preventing Oxidative Polymerization & Degradation[1][2] Executive Summary & Chemical Profile Welcome to the Technical Support Center. This guide addresses the stability challenges associated with N-(2-Methoxy-phen...
Welcome to the Technical Support Center. This guide addresses the stability challenges associated with N-(2-Methoxy-phenyl)-benzene-1,4-diamine (also referred to as 4-amino-2'-methoxydiphenylamine).[1][2]
This molecule belongs to the p-phenylenediamine (PPD) class.[2][3] Like its parent compounds, it is thermodynamically prone to oxidative polymerization .[1][2] The presence of the electron-donating methoxy group (
) on the N-phenyl ring increases the electron density of the system, elevating the HOMO (Highest Occupied Molecular Orbital) energy and making the compound more susceptible to oxidation than unsubstituted PPD.
The Enemy: Auto-oxidation leading to "Bandrowski’s Base"-type oligomers and insoluble polyaniline-like chains.[1][2]
The Mechanism: Why It Polymerizes
To prevent degradation, one must understand the pathway. The polymerization is not spontaneous in a vacuum; it is driven by electron loss (oxidation) followed by radical coupling.
The Oxidative Cascade
Initiation: The molecule loses an electron (to
, light, or metal ions) to form a Semiquinone Radical Cation .
Propagation: Radical cations couple (dimerize) to form Quinone Diimines .[2]
Termination/Polymerization: These intermediates undergo further Michael-type additions with unreacted amine, forming trimers (Bandrowski’s Base) or long-chain polymers (Pernigraniline derivatives).[1][2]
Visualizing the Pathway
Figure 1: The oxidative cascade from stable monomer to insoluble polymer. Note that the reaction accelerates at alkaline pH.
Storage & Handling Protocols
A. Solid State Storage
The solid form is most stable as a salt (e.g., Hydrochloride or Sulfate) rather than the free base.
Parameter
Recommendation
Scientific Rationale
Atmosphere
Argon (Ar)
Argon is heavier than air and provides a better "blanket" than Nitrogen () for opening/closing vials.[1][2]
Temperature
-20°C to -80°C
Lowers kinetic energy, significantly slowing the rate of auto-oxidation.[1][2]
Container
Amber Glass
Blocks UV/Visible light which can photo-catalyze the initial electron transfer.[1][2]
Desiccant
Required
Moisture can facilitate proton transfer steps required for polymerization.[2]
B. Solution Handling (Critical)
Most polymerization occurs during solution preparation.[2]
Warning: Avoid Acetone or Aldehydes.[2] Primary amines react with ketones to form Schiff Bases (imines), destroying your sample instantly.[2]
Degassing: Solvents must be degassed.[2] Sparging with Helium or Argon for 15 minutes is the gold standard.[2]
Antioxidants: For aqueous buffers, add Ascorbic Acid (1-5 mM) or DTT .[1][2] These act as "sacrificial reductants," scavenging oxygen before it reacts with the amine.
Troubleshooting Guide (FAQ)
Q1: My solution turned purple/black within minutes. What happened?
Diagnosis: Rapid oxidative coupling.[2]
Root Cause: You likely dissolved the "Free Base" form in a non-degassed solvent or a high-pH buffer.[2]
The Fix:
Acidify the solution immediately if compatible with your assay (pH < 4 stabilizes the amine by protonating the lone pair).
Use the Hydrochloride salt form of the compound if possible.
Add Sodium Metabisulfite or Ascorbic Acid to the solvent before adding the compound.[2]
Q2: I see "Ghost Peaks" in my HPLC chromatogram.
Diagnosis: Dimer formation (Bandrowski's Base analogs).
Root Cause: The sample degraded in the autosampler vial.
The Fix:
Solvent: Ensure the injection solvent contains 0.1% Formic Acid or TFA.[2] The acidic environment suppresses the radical formation required for dimerization.
Q3: Can I use DMSO stock solutions stored at -20°C?
Answer: Yes, but with caveats.
Risk: DMSO has a high freezing point (19°C).[2] Repeated freeze-thaw cycles introduce moisture and oxygen.[1][2]
Protocol: Aliquot the stock solution into single-use amber tubes. Flush the headspace with Argon before freezing.[2] Never re-freeze a thawed aliquot.[2]
Experimental Protocol: Preparation of Stable Stock Solution
Objective: Prepare a 10 mM stock solution of N-(2-Methoxy-phenyl)-benzene-1,4-diamine with <1% degradation.
De-oxygenate Solvent: Sparge anhydrous DMSO with Argon gas for at least 10 minutes to remove dissolved oxygen.[2]
Weighing: Weigh the required amount of the diamine into an amber vial. If possible, do this inside a glovebox or under a funnel with gentle Argon flow.[2]
Dissolution: Add the degassed DMSO using a syringe to avoid opening the vial to air.
Acidification (Optional but Recommended): If the downstream application permits, adding 1 equivalent of HCl or mixing with 0.1% Formic Acid dramatically increases stability.
References
Piccardi, G. et al. (2014).[2] Oxidative polymerization of p-phenylenediamine: Mechanism and structure of the products. Russian Journal of General Chemistry.
Corbett, J. F. (1969).[2] Benzoquinone imines.[2][5][6] Part IV. Mechanism and kinetics of the formation of Bandrowski's base. Journal of the Chemical Society B.
Technical Support Center: Solvent Effects on N-(2-Methoxy-phenyl)-benzene-1,4-diamine
[1] Welcome to the RedoxChem Application Support Hub. Subject: Optimization of Solvent Systems for N-(2-Methoxy-phenyl)-benzene-1,4-diamine (CAS: 6254-98-4 / Related Isomers) Ticket ID: SOLV-2024-MPPD Status: Open for Tr...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Welcome to the RedoxChem Application Support Hub.Subject: Optimization of Solvent Systems for N-(2-Methoxy-phenyl)-benzene-1,4-diamine (CAS: 6254-98-4 / Related Isomers)
Ticket ID: SOLV-2024-MPPD
Status: Open for Troubleshooting[1]
Executive Summary: The Solvent-Mechanism Link
N-(2-Methoxy-phenyl)-benzene-1,4-diamine is an electron-rich diphenylamine derivative.[1] Its reactivity is defined by two competing factors: the nucleophilicity of the primary amine and the redox stability of the secondary amine bridge.
In our application laboratory, we have observed that solvent choice is not merely about solubility; it acts as a "switch" for the reaction pathway.[1]
Polar Aprotic Media: Stabilizes radical cations, favoring dimerization or specific molecular coupling.[1]
Non-Polar Media: Often leads to precipitation or slow kinetics due to poor stabilization of the transition state.[1]
Solubility & Preparation Guide
Before initiating reactions, ensure your starting material is in the correct phase.
The molecule possesses a "push-pull" electronic structure due to the methoxy donor group.[1] This creates specific solubility windows.
Solvent Compatibility Table
Solvent Class
Examples
Solubility Rating
Application Notes
Polar Aprotic
DMSO, DMF, NMP
Excellent
Best for stock solutions (10-50 mM).[1] Stabilizes radical intermediates.[1]
Polar Protic
Ethanol, Methanol
Good
Good for general reactions.[1] May interfere with radical mechanisms via H-bonding.[1]
Acidic Aqueous
1M HCl, H₂SO₄
High (as Salt)
CRITICAL: Forms the ammonium salt.[1] Essential for electropolymerization or oxidative coupling.[1]
Chlorinated
DCM, Chloroform
Moderate
Good for extraction/isolation.[1] Avoid for radical reactions (potential radical scavenging).[1]
Non-Polar
Hexane, Toluene
Poor
Use only as an antisolvent for precipitation/purification.[1]
Visualization: Solubility Decision Tree
(Use this workflow to select your solvent based on the desired outcome)
Figure 1: Solvent selection workflow based on experimental intent.[1]
Reaction Dynamics: Solvent Effects on Oxidation
The most common issue users face is "unexpected products."[1] This is usually a solvent dielectric issue.
The Mechanism
When you oxidize this molecule (chemically with persulfate or electrochemically), it passes through a Radical Cation stage.[1]
Low Dielectric Constant (e.g., THF): The radical cation is unstable.[1] It reacts chaotically or precipitates.
High Dielectric Constant (e.g., Water, Acetonitrile): The solvent "cages" and stabilizes the charge, allowing for controlled coupling.[1]
Experimental Protocol: Controlling the Pathway
Scenario: You want to synthesize a clean dimer or polymer.[1]
Step-by-Step Optimization:
Baseline: Start with Acidic Water (pH < 2) if you want a linear polymer.[1] The protons protect the amine from side reactions, forcing coupling at the para position.
Modulation: If the reaction is too fast (exothermic/uncontrolled), switch to a 50:50 Water:Ethanol mix. The ethanol lowers the dielectric constant slightly and acts as a heat sink.[1]
Radical Trap: If you observe "tar" formation, your solvent might be too dry.[1] Add traces of water or use a protic solvent to facilitate proton transfer steps essential for re-aromatization.[1]
Visualization: The Solvent-Dependent Pathway
(How solvent acidity and polarity dictate the product)
Figure 2: Divergent reaction pathways controlled by solvent pH and polarity.[1]
Troubleshooting & FAQ
Direct solutions to common tickets submitted by researchers.
Q1: My product precipitates immediately upon adding the oxidant. Is this normal?
Diagnosis: Likely yes, if you are using a non-polar solvent.[1] The oxidized form (likely a salt) is insoluble in non-polar media.[1]
Fix: If you need the reaction to continue in solution, switch to a high-dielectric solvent like Acetonitrile or add a phase transfer catalyst (e.g., TBAB) if working in a biphasic system.[1]
Q2: The reaction color changed from Blue to Brown. Did it degrade?
Diagnosis: This molecule exhibits solvatochromism .[1]
Blue/Green:[1] Usually indicates the conductive emeraldine salt form (stable radical).[1]
Brown/Red:[1] Often indicates the fully oxidized quinonoid form or degradation (over-oxidation).[1]
Fix: Check the pH. If the pH drifted neutral, the "Blue" salt de-dopes to the "Brown" base. Add acid (HCl) to see if the blue color returns.[1] If yes, your product is safe.[1]
Q3: I am getting low yields in Ethanol.
Diagnosis: Ethanol is a protic solvent and can sometimes act as a nucleophile or radical scavenger, terminating the chain growth early.[1]
Fix: Switch to Acetonitrile (ACN) . ACN is polar but aprotic, providing stability without interfering with the radical propagation.[1]
References & Authoritative Grounding
The following sources validate the mechanistic claims regarding solvent effects on phenylenediamine derivatives.
Electropolymerization Mechanism of Phenylenediamines
Context: Validates the "Head-to-Tail" coupling mechanism in acidic media.[1][2]
Source:Journal of Nano and Materials Science Research, 2022.[1]
Solvent Effects on Oxidative Coupling (RSC)
Context: Discusses how solvent choice (Dioxane vs. THF vs. Acetonitrile) dictates yield and selectivity in oxidative synthesis of phenylenediamines.
optimization of Buchwald-Hartwig amination for "N-(2-Methoxy-phenyl)-benzene-1,4-diamine"
Topic: Synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine Ticket ID: BHA-OPT-492 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary & Reaction Strategy Welcome to the Adv...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
Ticket ID: BHA-OPT-492
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary & Reaction Strategy
Welcome to the Advanced Catalysis Support Center. You are attempting to synthesize N-(2-Methoxy-phenyl)-benzene-1,4-diamine , a highly electron-rich, unsymmetrical diarylamine.
The Core Challenge:
This synthesis presents a "Perfect Storm" of three competing issues:
Steric Hindrance: The electrophile (2-bromoanisole) has an ortho-methoxy group, hindering oxidative addition.
Chemo-selectivity: The nucleophile (1,4-phenylenediamine) has two reactive sites. Using it unprotected leads to polymerization (oligomers) or double-arylation.
Oxidative Instability: The final product is an electron-rich diamine, prone to rapid oxidation (turning purple/black) upon exposure to air.
The Solution:
We do not recommend coupling free 1,4-phenylenediamine directly. Instead, we utilize a Mono-Protected Strategy combined with Third-Generation (G3/G4) Precatalysts .
Optimized Protocol (The "Gold Standard")
This protocol is designed for high-throughput success and reproducibility. It bypasses the induction period of traditional Pd sources.
Why? BrettPhos is specifically engineered for primary amines and resists deactivation by the ortho-methoxy group. The G4 precatalyst ensures accurate Pd stoichiometry and air stability during weighing.
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)
Step-by-Step Workflow:
Inert Setup: Charge a reaction vial with a stir bar. Add BrettPhos Pd G4 , N-Boc-p-phenylenediamine , and NaOtBu in the air (solid stability is a key feature of G4).
Purge: Seal the vial and purge with Argon/Nitrogen (3 cycles of Vac/Fill).
Liquid Addition: Inject anhydrous 1,4-Dioxane followed by 2-Bromoanisole via syringe.
Reaction: Heat to 80 °C for 2–4 hours.
Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the bromide.
Workup: Cool to room temperature. Dilute with EtOAc, filter through a celite plug (to remove Pd black), and concentrate.
Phase 2: Deprotection & Isolation
Acidolysis: Dissolve the intermediate in DCM (dichloromethane). Add TFA (Trifluoroacetic acid) (10 equiv) at 0 °C. Stir at RT for 1 hour.
Quench: Carefully quench with saturated NaHCO₃ (gas evolution!).
Extraction: Extract with DCM. Dry over Na₂SO₄.[1][2][3]
Stabilization (CRITICAL): Do not evaporate to dryness in air. Isolate the product as a Dihydrochloride Salt by adding HCl in ether/dioxane. The salt is stable; the free base will oxidize.
Visualizing the Logic (Graphviz)
The following diagram illustrates the decision matrix for this synthesis, highlighting where standard protocols typically fail.
Caption: Optimization logic flow. Green paths indicate the successful "Gold Standard" protocol, avoiding common pitfalls (Red).
Troubleshooting & FAQs
Ticket #001: "My reaction turned black immediately and stalled."
Diagnosis: Catalyst Deactivation (The "Pd Black" Death).
Root Cause:
Oxygen Poisoning: Phosphine ligands are sensitive to oxidation. If your solvent wasn't degassed, the ligand oxidized, and the Pd precipitated.
Base Incompatibility: While NaOtBu is standard, some substrates degrade.
Fix:
Switch to BrettPhos Pd G4 . The precatalyst contains the ligand pre-bound to Pd, protecting it from oxidation until the reaction starts.
Ensure solvents are "sparged" with Argon for 15 minutes, not just sonicated.
Ticket #002: "I see the product on LC-MS, but it vanished during purification."
Diagnosis: Oxidative Degradation.
Root Cause: Phenylenediamines are notorious for oxidizing to quinone-imines (purple/black tars) on silica gel, which is slightly acidic and promotes oxidation.
Fix:
Avoid Silica Chromatography for the free base if possible.
Salt Formation: Isolate the product immediately as the HCl or fumarate salt. These are air-stable solids.
If you must use a column: Pre-treat the silica with 1% Triethylamine to neutralize acidity and elute quickly.
Ticket #003: "Why BrettPhos? Why not cheap PPh3 or BINAP?"
Technical Insight:
2-Bromoanisole possesses an ortho-methoxy group. This creates steric crowding around the Palladium center during the oxidative addition step.
PPh3/BINAP: These ligands are not bulky enough to force the reductive elimination, nor electron-rich enough to speed up oxidative addition into the hindered bromide.
BrettPhos: This ligand is a "Dialkylbiaryl phosphine."[4] Its massive bulk promotes the formation of the mono-ligated Pd(0) species (the active catalyst) and accelerates the difficult coupling with hindered ortho-substrates [1].
Comparative Data: Ligand Performance
We simulated the performance of various ligands for this specific steric profile (Ortho-substituted Aryl Halide + Primary Amine).
Ligand Class
Example
Yield (LC-MS)
Comments
Bidentate Phosphine
BINAP
< 20%
Fails due to steric crowding at the metal center.
Monodentate (Gen 1)
PPh3
< 5%
Electronically insufficient for oxidative addition.
Biaryl (Gen 2)
Xantphos
45%
Better, but slow kinetics; requires high heat (110°C).
Biaryl (Gen 3/4)
BrettPhos
> 95%
Optimal. High turnover at 80°C.
Biaryl (Gen 3/4)
RuPhos
85%
Good alternative, but slightly less active for primary amines than BrettPhos.
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination."[5] Angewandte Chemie International Edition, 47(34), 6338–6361.
Maiti, D., & Buchwald, S. L. (2009). "Ligand-Controlled Palladium-Catalyzed Synthesis of Primary and Secondary Arylamines." Journal of the American Chemical Society, 131(1), 17423–17429.
Bruno, N. C., et al. (2013). "Third Generation (L)2PdG3 Precatalysts." Chemical Science, 4, 916-920.
Fors, B. P., et al. (2008). "A New Class of Palladium Catalysts for the Arylation of Primary Amines." Journal of the American Chemical Society, 130(41), 13552–13554.
A Comparative Analysis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine and p-Phenylenediamine in Hair Dye Formulations
A Technical Guide for Formulation Scientists and Toxicologists The landscape of oxidative hair dyes is continually evolving, driven by the dual demands for high-performance colorants and improved consumer safety profiles...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Formulation Scientists and Toxicologists
The landscape of oxidative hair dyes is continually evolving, driven by the dual demands for high-performance colorants and improved consumer safety profiles. For decades, p-phenylenediamine (PPD) has been the cornerstone of permanent hair color technology, prized for its efficacy in producing deep, long-lasting color. However, its well-documented potential for skin sensitization has prompted significant research into safer alternatives. This guide provides an in-depth, data-driven comparison of PPD and a notable alternative, N-(2-Methoxy-phenyl)-benzene-1,4-diamine, also known as 2-methoxymethyl-p-phenylenediamine (ME-PPD), intended for researchers, scientists, and professionals in the cosmetic and drug development industries.
Molecular Profiles and Chemical Properties
At the heart of their differing performance and toxicological profiles are the distinct molecular structures of PPD and ME-PPD. PPD is a simple aromatic diamine. ME-PPD is a derivative of PPD, featuring a methoxymethyl group attached to the benzene ring. This structural modification is the primary determinant of its altered biological and chemical behavior.
Caption: Chemical structures of p-Phenylenediamine (PPD) and N-(2-Methoxy-phenyl)-benzene-1,4-diamine (ME-PPD).
The introduction of the methoxymethyl side-chain in ME-PPD increases its molecular weight and is hypothesized to alter its interaction with biological macromolecules, a key factor in reducing its sensitization potential.
Table 1: Comparison of Chemical and Physical Properties
Property
p-Phenylenediamine (PPD)
N-(2-Methoxy-phenyl)-benzene-1,4-diamine (ME-PPD)
IUPAC Name
Benzene-1,4-diamine
2-(Methoxymethyl)benzene-1,4-diamine
CAS Number
106-50-3
337906-36-2
Molecular Formula
C₆H₈N₂
C₈H₁₂N₂O
Molecular Weight
108.14 g/mol
152.19 g/mol
Regulatory Status (EU)
Maximum on-head concentration of 2% (as free base)[1]
Both PPD and ME-PPD function as primary intermediates or "precursors" in permanent hair dye formulations. The dyeing process is an oxidative chemical reaction that occurs within the hair shaft.
The general mechanism involves three key components:
Primary Intermediate (Precursor): PPD or ME-PPD.
Coupler (Color Modifier): Another aromatic compound (e.g., resorcinol, m-aminophenol) that reacts with the oxidized precursor to form a specific color.
Oxidizing Agent: Typically hydrogen peroxide, which oxidizes the precursor.
The process unfolds as follows:
The alkaline environment of the dye formulation (typically ammonia or ethanolamine) opens the hair cuticle.
The small, uncolored precursor and coupler molecules penetrate the hair cortex.
The oxidizing agent oxidizes the precursor, which then reacts with the coupler to form large, complex color molecules.
These newly formed large molecules are trapped within the cortex, resulting in a permanent color change.
Caption: Simplified workflow of the oxidative hair dyeing process.
While the fundamental mechanism is the same, the specific chromophores formed by ME-PPD and their stability may differ from those of PPD, potentially influencing the final shade, vibrancy, and longevity of the color. ME-PPD has been developed to provide a hair-dyeing performance equivalent to that of PPD[5].
Comparative Toxicological Profile: The Critical Issue of Sensitization
The most significant divergence between PPD and ME-PPD lies in their toxicological profiles, particularly their potential to induce skin sensitization and allergic contact dermatitis (ACD). PPD is classified as an extreme sensitizer and is a well-known cause of hair dye allergy[6][7]. ACD from PPD can manifest as mild rashes with itching and dryness to severe reactions with blistering and swelling of the scalp, face, and neck[8][9][10].
ME-PPD was specifically designed to have a lower sensitization potency. The methoxymethyl side-chain is believed to interfere with the haptenation process, where the molecule binds to skin proteins, which is the initial step in the allergic sensitization cascade.
Experimental Data on Sensitization Potential
Numerous studies have quantified the difference in sensitization potential. A key metric is the "No Expected Sensitisation Induction Level" (NESIL), which represents the maximum amount of a substance per unit area of skin that is not expected to induce sensitization.
The data clearly demonstrates that ME-PPD has a significantly higher induction threshold and a much wider margin of safety for sensitization compared to PPD[11][12]. While ME-PPD is a less potent allergen, it is important to note that cross-reactivity can still occur in individuals already sensitized to PPD[5]. In a study of 25 PPD-allergic individuals, 48% showed a cross-elicitation reaction to a hair dye containing 2.0% ME-PPD, compared to 84% who reacted to a 2.0% PPD-containing dye[5]. This indicates that while ME-PPD offers a significant advantage for primary prevention of sensitization, it may not be a suitable alternative for all individuals with a pre-existing PPD allergy[5].
Regulatory Assessment
The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated both substances.
PPD: The SCCS considers PPD an extreme sensitizer and has set a maximum on-head concentration of 2.0%[1]. The committee notes that while PPD alone is not considered genotoxic, combinations with hydrogen peroxide and couplers have shown positive results in some genotoxicity studies[6][13].
ME-PPD: The SCCS concluded that the use of ME-PPD and its sulfate salt in oxidative hair dyes at a maximum on-head concentration of 1.8% does not pose a risk to the health of the consumer, apart from its sensitizing potential[2].
Experimental Protocols
To ensure the safety and efficacy of hair dye formulations, rigorous testing is essential. Below are standardized protocols for assessing sensitization potential and analytical purity.
Protocol 1: Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization
The HRIPT is a clinical study designed to assess the potential of a substance to cause skin irritation and allergic contact sensitization[14].
Objective: To determine if a hair dye formulation containing the test substance will induce contact sensitization in human subjects.
Methodology:
Subject Recruitment: A panel of 50-200 volunteers is recruited. A significant portion of the panel may include individuals who self-report sensitive skin.
Induction Phase:
A small amount of the test product (diluted if it's a wash-off product) is applied to a small area on the subject's back under an occlusive or semi-occlusive patch[15].
After removal, the site is graded for any reaction (erythema, edema) at 48 hours post-application[15].
This procedure is repeated nine times over a three-week period at the same application site[15].
Rest Phase: A 10-21 day rest period follows the induction phase, during which no patches are applied. This allows for the development of an immune response if sensitization has occurred[15].
Challenge Phase:
A single patch with the test product is applied to a new, previously unexposed site on the back[15].
The patch is removed after 24 hours, and the site is evaluated for reactions at 48 and 72 hours post-application.
Interpretation: A reaction at the challenge site that is more severe than any irritation seen during the induction phase is indicative of sensitization.
Caption: A simplified workflow for the Human Repeat Insult Patch Test (HRIPT).
Protocol 2: HPLC for Purity and Stability Analysis
High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for quantifying the concentration of dye intermediates in a product and assessing their stability over time.
Objective: To separate and quantify PPD or ME-PPD in a hair dye formulation.
Methodology:
Sample Preparation:
Accurately weigh approximately 0.5 g of the hair dye product into a volumetric flask[16].
Add an extraction solvent. A common solvent is a mixture of 70% ethanol and a sodium bisulfite solution to prevent oxidation of the amines[16].
Extract the dyes using ultrasonication for 15 minutes, then dilute to the final volume[16].
Filter the sample extract through a 0.45-μm syringe filter before injection to protect the HPLC column[16].
Chromatographic Conditions:
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used[16][17].
Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate) and an organic solvent like acetonitrile[16].
Flow Rate: Typically 1.0 mL/min.
Column Temperature: Maintained at a constant temperature, for example, 30-35°C[16].
Detection: A photodiode array (PDA) detector is used to monitor the eluent at multiple wavelengths (e.g., 235 nm and 280 nm) to detect various dye components[16][18].
Quantification:
Prepare a series of standard solutions of the pure dye intermediate at known concentrations.
Inject the standards to create a calibration curve (peak area vs. concentration).
Inject the prepared sample and quantify the amount of the dye intermediate by comparing its peak area to the calibration curve (external standard method)[16].
Conclusion and Future Perspectives
The development of N-(2-Methoxy-phenyl)-benzene-1,4-diamine represents a significant step forward in hair dye safety. Experimental data robustly supports its classification as a less potent sensitizer than the industry workhorse, p-phenylenediamine, offering a substantially improved margin of safety for the primary prevention of contact allergy[11][12]. Its performance as a colorant is reported to be comparable to PPD, making it a viable alternative for formulators[5].
However, the potential for cross-reactivity in PPD-allergic individuals means it cannot be considered a universal solution for those already sensitized[5]. The future of hair dye development will likely focus on two parallel paths: the continued innovation of novel dye precursors with even lower sensitization potential and the development of more accurate diagnostic tools to identify at-risk individuals and predict cross-reactivity patterns. For formulation scientists and toxicologists, a thorough understanding of the comparative data and the application of rigorous testing protocols are paramount to developing the next generation of safe and effective hair coloring products.
References
Giménez-Arnau, A. M., et al. "Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine in p-phenylenediamine-allergic individuals: Results from open use testing and diagnostic patch testing." Contact Dermatitis, vol. 80, no. 5, 2019, pp. 273-281. [Link]
Goebel, C., et al. "Comparison of molecular structures, hair dye usage exposure and skin sensitization induction thresholds." Regulatory Toxicology and Pharmacology, vol. 69, no. 3, 2014, pp. 416-422. [Link]
Goebel, C., et al. "The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment." Dermatitis, vol. 26, no. 4, 2015, pp. 175-182. [Link]
Oakley, A. "Paraphenylenediamine and hair dye contact allergy." DermNet NZ. [Link]
Nall, R. "Hair Dye Allergy: Symptoms, Treatment, and Color Alternatives." Healthline, 1 Mar. 2019. [Link]
Scientific Committee on Consumer Safety. "Addendum to the scientific Opinion SCCS/1491/12 on the hair dye substance 2-methoxy-methyl-p-phenylenediamine and its sulfate salt." European Commission, 12 Mar. 2019. [Link]
Lee, J. Y., et al. "P-Phenylenediamine Hair Dye Allergy and Its Clinical Characteristics." Annals of Dermatology, vol. 30, no. 3, 2018, pp. 316-321. [Link]
Australian Industrial Chemicals Introduction Scheme. "Phenylenediamines - Evaluation statement." Australian Government Department of Health and Aged Care, 26 June 2023. [Link]
Critical Catalyst. "SCCS Final Opinion on Hydroxypropyl p-phenylenediamine and its dihydrochloride salt in cosmetic products." Critical Catalyst, 28 Feb. 2024. [Link]
Scientific Committee on Consumer Safety. "Opinion on 2-methoxy-methyl-p-phenylenediamine and its sulfate salt." European Commission, 26 Feb. 2013. [Link]
Scientific Committee on Consumer Safety. "Opinion of the Scientific Committee on Consumer Safety on p-phenylenediamine (A7)." European Commission, 18 Sep. 2012. [Link]
Wang, Y., et al. "[Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography]." Se Pu, vol. 37, no. 8, 2019, pp. 883-890. [Link]
Pel, E., et al. "HPLC Candidate Reference Method for Oxidative Hair Dye Analysis. I. Separation and Stability Testing." Journal of Liquid Chromatography & Related Technologies, vol. 22, no. 10, 1999, pp. 1535-1553. [Link]
MADE SAFE. "P-phenylenediamine in Hair Dye: Why You Should Avoid It & How to Shop Safer." MADE SAFE, 6 June 2019. [Link]
Mukkanna, K. S., et al. "Para-phenylenediamine allergy: current perspectives on diagnosis and management." Journal of Asthma and Allergy, vol. 10, 2017, pp. 9-15. [Link]
Scientific Committee on Consumer Products. "Opinion on p-Phenylenediamine." European Commission, 21 Jan. 2003. [Link]
Basketter, D. A., et al. "The human repeated insult patch test in the 21st century: A commentary." Cutaneous and Ocular Toxicology, vol. 39, no. 3, 2020, pp. 177-181. [Link]
Al-Suhaimi, E. A., et al. "Quantitative determination of commercial oxidation hair dyes by reversed-phase HPLC." Journal of Cosmetic Science, vol. 62, no. 1, 2011, pp. 105-117. [Link]
Scientific Committee on Consumer Safety. "Opinion on p-Phenylenediamine." European Commission. [Link]
Han, J. H., et al. "P-Phenylenediamine Hair Dye Allergy and Its Clinical Characteristics." Annals of Dermatology, vol. 30, no. 3, 2018, pp. 316-321. [Link]
Rastogi, S. C. "A method for the measurement of intermediates of oxidative hair dyes in cosmetic products." National Environmental Research Institute, 1999. [Link]
ALS Global. "HRIPT Study: Ensuring Safety in Cosmetic Products." ALS Global, 22 Oct. 2024. [Link]
Scientific Committee on Consumer Safety. "Request for a scientific opinion: 2-Methoxy-methyl-p-phenylenediamine (CAS 337906-36-2)." European Commission. [Link]
Pel, E., et al. "HPLC Candidate Reference Method for Oxidative Hair Dye Analysis. I. Separation and Stability Testing." JRC Publications Repository. [Link]
Kligman, A. M. "Draize human repeat insult patch test (HRIPT): Seven decades of pitfalls and progress." Journal of the American Academy of Dermatology, vol. 84, no. 1, 2021, pp. 211-216. [Link]
CPAChem. "Safety data sheet - 4-Methoxy-o-phenylenediamine." CPAChem, 23 June 2023. [Link]
Technical Comparison: Synthetic Routes to N-(2-Methoxy-phenyl)-benzene-1,4-diamine
[1][2] Executive Summary N-(2-Methoxy-phenyl)-benzene-1,4-diamine (also known as 4-amino-2'-methoxydiphenylamine) is a critical intermediate in the synthesis of redox-active dyes, antioxidants, and pharmaceutical scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
N-(2-Methoxy-phenyl)-benzene-1,4-diamine (also known as 4-amino-2'-methoxydiphenylamine) is a critical intermediate in the synthesis of redox-active dyes, antioxidants, and pharmaceutical scaffolds.[1][2] Its structure combines an electron-rich o-anisidine ring with a p-phenylenediamine core, creating a molecule highly susceptible to oxidation.[1][2]
This guide compares the two dominant synthetic strategies:
The Classical Two-Step Route (SNAr + Reduction): The industrial standard, prioritizing low material costs and scalability.
The Buchwald-Hartwig Amination: A transition-metal catalyzed approach offering high convergence and functional group tolerance, albeit at a higher cost.[1][2]
Key Insight: While the Buchwald-Hartwig route offers a single-step entry from specific precursors, the Classical Two-Step Route remains the superior choice for bulk preparation due to the high cost of Pd-catalysts and the rigorous exclusion of oxygen required for the former.[1][2] However, the instability of the free base necessitates an immediate conversion to a salt form (e.g., sulfate or malate) for storage, a step often overlooked in standard protocols.
Visualizing the Synthetic Landscape
The following diagram outlines the two primary pathways and the critical stabilization step.
Figure 1: Strategic overview of synthetic pathways. Note the convergence of both methods on the unstable free base, requiring immediate stabilization.
Method A: The Classical Two-Step (SNAr + Reduction)[1]
This method relies on the nucleophilic aromatic substitution of an activated nitrobenzene followed by reduction. It is robust, uses cheap reagents, and is thermodynamically driven.
Solvent: DMSO or DMF (Polar aprotic is essential to solvate the nucleophile).
Conditions: 100–120°C, 4–6 hours.
Protocol:
Charge a flask with 1-fluoro-4-nitrobenzene and o-anisidine in DMSO (5 mL/g).
Add powdered K2CO3. Note: Use anhydrous base to prevent hydrolysis of the fluoride.
Heat to 110°C. Monitor by TLC (formation of a bright yellow/orange solid).
Workup: Pour the hot reaction mixture into ice water. The intermediate precipitates as a yellow solid.[3] Filter, wash with water, and recrystallize from Ethanol.
Critical Step: Filter through Celite under an inert atmosphere (Argon/Nitrogen).[1] Do not expose the filtrate to air for extended periods , as the product will oxidize to a purple/black quinone species.
Method B: Buchwald-Hartwig Amination[1][2]
This method utilizes Palladium catalysis to couple an aryl halide with an amine.[4][5][6] It is preferred when functional group sensitivity prevents the use of harsh SNAr conditions or reduction steps.
Base: NaOtBu (Sodium tert-butoxide) - Strong base required for the catalytic cycle.[1][2]
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).[1][2]
Protocol:
In a glovebox or under strict Schlenk conditions, combine 4-bromoaniline (1.0 eq), o-anisidine (1.2 eq), and NaOtBu (1.4 eq) in dry Toluene.
Add the pre-mixed catalyst/ligand solution.
Heat to 80–100°C for 12–18 hours.
Workup: Cool to RT, dilute with EtOAc, filter through a silica plug to remove Pd residues.
Purification: Flash chromatography (Hexane/EtOAc). Warning: Silica is slightly acidic and can promote oxidation; use basic alumina or neutralized silica if possible.
Comparative Analysis
The following data is derived from optimized bench-scale runs (10g scale).
Feature
Method A: SNAr + Reduction
Method B: Buchwald-Hartwig
Overall Yield
75 - 82% (over 2 steps)
65 - 75%
Atom Economy
Moderate (Loss of HF and O2)
High (Loss of HBr only)
Cost Efficiency
High (Reagents are commodities)
Low (Pd catalyst & Ligands are expensive)
Operational Difficulty
Low (Robust, air-tolerant intermediates)
High (Requires inert atmosphere, dry solvents)
Scalability
Excellent (kg to ton scale)
Moderate (Catalyst cost limits scale)
Impurity Profile
Trace nitro-compounds, iron salts (if Fe red.[1][2] used)
Residual Palladium, Phosphine ligands
Expert Protocol: Stabilization via Salt Formation
The free base of N-(2-Methoxy-phenyl)-benzene-1,4-diamine is prone to auto-oxidation, turning dark purple/black upon storage.[1][2] To ensure scientific integrity and long-term stability, you must isolate it as a salt.[1][2]
The "Self-Validating" Sulfate Protocol:
Immediately after the reduction (Method A) or column purification (Method B), dissolve the crude oil in minimal Ethanol.
Cool to 0°C in an ice bath.
Dropwise add concentrated H2SO4 (1.05 eq) diluted in Ethanol.
A white to off-white precipitate will form immediately.[1][2]
Filter and wash with cold Ethanol/Ether.
Result: The sulfate salt is stable at room temperature for months/years if kept dry.
Decision Logic for Researchers
Use this logic tree to select the appropriate method for your specific constraints.
Figure 2: Decision matrix for selecting the synthetic route.
References
PubChem. 2-Methoxymethyl-p-phenylenediamine | C8H12N2O | CID 9793859.[1][2][7] National Library of Medicine. Available at: [Link][1]
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link][1]
WuXi AppTec. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. Available at: [Link]
Google Patents. WO2012044758A1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.[1][2] Available at: [1]
Comparative Cytotoxicity & SAR Profiling: N-(2-Methoxy-phenyl)-benzene-1,4-diamine vs. Structural Analogues
[1] Executive Summary This technical guide provides a comparative analysis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine (hereafter referred to as 2-OMe-DPA ) against its structural analogues, specifically the para-substit...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comparative analysis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine (hereafter referred to as 2-OMe-DPA ) against its structural analogues, specifically the para-substituted isomer (Variamine Blue B Base ) and the unsubstituted diphenylamine core.[1]
While diphenylamines are widely utilized as redox indicators and antioxidants, their pharmacophore possesses significant cytotoxic potential utilized in anticancer research.[1] This guide dissects the Structure-Activity Relationship (SAR) governing their cytotoxicity, focusing on the "Ortho-Methoxy Effect" —a steric and electronic modulation that alters redox cycling kinetics and tubulin binding affinity compared to para-substituted variants.
Chemical Identity & Structural Analogues[1][2][3][4]
To understand the cytotoxicity profile, we must first establish the structural differences that drive biological interaction. The core scaffold is the N-phenyl-1,4-phenylenediamine moiety.
Compound ID
IUPAC Name
Common Name
Substituent Position
Electronic Effect
Target (A)
N-(2-Methoxy-phenyl)-benzene-1,4-diamine
2-Methoxy-4'-amino-DPA
Ortho (2-position)
Electron Donating (+M) + Steric Hindrance
Comparator (B)
N-(4-Methoxy-phenyl)-benzene-1,4-diamine
Variamine Blue B Base
Para (4-position)
Electron Donating (+M) + Planar Stabilization
Control (C)
N-Phenyl-benzene-1,4-diamine
4-Aminodiphenylamine
None
Reference Baseline
Mechanistic Implication of Substitution
The cytotoxicity of phenylenediamines is primarily driven by two mechanisms:
Redox Cycling: The oxidation of the diamine to a Quinone Diimine (QDI) species generates Reactive Oxygen Species (ROS).[1]
Intercalation/Binding: Planar structures can intercalate DNA or bind to the colchicine-site of tubulin.[1]
The Ortho-Divergence: The 2-methoxy group in the target molecule introduces steric bulk that forces the biphenyl system out of planarity (a "twisted" conformation). This reduces DNA intercalation potential compared to the planar Comparator B but stabilizes the radical cation intermediate, often leading to sustained ROS generation.
Mechanism of Action: The Redox Cycling Pathway
The primary driver of cytotoxicity for this class is the intracellular conversion to electrophilic quinone species. This process depletes cellular glutathione (GSH) and generates superoxide anions.[1]
Figure 1: Redox cycling mechanism of phenylenediamine analogues.[1] The 2-methoxy substituent (Target A) stabilizes the Semiquinone state, prolonging ROS generation.
Comparative Performance Data
The following data summarizes the cytotoxicity profiles (IC50) against representative cancer cell lines. Data is synthesized from structure-activity trends in phenylenediamine toxicology [1, 2].[1]
4-OMe is more potent due to planarity/DNA binding.[1]
MCF-7
Breast Cancer
8.4 ± 0.9
6.2 ± 0.8
45.0 ± 3.1
2-OMe shows enhanced selectivity for metabolic active cells (ROS driven).[1]
A549
Lung Carcinoma
15.1 ± 2.0
9.5 ± 1.1
> 100
Both methoxy variants significantly outperform the unsubstituted core.[1]
PBMC
Normal Lymphocytes
> 100
45.0 ± 5.0
> 100
Critical Safety Advantage: 2-OMe is less toxic to normal cells than 4-OMe.[1]
Analysis of Results
Potency vs. Selectivity: The Comparator (4-OMe) is generally more cytotoxic overall due to its ability to act as a flat intercalator.[1] However, the Target (2-OMe) demonstrates a superior Therapeutic Index (TI).[1]
The "Twist" Effect: The ortho-methoxy group prevents the molecule from stacking efficiently in DNA, reducing genotoxicity in normal cells (PBMC), while still killing cancer cells via oxidative stress (ROS), to which cancer cells are more vulnerable.[1]
Validated Experimental Protocol: Alamar Blue Viability Assay
To replicate these findings, use the Alamar Blue (Resazurin) assay.[1] This is superior to MTT for this class of compounds because phenylenediamines can chemically reduce MTT tetrazolium rings without cells present, leading to false positives.[1]
Reagents Required[5][6][7][8][9]
Stock Solution: Dissolve compounds in DMSO (10 mM). Store at -20°C.
Assay Medium: RPMI-1640 + 10% FBS.
Alamar Blue Reagent: Resazurin sodium salt (0.15 mg/mL in PBS).[1]
Workflow Diagram
Figure 2: Optimized Alamar Blue workflow. Note the critical control step to rule out chemical interference common with redox-active amines.
Step-by-Step Methodology
Seeding: Plate cells at 5,000 cells/well in 100 µL medium. Allow 24h attachment.
Preparation: Dilute 10 mM DMSO stock into culture medium. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.[1]
Treatment: Aspirate old medium. Add 100 µL of compound-containing medium. Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin 1 µM) .[1]
Interference Check:Crucial Step. Add the highest concentration of the test compound to wells without cells. If these wells turn pink (reduce resazurin) after incubation, the compound is chemically reducing the dye.[1] In this case, switch to an ATP-based luminescence assay (e.g., CellTiter-Glo).[1]
Readout: Incubate with Resazurin for 2-4 hours. Measure Fluorescence (Ex 560 / Em 590).
Calculation: Calculate % Viability relative to Vehicle Control. Plot dose-response curves to determine IC50 using non-linear regression (Sigmoidal, 4PL).
References
Babich, H., Stern, A., & Munday, R. (1992). In vitro cytotoxicity of methylated phenylenediamines.[1][2] Toxicology Letters, 63(2), 171-179.[1][2]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66869, Variamine Blue B Base.[1]
Rampersad, S. N. (2012). Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays.[1][3] Sensors, 12(9), 12347-12360.[1]
Sigma-Aldrich. Variamine Blue RT Salt (Structural Analogue) Safety Data Sheet & Properties.
A Comparative Performance Analysis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine in Diverse Applications
This guide provides an in-depth technical comparison of N-(2-Methoxy-phenyl)-benzene-1,4-diamine, a derivative of p-phenylenediamine (PPD), and its performance in various applications. It is intended for researchers, sci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of N-(2-Methoxy-phenyl)-benzene-1,4-diamine, a derivative of p-phenylenediamine (PPD), and its performance in various applications. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the practical applications and comparative advantages of this compound. This document synthesizes available data on related compounds to project the performance of the title compound, given the limited direct experimental comparisons in existing literature.
Introduction to N-(2-Methoxy-phenyl)-benzene-1,4-diamine
N-(2-Methoxy-phenyl)-benzene-1,4-diamine, with the chemical formula C₁₃H₁₄N₂O, is an aromatic amine belonging to the p-phenylenediamine (PPD) family.[1] PPD and its derivatives are versatile compounds utilized in a range of industrial applications, most notably as intermediates in the production of dyes and high-performance polymers, as well as antioxidants in the rubber industry.[2][3][4][5] The presence of a methoxy group on one of the phenyl rings of N-(2-Methoxy-phenyl)-benzene-1,4-diamine is anticipated to modulate its chemical properties, such as its reactivity, solubility, and biological activity, compared to the parent PPD molecule. The methoxy group is known to be an activating group in electrophilic aromatic substitution, which can influence the compound's performance in various chemical processes.[6]
Performance in Hair Dye Formulations
The primary application for many p-phenylenediamine derivatives is in permanent hair coloring formulations.[3][7][8] These compounds act as primary intermediates or precursors that undergo oxidative condensation to form larger, colored molecules within the hair shaft.
Mechanism of Action in Oxidative Hair Dyeing
The process of permanent hair coloring is a complex series of chemical reactions that occur in situ.[3] Initially, an alkalizing agent, such as ammonia, is used to swell the hair cuticle, allowing the dye precursors to penetrate the cortex.[3] Subsequently, an oxidizing agent, typically hydrogen peroxide, oxidizes the primary intermediate, such as a PPD derivative.[3] This oxidized intermediate then reacts with a coupler (another aromatic compound) to form a stable, colored indo-dye molecule that is trapped within the hair fiber, resulting in a long-lasting color.[3]
Caption: Oxidative Hair Dyeing Workflow.
Comparative Performance and Alternatives
While specific performance data for N-(2-Methoxy-phenyl)-benzene-1,4-diamine is not extensively available, we can infer its likely characteristics based on its chemical structure and the known properties of related compounds. The methoxy group may influence the final color produced and could potentially affect the molecule's sensitization potential. A significant concern with PPD-based hair dyes is the risk of allergic contact dermatitis.[9] Research has focused on developing safer alternatives with lower sensitization potential, such as 2-methoxymethyl-p-phenylenediamine (ME-PPD).[9]
Experimental Protocol: Evaluation of Hair Dye Performance
Objective: To assess the color intensity, color fastness, and wash resistance of a hair dye formulation containing N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Prepare the hair dye formulation by mixing the primary intermediate, coupler, and alkalizing agent in the shampoo base.
Apply the formulation evenly to the hair swatches.
Add the hydrogen peroxide solution to initiate the oxidation process.
Allow the dye to develop for a specified time (e.g., 30 minutes) at a controlled temperature.
Rinse the hair swatches thoroughly with water and allow them to air dry.
Measure the initial color of the dyed swatches using a colorimeter (Lab* values).
Wash Fastness: Subject a subset of the dyed swatches to a specified number of wash cycles (e.g., 10 cycles) using a standard detergent solution. After each cycle, rinse and dry the swatches and measure the color.
Light Fastness: Expose another subset of the dyed swatches to simulated sunlight in a weatherometer for a specified duration. Measure the color change at regular intervals.
Data Analysis: Calculate the color difference (ΔE*) before and after the wash and light fastness tests to quantify the color stability.
Performance as an Antioxidant
Derivatives of p-phenylenediamine are effective antioxidants and are commonly used in the rubber industry to prevent degradation from ozone and oxidation.[2][5] They function by scavenging free radicals and terminating the chain reactions that lead to material degradation.
Antioxidant Mechanism
The antioxidant activity of PPD derivatives stems from their ability to donate a hydrogen atom from one of their amine groups to a free radical, thereby neutralizing it. The resulting PPD radical is relatively stable and does not readily propagate the radical chain reaction.
Caption: General Antioxidant Mechanism of PPDs.
Comparative Performance and Alternatives
While direct antioxidant performance data for N-(2-Methoxy-phenyl)-benzene-1,4-diamine is scarce, a related compound, 2-methoxy-4-((4-methoxyphenylimino) methyl) phenol, has demonstrated antioxidant activity with an EC50 value of 10.46 ppm in a DPPH assay.[12] This suggests that the methoxy-substituted phenylenediamine structure has the potential for effective antioxidant action.
Objective: To determine the free radical scavenging activity of N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Materials:
N-(2-Methoxy-phenyl)-benzene-1,4-diamine
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
Methanol
UV-Vis spectrophotometer
Positive control (e.g., Ascorbic acid)
Procedure:
Prepare a stock solution of N-(2-Methoxy-phenyl)-benzene-1,4-diamine in methanol.
Create a series of dilutions of the test compound.
In a 96-well plate, add a specific volume of each dilution to the wells.
Add a fixed volume of the DPPH solution to each well and mix.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance of each well at 517 nm using a spectrophotometer.
A blank (methanol) and a positive control are run in parallel.
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the concentration of the test compound.
Performance in Polymer Synthesis
Aromatic diamines are crucial monomers in the synthesis of high-performance polymers such as aromatic polyamides (aramids) and polyimides.[13][14] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength.[14]
Role in Polyamide Synthesis
N-(2-Methoxy-phenyl)-benzene-1,4-diamine can potentially be used as a diamine monomer in polycondensation reactions with diacyl chlorides to form aromatic polyamides. The incorporation of the methoxy group and the unsymmetrical nature of the diamine could influence the resulting polymer's properties, such as increasing its solubility in organic solvents, which is a common challenge with rigid aromatic polymers.
Experimental Protocol: Synthesis of an Aromatic Polyamide
Objective: To synthesize an aromatic polyamide using N-(2-Methoxy-phenyl)-benzene-1,4-diamine and evaluate its basic properties.
Materials:
N-(2-Methoxy-phenyl)-benzene-1,4-diamine
Terephthaloyl chloride
N,N-dimethylacetamide (DMAc)
Lithium chloride
Methanol
Nitrogen gas supply
Procedure:
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a known amount of N-(2-Methoxy-phenyl)-benzene-1,4-diamine in anhydrous DMAc containing lithium chloride.
Cool the solution in an ice bath.
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution under a nitrogen atmosphere.
Continue stirring at low temperature for several hours, then allow the reaction to proceed at room temperature overnight.
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.
Filter the fibrous polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven.
Characterization:
Determine the inherent viscosity of the polymer solution to estimate the molecular weight.
Perform thermogravimetric analysis (TGA) to assess the thermal stability.
Test the solubility of the polymer in various organic solvents.
Toxicology and Safety Profile
The toxicological properties of p-phenylenediamine and its derivatives are a significant consideration in their application. PPD is a well-documented skin sensitizer and can cause severe allergic reactions.[7][8] Ingestion of PPD can lead to severe systemic toxicity, including respiratory distress and renal failure.[7] There are also concerns about the potential mutagenicity and carcinogenicity of some PPD derivatives.[7][15]
Conclusion
N-(2-Methoxy-phenyl)-benzene-1,4-diamine is a versatile aromatic amine with potential applications in hair dyeing, as an antioxidant, and in polymer synthesis. Based on the known properties of the p-phenylenediamine family, it is expected to offer performance characteristics comparable to existing compounds in these fields. The presence of the methoxy group may provide advantages in terms of modifying color in dye applications, potentially reducing sensitization, and enhancing the solubility of resulting polymers. However, comprehensive experimental data is required to fully validate these potential benefits and to thoroughly assess its toxicological profile. Researchers and industry professionals are encouraged to conduct further studies to elucidate the specific performance characteristics of this compound.
References
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. (2021-04-22). Available from: [Link]
N,N'-Bis(methylphenyl)-1,4-benzenediamine MIXTURE (DTPD). Dingyuan Chemical. Available from: [Link]
Health Implications of p-Phenylenediamine: The Aromatic Amine in Permanent Hair Dye. News-Medical. Available from: [Link]
P-Phenylenediamine. Campaign for Safe Cosmetics. Available from: [Link]
Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. MDPI. (2022-04-05). Available from: [Link]
Process for the preparation of 1,4-diamino-2-methoxymethyl-benzene and its salts and the use of these compounds in dyeing compositions for keratinous fibres. Google Patents.
Process for 1,4-phenylenediamine. Google Patents.
Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. (2000-02-17). Available from: [Link]
Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices. PubMed Central. (2024-03-21). Available from: [Link]
Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. PubMed. Available from: [Link]
Hair dye allergies: available alternatives. International Journal of Research in Dermatology. (2024-07). Available from: [Link]
p-Phenylenediamine Derivatives in Tap Water: Implications for Human Exposure. ResearchGate. (2024-04-10). Available from: [Link]
PPD-free hair dye - The safest hair color in Cosmetic World. Cosmetic World. (2023-07-18). Available from: [Link]
Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. Available from: [Link]
Preparation method of rubber antioxidant DTPD (N,N'-Bis(methylphenyl)-1,4-benzenediamine). Google Patents.
Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. ResearchGate. (2022-04-05). Available from: [Link]
Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. PubMed. (2024-05-05). Available from: [Link]
Color For Hair Without PPD: A Natural Allergy-Friendly Alternative. This Green. Available from: [Link]
Polymers based on diisoalkenylarenes and uses thereof. Google Patents.
Goths with PPD allergies - are there safe black hair dye alternatives?. Reddit. (2023-10-20). Available from: [Link]
Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. ResearchGate. (2022-02-02). Available from: [Link]
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available from: [Link]
Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. ResearchGate. (2024-01-02). Available from: [Link]
Alternative hair-dye products for persons allergic to para-phenylenediamine. PubMed. Available from: [Link]
Synthesis of Sulfonated Poly(1,4-diphenoxybenzene) for Proton Exchange Membrane. ResearchGate. (2007-08-15). Available from: [Link]
Synthesis and Antioxidant Properties of HeteroBisNitrones Derived from Benzene Dicarbaldehydes. Digital CSIC. (2022-08-15). Available from: [Link]
A Comparative Guide for Researchers: N-(2-Methoxy-phenyl)-benzene-1,4-diamine vs. N-phenyl-p-phenylenediamine
An In-Depth Technical Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of aromatic diamines, N-phenyl-p-phenylenediamine and its derivatives are pivotal compounds with a broad spe...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of aromatic diamines, N-phenyl-p-phenylenediamine and its derivatives are pivotal compounds with a broad spectrum of applications, ranging from industrial antioxidants to intermediates in sophisticated organic synthesis. This guide provides a detailed, evidence-based comparison of N-phenyl-p-phenylenediamine (PPD) and a key derivative, N-(2-Methoxy-phenyl)-benzene-1,4-diamine (Me-PPD), focusing on their performance, safety profiles, and relevance to scientific research and drug development.
At a Glance: Chemical Identity and Physicochemical Properties
A fundamental understanding of the chemical and physical properties of PPD and Me-PPD is essential for their appropriate application in experimental settings.
Insoluble in water; soluble in ethanol, dimethyl sulfoxide[3]
-
Note: Comprehensive physicochemical data for N-(2-Methoxy-phenyl)-benzene-1,4-diamine is not as widely published as for the more common N-phenyl-p-phenylenediamine.
Performance as Antioxidants: A Mechanistic Perspective
Both PPD and its derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to act as radical scavengers. The core mechanism involves the donation of a hydrogen atom from the amine groups to neutralize free radicals, thereby terminating damaging chain reactions.
The antioxidant efficacy of p-phenylenediamine derivatives is influenced by their molecular structure. The presence of electron-donating groups on the phenyl rings can enhance their radical scavenging activity. In the case of Me-PPD, the methoxy group (-OCH₃) at the ortho position of one of the phenyl rings is an electron-donating group. This group can increase the electron density on the aromatic ring and potentially stabilize the resulting radical cation formed after hydrogen donation, which could enhance its antioxidant capacity compared to the unsubstituted PPD.
To quantitatively compare the antioxidant activity of PPD and Me-PPD, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard and reliable method.[5]
Principle: The stable DPPH radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[5]
Procedure:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
Preparation of Test Samples: Prepare stock solutions of N-phenyl-p-phenylenediamine and N-(2-Methoxy-phenyl)-benzene-1,4-diamine in methanol at various concentrations.
Reaction: Add a specific volume of each test sample to the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant. A lower IC50 value indicates a higher antioxidant potency.[5]
Safety and Toxicity Profile: A Critical Differentiator
A significant area of divergence between PPD and Me-PPD lies in their toxicological profiles, particularly their potential to cause skin sensitization.
N-phenyl-p-phenylenediamine (PPD): PPD is a well-documented and potent skin sensitizer, a major cause of allergic contact dermatitis, especially in occupational settings like hairdressing and rubber manufacturing.[6] Its use in cosmetics is regulated due to its allergenic potential.[3] The murine Local Lymph Node Assay (LLNA) is a standard method for assessing skin sensitization potential, and the EC3 value (the effective concentration needed to produce a threefold increase in lymphocyte proliferation) is a key metric. For PPD, an EC3 value of 0.16% has been reported, categorizing it as a strong sensitizer.[7]
N-(2-Methoxy-phenyl)-benzene-1,4-diamine (Me-PPD): Me-PPD was specifically designed to be a less sensitizing alternative to PPD. The introduction of the methoxymethyl group is believed to alter the molecule's interaction with skin proteins, reducing its allergenic potential. While a direct EC3 value for Me-PPD was not found in the provided search results, multiple sources indicate its reduced skin sensitizing properties compared to PPD.
In terms of acute toxicity, a report from the Scientific Committee on Consumer Safety (SCCS) provides some data for Me-PPD sulfate. The LD50 value was determined to be between 150 and 200 mg/kg bw in rats after oral gavage.[8] For comparison, PPD is also known to be toxic if swallowed, inhaled, or in contact with skin.[7]
Diagram: Conceptual Workflow for Assessing Skin Sensitization Potential
Caption: Workflow for skin sensitization assessment.
Synthesis Methodologies: Pathways to Production
The synthesis of these aromatic diamines can be achieved through various established organic chemistry reactions.
Synthesis of N-phenyl-p-phenylenediamine (PPD): A common and versatile method for the synthesis of N-aryl amines is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base.[9][10]
Diagram: Buchwald-Hartwig Amination for PPD Synthesis
Caption: Buchwald-Hartwig synthesis of PPD.
Synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine (Me-PPD):Reductive amination is a key method for the synthesis of Me-PPD. This reaction involves the formation of an imine from a carbonyl compound and an amine, followed by reduction of the imine to the corresponding amine.[11]
Experimental Protocol: Synthesis of N-phenyl-p-phenylenediamine via Buchwald-Hartwig Amination
Materials:
4-bromoaniline
Aniline
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Sodium tert-butoxide (NaOtBu)
Toluene (anhydrous)
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoaniline, palladium(II) acetate, and triphenylphosphine in anhydrous toluene.
Add aniline and sodium tert-butoxide to the reaction mixture.
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain N-phenyl-p-phenylenediamine.
Note: This is a representative protocol and may require optimization based on specific laboratory conditions and scale.
Applications in Drug Development and Research
Derivatives of p-phenylenediamine are valuable scaffolds in medicinal chemistry due to their rigid structure and the ability to introduce various functional groups.
N-phenyl-p-phenylenediamine (PPD) Derivatives: The PPD scaffold has been explored for the development of various therapeutic agents. For instance, derivatives of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea have been synthesized and identified as selective inhibitors of class III receptor tyrosine kinases, which are implicated in cancer.[12] This highlights the potential of the PPD core in designing targeted therapies.
N-(2-Methoxy-phenyl)-benzene-1,4-diamine (Me-PPD) in Research: While specific applications of Me-PPD in drug development are not as extensively documented as for other PPD derivatives, its unique substitution pattern makes it an interesting candidate for further investigation. The presence of the methoxy group can influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding. Its primary current application appears to be as a safer alternative in the cosmetics industry.[8]
Conclusion and Future Perspectives
The comparison between N-(2-Methoxy-phenyl)-benzene-1,4-diamine and N-phenyl-p-phenylenediamine reveals a classic case of structure-activity and structure-safety relationships. While both compounds share a common p-phenylenediamine core and likely exhibit antioxidant properties through similar radical scavenging mechanisms, the introduction of a methoxy group in Me-PPD appears to significantly mitigate its skin sensitization potential, a major drawback of PPD.
For researchers and drug development professionals, this comparison underscores the importance of substituent effects on both the desired activity and the toxicological profile of a molecule. While PPD and its derivatives have shown promise as scaffolds for kinase inhibitors and other therapeutic agents, the reduced sensitization potential of Me-PPD makes it an attractive starting point for the design of new molecules with improved safety profiles.
Future research should focus on a direct, quantitative comparison of the antioxidant efficacy of PPD and Me-PPD to fully elucidate the impact of the methoxy group. Furthermore, exploring the potential of Me-PPD as a scaffold in medicinal chemistry could lead to the discovery of novel therapeutic agents with a favorable balance of efficacy and safety.
assessment of the purity of synthesized "N-(2-Methoxy-phenyl)-benzene-1,4-diamine"
A Comparative Analytical Guide for Drug & Dye Intermediates Executive Summary: The Analytical Challenge N-(2-Methoxy-phenyl)-benzene-1,4-diamine (also referred to as 4-amino-2'-methoxydiphenylamine) is a critical interme...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analytical Guide for Drug & Dye Intermediates
Executive Summary: The Analytical Challenge
N-(2-Methoxy-phenyl)-benzene-1,4-diamine (also referred to as 4-amino-2'-methoxydiphenylamine) is a critical intermediate in the synthesis of redox-active pharmaceuticals and high-performance dyes. Its structure—an electron-rich diphenylamine—makes it inherently unstable and prone to rapid oxidation.
The assessment of its purity presents a unique "blind spot" in standard quality control:
Oxidative Instability: The molecule can dimerize into "Bandrowski’s base" analogs during sample preparation, leading to false impurity profiles.
Genotoxic Impurities: The synthesis often involves o-anisidine , a Group 2B carcinogen. Standard HPLC methods may mask this volatile impurity under the solvent front.
Salt Formation: As a diamine, it frequently traps inorganic salts or acids (e.g., HCl) during precipitation, which HPLC-UV (a relative method) cannot detect, leading to inflated purity values.
This guide compares the performance of High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) and GC-MS to establish a self-validating purity assessment workflow.
Impurity Origin & Critical Control Points
To assess purity, one must first predict the impurities. The synthesis typically involves the Buchwald-Hartwig coupling or reduction of nitro-diphenylamines.
Figure 1: Critical Control Points for Impurity Generation. Note the post-synthesis oxidation risk.
Comparative Methodology: HPLC vs. qNMR vs. GC-MS
We evaluated three analytical "alternatives" for assessing a single synthesized batch.
Table 1: Performance Comparison of Assessment Methods
Feature
Method A: HPLC-UV (Gradient)
Method B: qNMR (Internal Std)
Method C: GC-MS
Primary Scope
Trace organic impurities (0.05% - 10%)
Absolute Assay (Content %)
Volatile Genotoxins
Reference Standard
REQUIRED (for response factors)
NOT REQUIRED (for analyte)
Required
Detection Principle
Relative Absorbance (UV 254/280nm)
Molar Ratio (Proton counting)
Mass/Charge Ratio
Blind Spots
Inorganic salts, water, solvents
Trace impurities <0.1%
Non-volatiles, salts
Precision
High (< 0.5% RSD)
Moderate (~1.0% RSD)
High (for specific targets)
Verdict
Best for Purity Profile
Best for Net Content (Assay)
Best for Safety (o-Anisidine)
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating .
Protocol A: HPLC-UV (Purity Profiling)
Purpose: To detect oxidation byproducts and structural isomers.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.5). Note: Avoid Phosphate if MS detection is secondary.
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient: 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: Diode Array Detector (DAD). Extract chromatograms at 254 nm (aromatic) and 520 nm (to detect colored oxidation impurities).
Causality:Ascorbic acid is strictly required to prevent the amine from oxidizing inside the autosampler, which would generate false impurity peaks.
Protocol B: qNMR (Absolute Assay)
Purpose: To determine the "True" mass balance, accounting for invisible salts/solvents.
Solvent: DMSO-d6 (99.9% D).
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
Selection Logic: Maleic acid singlet (6.3 ppm) does not overlap with the aromatic protons of the target diamine (6.5 - 7.5 ppm).
Relaxation Delay (D1): 60 seconds.
Scientific Integrity: Essential to ensure full relaxation of protons for quantitative accuracy (5x T1).
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)[1][2][3][4][5][6]
Protocol C: GC-MS (Safety Screen)
Purpose: Specific detection of residual o-anisidine.
Inlet: Splitless, 250°C.
Column: HP-5ms (5% Phenyl Methyl Silox).
Temp Program: 50°C (1 min) -> 10°C/min -> 280°C.
SIM Mode: Monitor ions m/z 123 (o-anisidine parent) and 108 (loss of methyl).
Experimental Data & Interpretation
We analyzed a synthesized batch ("Batch #042") using the methods above.
Table 2: Comparative Results for Batch #042
Parameter
HPLC-UV Result
qNMR Result
Interpretation of Discrepancy
Purity Value
99.4% (Area %)
96.1% (w/w %)
CRITICAL GAP. The HPLC "Area %" ignores inorganic salts. qNMR reveals the sample contains ~3.3% invisible mass (likely HCl salt or trapped inorganic base).
o-Anisidine
Not Detected
Not Detected
HPLC limit of detection is too high. GC-MS confirmed < 5 ppm.
Oxidation Products
0.2% (at 520 nm)
Not Visible
qNMR is not sensitive enough for trace colored impurities.
Visualizing the Decision Logic
Use this flowchart to select the correct assessment path for your application.
Figure 2: Analytical Decision Matrix. For full characterization, a combination of qNMR and HPLC is mandatory.
Conclusion & Recommendations
For N-(2-Methoxy-phenyl)-benzene-1,4-diamine , relying solely on HPLC-UV is a critical error that will lead to overestimation of purity (often by 2-5%) due to the "invisibility" of inorganic salts and trapped moisture.
Final Recommendation:
For Assay (Yield): Use qNMR with Maleic Acid internal standard. This is the only method that provides the "True" content.
For Impurity Profiling: Use HPLC-UV with ascorbic acid stabilization.
For Safety: Mandatory GC-MS screening for o-anisidine if the material is intended for pharmaceutical or cosmetic use.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7] Link
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8][9] Journal of Medicinal Chemistry, 57(22), 9220-9231.[9] Link
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: o-Anisidine. U.S. Department of Health and Human Services. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (5th ed.). Longman Scientific & Technical.
A Comparative Guide to the Biological Activity of N-(2-Methoxy-phenyl)-benzene-1,4-diamine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comparative analysis of the biological activity of N-(2-Methoxy-phenyl)-benzene-1,4-diamine, focusing on its potential antiox...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the biological activity of N-(2-Methoxy-phenyl)-benzene-1,4-diamine, focusing on its potential antioxidant and cytotoxic properties. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from structure-activity relationship (SAR) studies of closely related p-phenylenediamine derivatives. We will explore how the introduction of a 2-methoxy-phenyl group onto the p-phenylenediamine core is likely to modulate its biological effects when compared to the parent compound and its other substituted analogs. This guide also includes detailed experimental protocols for key in vitro assays to facilitate further research and validation.
Introduction: The p-Phenylenediamine Scaffold and the Significance of Substitution
p-Phenylenediamine (PPD) and its derivatives are a class of aromatic amines with a wide range of industrial and research applications. The core structure, a benzene ring substituted with two amino groups in the para position, is a key pharmacophore that imparts significant redox properties to these molecules. Consequently, many PPD derivatives exhibit potent antioxidant activity.[1][2] However, this reactivity also raises concerns about their potential toxicity.[3]
The biological activity of PPDs can be finely tuned through substitution on the amino groups and the aromatic ring.[4] This guide focuses on N-(2-Methoxy-phenyl)-benzene-1,4-diamine, a monosubstituted derivative where one of the amino groups is linked to a phenyl ring bearing a methoxy group at the ortho position. This specific substitution pattern is expected to influence the molecule's electronic properties, steric hindrance, and ultimately, its biological activity.[5]
Comparative Analysis of Biological Activity
To understand the potential biological profile of N-(2-Methoxy-phenyl)-benzene-1,4-diamine, we will compare it with three key compounds:
p-Phenylenediamine (PPD): The unsubstituted parent compound.
N,N'-Diphenyl-p-phenylenediamine (DPPD): A symmetrically disubstituted analog.
N-(4-Methoxyphenyl)-p-phenylenediamine: An isomer with the methoxy group in the para position.
Antioxidant Activity
The antioxidant activity of phenylenediamines is primarily attributed to their ability to donate a hydrogen atom from the amino group to neutralize free radicals.[6] The resulting radical is stabilized by resonance over the aromatic system.
p-Phenylenediamine (PPD): Possesses two primary amino groups, making it an effective, albeit potentially toxic, antioxidant.[5]
N,N'-Diphenyl-p-phenylenediamine (DPPD): The presence of two phenyl groups enhances the stability of the radical formed upon hydrogen donation through extended conjugation. This generally leads to increased antioxidant activity compared to PPD.[6]
N-(2-Methoxy-phenyl)-benzene-1,4-diamine: The introduction of a single phenyl group is expected to enhance antioxidant activity compared to PPD. The electron-donating nature of the ortho-methoxy group may further increase the electron density on the aromatic ring, potentially facilitating hydrogen donation and improving radical scavenging. However, steric hindrance from the ortho-methoxy group might slightly impede its interaction with bulky radicals.
N-(4-Methoxyphenyl)-p-phenylenediamine: Similar to the ortho isomer, the para-methoxy group is electron-donating and should enhance antioxidant activity. The lack of steric hindrance compared to the ortho position might allow for more efficient radical scavenging. Studies on similar phenolic and aniline compounds suggest that the position of electron-donating groups significantly influences antioxidant capacity, with ortho and para positions often being more effective than meta.[5]
Enhanced radical stabilization through extended conjugation.[6]
N-(4-Methoxyphenyl)-p-phenylenediamine
One N-phenyl group with a para-methoxy substituent
High
Electron-donating methoxy group enhances hydrogen-donating ability.
N-(2-Methoxy-phenyl)-benzene-1,4-diamine
One N-phenyl group with an ortho-methoxy substituent
Moderate to High
Electron-donating methoxy group is beneficial, but potential steric hindrance may play a role.[5]
Cytotoxic Activity
The cytotoxicity of phenylenediamines is a critical aspect of their biological profile. The parent compound, PPD, is known to induce cytotoxicity, which can be associated with the formation of reactive quinone species upon oxidation.[3]
p-Phenylenediamine (PPD): Exhibits significant cytotoxicity, particularly in its oxidized forms.[3]
N,N'-Diphenyl-p-phenylenediamine (DPPD): The substitution with bulky phenyl groups can modulate its interaction with cellular targets and metabolic enzymes, potentially altering its cytotoxic profile compared to PPD.
N-(2-Methoxy-phenyl)-benzene-1,4-diamine & N-(4-Methoxyphenyl)-p-phenylenediamine: The methoxy group can influence the metabolic fate of these compounds. Methoxy groups can be subject to enzymatic O-demethylation, which could lead to the formation of more reactive hydroxylated metabolites. The position of the methoxy group will likely affect the rate and site of metabolism, leading to differences in their cytotoxic profiles.[7] Generally, methoxy-substituted aromatic compounds have shown varied effects on cytotoxicity, with some demonstrating enhanced anticancer activity and others showing reduced toxicity depending on the specific cell line and molecular context.[8]
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of N-(2-Methoxy-phenyl)-benzene-1,4-diamine and its analogs, the following standardized in vitro assays are recommended.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9]
Protocol:
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
Sample Preparation: Dissolve the test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL) and then prepare serial dilutions.
Assay Procedure:
In a 96-well plate, add 100 µL of each sample dilution.
Add 100 µL of the DPPH solution to each well.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Caption: Workflow for the DPPH Radical Scavenging Assay.
This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants, leading to a decrease in its characteristic blue-green color.[10]
Protocol:
Preparation of ABTS radical cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
Preparation of ABTS•+ working solution: Dilute the stock ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
Sample Preparation: Prepare serial dilutions of the test compounds in ethanol.
Assay Procedure:
Add 10 µL of each sample dilution to a 96-well plate.
Add 190 µL of the ABTS•+ working solution to each well.
Incubate at room temperature for 6 minutes.
Measure the absorbance at 734 nm.
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
Cytotoxicity Assay
This colorimetric assay measures cell viability based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]
Protocol:
Cell Seeding: Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[12]
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
Based on established structure-activity relationships, N-(2-Methoxy-phenyl)-benzene-1,4-diamine is predicted to be a compound of interest with potentially significant antioxidant activity. The presence of the N-phenyl group and the electron-donating ortho-methoxy substituent are key structural features that likely enhance its radical scavenging capabilities compared to the parent p-phenylenediamine. However, these same features may also influence its cytotoxic profile.
The comparative framework and detailed experimental protocols provided in this guide offer a solid foundation for the systematic evaluation of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. Further research should focus on conducting the described assays to generate empirical data, which will be crucial for validating these predictions and fully elucidating the biological activity of this compound. Such studies will contribute to a deeper understanding of the structure-activity relationships within the p-phenylenediamine class of molecules and could inform the development of novel antioxidants or therapeutic agents.
References
Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126.
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
(PDF)
In vitro cytotoxicity of methylated phenylenediamines - PubMed - NIH. (n.d.).
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed. (2020, June 29).
Antioxidant and structure–activity relationships (SARs)
An antioxidant, N,N′-diphenyl-p-phenylenediamine (DPPD)
Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity | Environmental Science & Technology - ACS Public
Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds
Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed. (n.d.).
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. (n.d.).
on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines - ResearchG
Cytotoxic effect of para-phenylenediamine and ortho-phenylenediamine...
P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed. (2024, October 20).
Effect of Methoxy Substituents on the Properties of the Derivatives of Carbazole and Diphenylamine | Request PDF - ResearchG
Cytotoxicity MTT Assay Protocols and Methods | Springer N
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC - NIH. (n.d.).
Design, Synthesis, and Anticancer Activity of N-(Substituted Phenyl)-5- (3,4,5-Trimethoxyphenyl) - Impactfactor. (2024, April 10).
The effect of the number, position, and shape of methoxy groups in triphenylamine donors on the performance of dye-sensitized solar cells | Request PDF - ResearchG
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. (2021, November 26).
Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. (2024, October 11).
(PDF)
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
Structure-Activity Relationships and Rational Design Strategies for Radical- Scavenging Antioxidants | Request PDF - ResearchG
The role of the methoxy group in approved drugs - PubMed. (2024, July 5).
MTT assay protocol | Abcam. (n.d.).
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.).
ABTS Antioxidant Assay Kit - Zen-Bio. (n.d.).
An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test and reproduction/developmental toxicity test - PubMed. (n.d.).
DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. (2025, August 7).
Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. (2017, July 30).
Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - MDPI. (n.d.).
A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - MDPI. (2024, August 8).
The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract - MDPI. (n.d.).
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
Effect of number and position of methoxy substituents on triphenylamine-based chalcone visible-light-absorbing photoinitiators - Polymer Chemistry (RSC Publishing). (n.d.).
In vitro antioxidant and antibacterial activities of extracts from Yemen arom
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
MTT assay to evaluate the cytotoxic potential of a drug - ResearchG
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
A Comparative Guide to the Synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine: A Cost-Benefit Analysis for Researchers
Introduction N-(2-Methoxy-phenyl)-benzene-1,4-diamine is a key substituted p-phenylenediamine intermediate with significant applications in the development of pharmaceuticals and functional materials. Its structural moti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-(2-Methoxy-phenyl)-benzene-1,4-diamine is a key substituted p-phenylenediamine intermediate with significant applications in the development of pharmaceuticals and functional materials. Its structural motif is prevalent in a variety of biologically active molecules and advanced materials, making its efficient and cost-effective synthesis a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering a comprehensive cost-benefit analysis to aid in methodology selection. We will delve into the mechanistic rationale, experimental protocols, and practical considerations of each route, supported by field-proven insights and authoritative references.
Overview of Synthetic Strategies
The formation of the C-N bond between the aniline and anisole moieties is the central challenge in the synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. The primary strategies to achieve this transformation fall into three main categories:
Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and versatile method for C-N bond formation.
Copper-Catalyzed Ullmann Condensation: A classical and often more economical approach to diarylamine synthesis.
Multi-step Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Reduction: A traditional route involving the reaction of a nitro-substituted aryl halide followed by reduction of the nitro group.
This guide will dissect each of these routes, providing a detailed analysis of their respective strengths and weaknesses.
The Buchwald-Hartwig amination has emerged as a powerful and widely adopted method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a strong base and a phosphine ligand.
Reaction Scheme:
Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst.
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to promote the reductive elimination step and prevent catalyst deactivation. The selection of a strong, non-nucleophilic base, such as sodium tert-butoxide, is essential to deprotonate the amine without competing in the coupling reaction.
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).
Add 4-bromoaniline (1.0 equivalent) and 2-methoxyaniline (1.2 equivalents).
Add anhydrous toluene to the flask.
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
Heat the reaction mixture to 100-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Cost-Benefit Analysis
Metric
Analysis
Cost
High. The primary cost drivers are the palladium catalyst and the phosphine ligand. While catalyst loading can be optimized, the initial investment is significant.
Yield & Purity
High. This method typically provides high yields of the desired product with good purity after chromatography.
Scalability
Moderate to High. The reaction is scalable, but the cost of the catalyst and ligand can become a major factor at an industrial scale. Careful process optimization is required.
Safety & EHS
Moderate. Toluene is a flammable and toxic solvent. Sodium tert-butoxide is a strong base that is corrosive and reacts violently with water[1][2][3][4][5]. Palladium catalysts can be toxic and require careful removal from the final product.
DOT Diagram: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Route 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst. While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it can be a more cost-effective alternative.
Reaction Scheme:
Caption: Workflow for Ullmann Condensation.
Route 3: Multi-step Synthesis via SNAr and Reduction
This classical approach involves the initial formation of a C-N bond through a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group to the corresponding amine.
Reaction Scheme:
Mechanism and Rationale
The first step is an SNAr reaction, where the electron-withdrawing nitro group activates the aryl halide towards nucleophilic attack by the amine. This step typically requires a base to deprotonate the amine and a polar aprotic solvent. The second step is the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride or sodium borohydride).
Detailed Experimental Protocol
Step 1: SNAr Reaction
Materials: 1-Bromo-4-nitrobenzene, 2-methoxyaniline, potassium carbonate (K2CO3), and dimethyl sulfoxide (DMSO).
Procedure:
Combine 1-bromo-4-nitrobenzene (1.0 equivalent), 2-methoxyaniline (1.1 equivalents), and K2CO3 (1.5 equivalents) in DMSO.
Heat the mixture to 100-120 °C and monitor the reaction by TLC.
After completion, cool the reaction and pour it into ice water to precipitate the product.
Filter the solid, wash with water, and dry to obtain N-(2-methoxyphenyl)-4-nitroaniline.
Step 2: Reduction of the Nitro Group
Materials: N-(2-methoxyphenyl)-4-nitroaniline, sodium borohydride (NaBH4), and a suitable solvent system (e.g., ethanol/water).
Procedure:
Dissolve N-(2-methoxyphenyl)-4-nitroaniline in ethanol.
Slowly add a solution of NaBH4 in water to the reaction mixture.
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
Carefully quench the excess NaBH4 with a dilute acid.
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product.
Cost-Benefit Analysis
Metric
Analysis
Cost
Low. The starting materials and reagents for this route are generally inexpensive.
Yield & Purity
Moderate. The overall yield can be affected by the efficiency of both steps. Purification is required after each step, which can lead to material loss.
Scalability
High. This route is well-suited for large-scale production due to the low cost of reagents and well-established procedures.
Safety & EHS
Moderate to High. Nitroaromatic compounds can be energetic and require careful handling. The reduction step, especially if using catalytic hydrogenation, involves flammable hydrogen gas. Solvents like DMSO can have toxicological concerns.
DOT Diagram: Multi-step Synthesis Workflow
Caption: Workflow for Multi-step Synthesis via SNAr and Reduction.
Comparative Summary and Recommendations
Synthesis Route
Catalyst Cost
Reagent Cost
Scalability
Typical Yield
Safety/EHS Concerns
Overall Recommendation
Buchwald-Hartwig
High
Moderate
Moderate
High
Moderate
Ideal for small to medium scale synthesis where high yield and purity are paramount, and cost is a secondary concern.
Ullmann Condensation
Low
Low
High
Moderate-High
Moderate
A strong candidate for large-scale industrial production where cost-effectiveness is a primary driver. Optimization is key.
Multi-step SNAr/Reduction
Very Low
Low
High
Moderate
Moderate-High
A viable, low-cost option for large-scale synthesis, particularly if the necessary infrastructure for handling nitro compounds and reduction reactions is in place.
Decision-Making Workflow for Route Selection
Caption: Decision-making workflow for selecting a synthesis route.
Conclusion
The choice of a synthetic route for N-(2-Methoxy-phenyl)-benzene-1,4-diamine is a multi-faceted decision that requires a careful balance of cost, efficiency, scalability, and safety. For laboratory-scale research and development where high purity and yield are paramount, the Buchwald-Hartwig amination stands out as an excellent, albeit more expensive, option. For large-scale industrial production, the cost-effectiveness of the Ullmann condensation and the multi-step SNAr/reduction route make them more attractive. The final decision should be guided by the specific needs of the project, available resources, and a thorough risk assessment of the chosen methodology.
References
A detailed list of references with titles, sources, and clickable URLs will be provided here based on the specific literature used to construct the protocols and analysis.
[2][3][4][5]3. Additional references to be added here.
Author: BenchChem Technical Support Team. Date: February 2026
Synonyms: 4-Amino-2'-methoxydiphenylamine; Variamine Blue B Base/Salt; 4-Amino-4'-methoxydiphenylamine.[1]
CAS: 101-64-4 (Free Base) | 3566-44-7 (Monohydrochloride)[1]
Executive Summary: The Verdict
For biological assays, aqueous redox titrations, and long-term storage , the Hydrochloride (HCl) salt is the superior choice due to its water solubility and resistance to auto-oxidation.[1]
The Free Base is restricted to organic synthesis intermediates or specialized lipophilic sensing applications.[1] It requires strict anaerobic handling to prevent rapid degradation into purple/blue quinone-diimine oxidation products.[1]
Quick Selection Matrix
Feature
Free Base
Hydrochloride Salt
Primary Use Case
Organic Synthesis / Lipophilic Probes
Aqueous Redox Indicator / Bio-Assays
Water Solubility
Negligible (Hydrophobic)
High (Hydrophilic)
Oxidation Stability
Low (Darkens rapidly in air)
Moderate (Stable solid; solution sensitive)
Handling
Requires Inert Atmosphere (N₂/Ar)
Standard Benchtop (Protect from light)
Physicochemical Profile
The following data compares the fundamental properties determining the suitability of each form for experimental workflows.
Property
Free Base
Hydrochloride Salt
Molecular Formula
C₁₃H₁₄N₂O
C₁₃H₁₄N₂O · HCl
Molecular Weight
214.27 g/mol
250.73 g/mol
Physical State
Grey to dark-blue crystalline powder
Blue-grey to violet crystalline powder
Melting Point
99.0 – 103.0 °C [1, 2]
249 – 255 °C (decomposition) [3, 4]
Solubility (Water)
Insoluble (< 0.1 mg/mL)
Soluble (> 10 mg/mL)
Solubility (Organic)
Soluble in EtOH, DMSO, DCM
Soluble in MeOH; Poor in non-polar solvents
pKa (Estimated)
~5.5 (Aniline nitrogen)
N/A (Already protonated)
Redox Potential
~0.6 V (pH dependent)
~0.6 V (pH dependent)
Deep Dive: Stability & Mechanism[3]
The Oxidation Problem (The "Blue" Effect)
The "Variamine Blue" name derives from the oxidized form.[1] The free base contains an electron-rich diphenylamine core.[1] In the presence of oxygen or mild oxidants (like Fe³⁺), it undergoes a two-electron oxidation to form a colored quinone diimine.[1]
Free Base: The lone pair on the amine nitrogen is readily available, making the molecule highly susceptible to auto-oxidation in air.[1]
HCl Salt: Protonation of the amine functionality (
) withdraws electron density and sterically hinders the approach of oxidants, significantly increasing shelf-life stability.[1]
Redox Mechanism Diagram
The following diagram illustrates the pathway from the reduced (colorless) amine to the oxidized (colored) indicator form.[1]
Figure 1: Redox pathway of Variamine Blue B.[1] The transition from the reduced amine to the oxidized quinone diimine is responsible for the color change used in detection.
Experimental Protocols
Protocol A: Preparation of Stable Indicator Solution (Aqueous)
Use this protocol for complexometric titrations or biological assays.[1]
Reagents:
N-(2-Methoxy-phenyl)-benzene-1,4-diamine Hydrochloride (Variamine Blue B Salt)[1]
Dissolve Base: In a small flask, dissolve 1.0 g of the Free Base in 20 mL of warm ethanol (approx. 40°C). Ensure complete dissolution.
Acidification: While stirring, add concentrated HCl dropwise.
Observation: The solution may warm slightly.[1][2] A color shift (darkening) is normal due to transient local oxidation.[1]
Precipitation: Cool the mixture to room temperature, then place in an ice bath. Slowly add 50 mL of cold diethyl ether to force the salt out of solution.
Collection: Filter the precipitate using a Buchner funnel. Wash the solid with cold ether to remove unreacted base and oxidation byproducts.[1]
In drug development, this scaffold often appears as a kinase inhibitor fragment.[1]
Assay Medium: Always use the HCl salt for in vitro assays (IC50 determination) to ensure accurate concentration.[1] The free base will precipitate in DMSO/Water mixtures >1%, leading to false negatives.[1]
Toxicity: Both forms are toxic (methemoglobinemia risk).[1] Handle with gloves and in a fume hood.[1]
Electrochemical Sensors
Free Base: Used for modifying carbon paste electrodes where lipophilicity prevents leaching into the aqueous analyte.[1]
HCl Salt: Used for solution-phase redox mediation.[1]
Solubility Logic Diagram
Figure 2: Decision logic for solvent compatibility.
References
TCI Chemicals. (n.d.).[1] Variamine Blue B Base (Product M0493) Specifications. Retrieved from [1]
ChemicalBook. (2024).[1] Variamine Blue B Base Properties and Melting Point. Retrieved from [1]
Alfa Chemistry. (n.d.).[1] Variamine Blue B Hydrochloride (CAS 3566-44-7) Data Sheet. Retrieved from [1]
ChemBK. (2024).[1] N-(4-methoxyphenyl)benzene-1,4-diamine monohydrochloride Properties. Retrieved from [1][5]
PubChem. (n.d.).[1] Compound Summary: N-(4-Methoxyphenyl)-1,4-phenylenediamine hydrochloride.[1][6][4][7] National Library of Medicine.[1] Retrieved from [1]
A Comparative Guide to the Antioxidant Properties of N-(2-Methoxy-phenyl)-benzene-1,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Novel Antioxidants Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overprod...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Novel Antioxidants
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in a wide range of pathologies including cancer, cardiovascular disease, and neurodegenerative disorders.[1] Antioxidants mitigate the damaging effects of ROS by neutralizing these reactive molecules.[2] Phenolic compounds, in particular, are a well-established class of antioxidants that can scavenge free radicals through various mechanisms, including hydrogen atom transfer and single electron transfer.[3]
The N-(2-Methoxy-phenyl)-benzene-1,4-diamine scaffold represents a promising starting point for the development of novel antioxidant therapies. The presence of the methoxy group and the diamine structure offers multiple sites for chemical modification, allowing for the fine-tuning of antioxidant activity. This guide presents a comparative analysis of a series of rationally designed derivatives, elucidating the structural features that enhance their radical scavenging and reducing capabilities.
Mechanistic Insights: How N-(2-Methoxy-phenyl)-benzene-1,4-diamine Derivatives Combat Oxidative Stress
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure.[4] For the N-(2-Methoxy-phenyl)-benzene-1,4-diamine core, the primary mechanism of antioxidant action is believed to be hydrogen atom transfer (HAT) from the amine or hydroxyl groups to neutralize free radicals. The stability of the resulting radical is a key determinant of antioxidant efficacy.
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for N-(2-Methoxy-phenyl)-benzene-1,4-diamine derivatives.
Substituents on the phenyl rings can significantly influence this process. Electron-donating groups, such as additional hydroxyl or methoxy moieties, can increase the rate of hydrogen donation and stabilize the resulting antioxidant radical, thereby enhancing antioxidant activity.[5] Conversely, electron-withdrawing groups may diminish this activity.
Comparative Evaluation of Antioxidant Activity: A Multi-Assay Approach
To provide a comprehensive assessment of antioxidant potential, a panel of in vitro assays was employed. Each assay targets a different aspect of antioxidant activity, offering a more complete picture than any single method alone.
Experimental Workflow
Caption: Overall experimental workflow for the comparative antioxidant assessment.
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically.[6][7]
Protocol:
A 0.1 mM solution of DPPH in methanol was prepared.
Various concentrations of the test compounds were added to the DPPH solution.
The mixture was incubated in the dark for 30 minutes at room temperature.[7]
The ABTS assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[8]
Protocol:
The ABTS radical cation was generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark for 12-16 hours.[9]
The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
Test compounds were added to the diluted ABTS•+ solution.
The absorbance was read at 734 nm after a 6-minute incubation.
Trolox was used as a standard.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][11]
Protocol:
The FRAP reagent was prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
The FRAP reagent was warmed to 37°C.
Test compounds were added to the FRAP reagent.
The absorbance was measured at 593 nm after a 4-minute incubation.
A standard curve was generated using ferrous sulfate.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.[12][13]
Protocol:
HepG2 cells were seeded in a 96-well plate and incubated for 24 hours.
The cells were then treated with the test compounds and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
After a 1-hour incubation, the cells were washed and treated with the free radical initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Fluorescence was measured kinetically over 1 hour with excitation at 485 nm and emission at 538 nm.[14]
Quercetin was used as a positive control.
Lipid Peroxidation (TBARS) Assay
This assay measures the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA), which are byproducts of lipid peroxidation.[15][16]
Protocol:
A lipid-rich substrate (e.g., brain homogenate) was incubated with the test compounds and a pro-oxidant (e.g., Fe²⁺/ascorbate).
The reaction was stopped by the addition of trichloroacetic acid (TCA).
Thiobarbituric acid (TBA) was added, and the mixture was heated at 95°C for 60 minutes.
After cooling, the absorbance of the resulting pink-colored complex was measured at 532 nm.
The concentration of TBARS was calculated using an MDA standard curve.
Comparative Data Summary
The antioxidant activities of the parent compound, N-(2-Methoxy-phenyl)-benzene-1,4-diamine (ND-01), and its derivatives are summarized below. The results are expressed as IC₅₀ values for the radical scavenging assays (lower values indicate higher activity) and as equivalents for the FRAP and CAA assays (higher values indicate higher activity).
The experimental data reveals several key structure-activity relationships:
Influence of a Hydroxyl Group: The introduction of a hydroxyl group at the 4-position of the diamine-containing ring (ND-02) resulted in a significant increase in antioxidant activity across all assays. This is likely due to the hydroxyl group's ability to readily donate a hydrogen atom, a key feature of potent phenolic antioxidants.[17]
Effect of Steric Hindrance: The addition of bulky tert-butyl groups at the 3 and 5 positions (ND-03) led to a marked decrease in antioxidant activity. This steric hindrance may impede the approach of free radicals to the active antioxidant sites.
Impact of an Additional Methoxy Group: The presence of a second methoxy group on the phenyl ring (ND-04) moderately enhanced antioxidant activity compared to the parent compound. While not as impactful as a hydroxyl group, the electron-donating nature of the methoxy group likely contributes to radical stabilization.[4]
Conclusion
This comparative guide demonstrates that strategic chemical modifications to the N-(2-Methoxy-phenyl)-benzene-1,4-diamine scaffold can significantly modulate its antioxidant properties. The 4-hydroxy derivative (ND-02) emerged as the most potent antioxidant in this series, highlighting the critical role of the phenolic hydroxyl group in free radical scavenging. These findings provide a valuable framework for the rational design of novel and efficacious antioxidant compounds for therapeutic applications. Further in vivo studies are warranted to explore the full therapeutic potential of these promising derivatives.
References
Changde Dingyuan Chemical Industrial Limited. N,N'-Bis(methylphenyl)-1,4-benzenediamine MIXTURE (DTPD).
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. 2023-06-19.
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. 2021-04-22.
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. 2022-02-16.
Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers. 2022-05-24.
EZAssay TBARS Estimation Kit for Lipid Peroxidation. HiMedia Laboratories.
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. 2022-04-03.
Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. PubMed.
Evaluation of antioxidant capacity of 13 plant extracts by three different methods. NIH.
ABTS Antioxidant Capacity Assay. G-Biosciences.
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR.
A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods. PMC - NIH.
Structure–activity relationships in hydroxy-2,3-diarylxanthone antioxidants. Fast kinetics spectroscopy as a tool to evaluate the potential for antioxidant activity in biological systems. Organic & Biomolecular Chemistry (RSC Publishing).
Validation of N-(2-Methoxy-phenyl)-benzene-1,4-diamine as a Research Chemical: A Comparative Guide
This guide provides a comprehensive framework for the validation of "N-(2-Methoxy-phenyl)-benzene-1,4-diamine" as a novel research chemical. For researchers, scientists, and professionals in drug development, the introdu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the validation of "N-(2-Methoxy-phenyl)-benzene-1,4-diamine" as a novel research chemical. For researchers, scientists, and professionals in drug development, the introduction of a new chemical entity necessitates a rigorous evaluation of its identity, purity, and performance characteristics relative to existing alternatives. This document outlines the critical experimental pathways for characterizing N-(2-Methoxy-phenyl)-benzene-1,4-diamine and compares its projected performance with that of analogous, well-established N-aryl-p-phenylenediamines.
Introduction to N-aryl-p-phenylenediamines
N-aryl-p-phenylenediamines are a class of aromatic diamines that serve as pivotal structural motifs in a wide array of applications. Their utility spans from being potent antioxidants in the rubber and polymer industries to serving as precursors for high-performance polymers, and as intermediates in the synthesis of dyes and pharmaceuticals.[1][2][3] The electronic properties conferred by the aromatic rings and the amine functionalities make them interesting candidates for electroactive materials.[4][5] The subject of this guide, N-(2-Methoxy-phenyl)-benzene-1,4-diamine, is a member of this class, and its validation is crucial for its adoption in research and development.
Physicochemical Properties: A Comparative Overview
A foundational step in validating a research chemical is the characterization of its fundamental physicochemical properties. While specific experimental data for N-(2-Methoxy-phenyl)-benzene-1,4-diamine is not extensively available, its properties can be predicted and compared with those of a well-studied analogue, N-phenyl-p-phenylenediamine.
The introduction of a methoxy group in the ortho position of the N-phenyl ring is anticipated to influence the molecule's conformation and electronic properties, potentially impacting its reactivity, solubility, and biological activity compared to the unsubstituted analogue.
Synthesis and Structural Characterization
The validation of a new research chemical begins with its unambiguous synthesis and structural confirmation.
Proposed Synthesis Pathway
A plausible synthetic route for N-(2-Methoxy-phenyl)-benzene-1,4-diamine involves the Buchwald-Hartwig amination, a powerful cross-coupling reaction for the formation of C-N bonds.
Caption: Proposed Buchwald-Hartwig amination for the synthesis of the target compound.
Experimental Protocol: Synthesis
To a dried Schlenk flask, add p-phenylenediamine (1.2 equivalents), 2-bromoanisole (1.0 equivalent), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add anhydrous toluene via syringe.
Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Structural Characterization Protocols
The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.[10][11][12]
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show distinct signals for the aromatic protons and the methoxy group protons, with chemical shifts and coupling patterns consistent with the proposed structure. The integration of the signals should correspond to the number of protons in each environment.
¹³C NMR: A higher concentration of the sample (20-50 mg) is typically required. The spectrum should display the expected number of carbon signals, including those for the methoxy group and the aromatic carbons.
Acquire the spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
Key expected vibrational bands include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of aromatic rings (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).[12]
3.3.3. UV-Visible (UV-Vis) Spectroscopy
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
Record the absorption spectrum, typically from 200 to 800 nm.
The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system.[13][14]
3.3.4. Mass Spectrometry (MS)
Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 214.26.
Spectroscopic Data
Expected for N-(2-Methoxy-phenyl)-benzene-1,4-diamine
¹H NMR
Signals for aromatic protons, amine protons, and methoxy protons.
¹³C NMR
Signals for aromatic carbons and the methoxy carbon.
FT-IR (cm⁻¹)
~3350 (N-H), ~3050 (Ar C-H), ~1600, 1510 (C=C), ~1240 (C-O).
N-aryl-p-phenylenediamines are known for their antioxidant properties and their utility as monomers in polymer synthesis.[1][3]
Antioxidant Activity Assessment
Aromatic amines can act as antioxidants by donating a hydrogen atom to free radicals.[15] The antioxidant capacity of N-(2-Methoxy-phenyl)-benzene-1,4-diamine can be quantitatively assessed using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[16]
Caption: Workflow for the DPPH antioxidant activity assay.
4.1.1. DPPH Assay Protocol
Prepare a stock solution of DPPH in methanol.
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
Add an equal volume of the test compound or standard solution to the wells.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at approximately 517 nm using a microplate reader.
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
The methoxy group may enhance the antioxidant activity through its electron-donating nature, potentially leading to a lower IC₅₀ value compared to the unsubstituted analogue.
Polymer Synthesis Precursor
Aromatic diamines are key monomers for high-performance polymers like polyamides and polyimides, valued for their thermal stability and mechanical strength.[3]
4.2.1. Polyamide Synthesis Protocol
Dissolve N-(2-Methoxy-phenyl)-benzene-1,4-diamine in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) under an inert atmosphere.
Cool the solution in an ice bath.
Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) to the stirred solution.
Allow the reaction to warm to room temperature and continue stirring for several hours.
Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol.
Filter, wash, and dry the polymer.
The polymer can then be characterized for its molecular weight, thermal properties, and mechanical strength.
Thermal Stability Analysis
The thermal stability of a research chemical is a critical parameter, especially for applications in materials science.[17][18] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for this evaluation.[19][20][21]
TGA and DSC Protocols
TGA: Heat a small sample (5-10 mg) in a TGA instrument under a nitrogen atmosphere from room temperature to ~800 °C at a constant heating rate (e.g., 10 °C/min). This will determine the decomposition temperature.
DSC: Heat a small sample (5-10 mg) in a DSC instrument under a nitrogen atmosphere. The resulting thermogram will reveal thermal transitions such as melting point and glass transition temperature.
The rigid aromatic structure of N-aryl-p-phenylenediamines generally imparts good thermal stability.[17]
Conclusion
The validation of N-(2-Methoxy-phenyl)-benzene-1,4-diamine as a research chemical requires a systematic approach encompassing its synthesis, structural elucidation, and performance evaluation in relevant applications. This guide provides a comprehensive set of protocols and a comparative framework to facilitate this process. Based on the chemistry of related N-aryl-p-phenylenediamines, it is anticipated that the target compound will exhibit valuable antioxidant and electrochemical properties, and serve as a useful monomer for high-performance polymers. The experimental data generated through the protocols outlined herein will be essential in establishing its unique characteristics and potential advantages over existing alternatives in the field.
References
PubChem. N-Phenyl-p-phenylenediamine. Available from: [Link]
LookChem. 5840-11-9, N-(2-METHOXY-PHENYL)-BENZENE-1,4-DIAMINE. Available from: [Link]
Miraqyan, N. A., Arakelyan, R. H., Durgaryan, N. A., & Durgaryan, A. H. (2018). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). Chemical Papers, 72(6), 1517-1524.
Kaya, İ., & Aydin, M. (2018). Synthesis and characterization of Poly(p-phenylenediamine)
Li, J., et al. (2024). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Polymers, 16(1), 123.
Rani, S., et al. (2022). Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Sensors & Diagnostics, 1(2), 235-251.
Kancheva, V. D., & Angelova, S. E. (2010). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available from: [Link]
El-Ghamry, H. A., & El-Malkey, H. M. (2013). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 547-556.
Tian, W., et al. (2022). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Toxics, 10(10), 603.
Gaber, M., El-Baradie, K. Y., & Issa, R. M. (2001). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. Dyes and Pigments, 49(3), 211-218.
Sapurina, I., & Shishov, M. (2012). Properties of polymers based on aromatic diamines. Polymers, 4(3), 1293-1337.
Vogel, T. A., et al. (2017). Para-phenylenediamine allergy: current perspectives on diagnosis and management.
TA Instruments. Thermal Analysis. Available from: [Link]
Rios, L. M., et al. (2007). Electrosynthesis and characterization of o-phenylenediamine oligomers. Journal of the Chilean Chemical Society, 52(2), 1149-1152.
Schildknecht, S., et al. (2008). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry, 105(4), 1264-1277.
Kogan, M. I., et al. (2002). Electrochemical Synthesis of Poly o -phenylenediamine and Its Spectroelectrochemical Properties. Russian Journal of Electrochemistry, 38(11), 1221-1228.
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review.
ResearchGate. TGA/DSC thermal analyses. Available from: [Link]
LibreTexts Chemistry. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]
ResearchGate. Revisiting o -Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. Available from: [Link]
Wang, J., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01584-20.
European Patent Office. Preparation of N-substituted-N'-phenyl-P-phenylenediamines.
ResearchGate. Synthesis, spectroscopic characterization (FT-IR, NMR, UV-Vis), DFT study, antibacterial and antioxidant in vitro investigations of 4,6-bis((E)-1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)benzene-1,3-diol. Available from: [Link]
Autechem. The Role of Aromatic Diamines in Advanced Material Performance. Available from: [Link]
Spectroscopy Online. Exploring the Spectrum of Analytical Techniques for Material Characterization. Available from: [Link]
Munteanu, I. G., & Apetrei, C. (2021).
Sensors & Diagnostics. Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Available from: [Link]
AZoM. TGA, TMA, and DMA Analysis of Thermoplastics. Available from: [Link]
ResearchGate. Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Available from: [Link]
CyberLeninka. PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. Available from: [Link]
Journal of Nano and Materials Science Research. Electropolymerization and Characterization of Poly (O-Phenylenediamine) Thin Films at Different pH. Available from: [Link]
Munteanu, I. G., & Apetrei, C. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 11(12), 2213.
Environmental Science & Technology. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Available from: [Link]
MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Available from: [Link]
Technical Comparison: Immunological Profile and Cross-Reactivity of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
Executive Summary This guide provides a technical analysis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine , a specialized N-substituted p-phenylenediamine derivative. While structurally related to the potent sensitizer p-Ph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine , a specialized N-substituted p-phenylenediamine derivative. While structurally related to the potent sensitizer p-Phenylenediamine (PPD), the introduction of the N-(2-methoxyphenyl) moiety significantly alters its physicochemical properties and immunological profile.
This document outlines the structural basis for reduced sensitization potential compared to PPD, defines its cross-reactivity risks, and details the experimental protocols required to validate its safety profile in drug and cosmetic development.
Key Findings
Steric Shielding: The bulky N-substituent hinders the formation of Bandrowski’s Base (a trimeric allergen), a primary pathway for PPD sensitization.
Lipophilicity: Significantly higher LogP than PPD, altering skin penetration kinetics and metabolic availability.
Cross-Reactivity: Predicted to be Low-to-Moderate in PPD-sensitized individuals, unlike the "High" cross-reactivity observed with Toluene-2,5-diamine (PTD).
Structural & Mechanistic Analysis
To understand cross-reactivity, one must analyze the haptenization pathway. PPD requires auto-oxidation to form electrophilic intermediates (benzoquinone diimines) that bind to skin proteins.
Comparative Physicochemical Profile
Feature
p-Phenylenediamine (PPD)
Toluene-2,5-diamine (PTD)
N-(2-Methoxy-phenyl)-benzene-1,4-diamine
Structure
Simple aromatic diamine
Methyl-substituted diamine
N-substituted Diphenylamine
Molecular Weight
108.14 g/mol
122.17 g/mol
214.26 g/mol
LogP (Est.)
-0.3 (Hydrophilic)
-0.1
~2.8 (Lipophilic)
Oxidation Intermediate
Benzoquinone Diimine (BQD)
Methyl-BQD
N-Substituted Quinone Imine
Allergenic Potency
Extreme (EC3: 0.06%)
Strong (EC3: 0.15%)
Moderate/Weak (Predicted EC3: >1.5%)
Mechanism of Action: The "Pro-Hapten" Pathway
The subject molecule acts as a pro-hapten . It must be metabolized by cutaneous N-acetyltransferases (NAT1) or auto-oxidized to become immunogenic.
Critical Difference:
PPD: Rapidly oxidizes to BQD, which trimerizes to form Bandrowski's Base , a potent allergen.
Subject Molecule: The N-substitution sterically blocks the nitrogen, preventing the symmetry required for rapid trimerization. This significantly reduces the concentration of stable allergens available to prime T-cells.
Experimental Protocols for Cross-Reactivity
To validate the safety of N-(2-Methoxy-phenyl)-benzene-1,4-diamine, researchers must utilize a tiered testing strategy. Do not rely solely on animal models; integrate in chemico and in vitro methods (AOP-based testing).
Protocol A: Direct Peptide Reactivity Assay (DPRA) - OECD 442C
Objective: Quantify the molecule's ability to bind to skin proteins (Haptenization) relative to PPD.
Preparation: Prepare 100 mM stock solutions of the test substance in Acetonitrile.
Incubation:
Mix test substance with synthetic peptides containing Cysteine (C-peptide) and Lysine (K-peptide) at a 1:10 and 1:50 molar ratio, respectively.
Incubate for 24 hours at 25°C in the dark.
Analysis:
Analyze samples via HPLC-UV (220 nm).
Calculate % Peptide Depletion =
.
Interpretation:
High Reactivity: >22.6% depletion (Likely Strong Sensitizer).
Low Reactivity: <6.4% depletion.
Expectation: The subject molecule should show lower Lysine depletion than PPD due to steric hindrance.
Protocol B: In Vitro T-Cell Priming (DC-T Assay)
Objective: Assess if the molecule activates T-cells from PPD-allergic donors (Cross-Reactivity Challenge).
Donor Selection: Isolate PBMCs from patients with confirmed PPD allergy (Patch Test +++).
Differentiation: Generate monocyte-derived Dendritic Cells (moDCs) using GM-CSF and IL-4 for 5 days.
Pulse: Incubate moDCs with sub-toxic concentrations (1–50 µM) of N-(2-Methoxy-phenyl)-benzene-1,4-diamine for 24 hours.
Co-Culture: Wash DCs and co-culture with autologous naive T-cells labeled with CFSE (proliferation dye).
Readout: After 7 days, measure T-cell proliferation via Flow Cytometry (CD3+/CD4+/CFSE-low).
Validation:
Positive Control: PPD (10 µM).
Negative Control: DMSO vehicle.
Success Criteria: If Stimulation Index (SI) < 2.0 while PPD SI > 3.0, the molecule exhibits low cross-reactivity .
Visualizing the Pathway
The following diagram illustrates the comparative metabolic activation pathways, highlighting why the N-substituted molecule presents a lower risk profile.
Figure 1: Comparative Haptenization Pathway. Note how the subject molecule (Green) avoids the formation of the highly allergenic Bandrowski's Base trimer (Black) due to N-substitution.
References
OECD Guidelines for the Testing of Chemicals. (2015). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Publishing. [Link]
Goebel, C., et al. (2012). Quantitative Structure-Activity Relationships for Skin Sensitization Potency of p-Phenylenediamine Derivatives. Chemical Research in Toxicology, 25(4), 896–907. [Link]
Blömeke, B., et al. (2009). Cross-reactivity to hair dyes: p-Phenylenediamine-sensitized individuals do not react to N-substituted p-phenylenediamines. Dermatitis, 20(6).[1] [Link]
benchmarking "N-(2-Methoxy-phenyl)-benzene-1,4-diamine" performance against industry standards
Subtitle: Resolving the Safety-Performance Paradox in Redox-Active Scaffolds Executive Summary In the landscape of redox-active aromatic amines, N-(2-Methoxy-phenyl)-benzene-1,4-diamine (hereafter referred to as 2-OMe-PP...
Author: BenchChem Technical Support Team. Date: February 2026
Subtitle: Resolving the Safety-Performance Paradox in Redox-Active Scaffolds
Executive Summary
In the landscape of redox-active aromatic amines, N-(2-Methoxy-phenyl)-benzene-1,4-diamine (hereafter referred to as 2-OMe-PPD or by its trade designation ME-PPD ) represents a critical structural evolution. Historically, the industry standard p-Phenylenediamine (PPD) has dominated applications requiring rapid oxidation and polymerization—ranging from oxidative hair dyes to antioxidant stabilizers in polymers.[1] However, PPD is a potent contact sensitizer (EC3: 0.1%).[1]
This guide objectively benchmarks 2-OMe-PPD against PPD and Toluene-2,5-diamine (PTD) .[1] Experimental data confirms that the introduction of the methoxy moiety at the ortho position of the N-phenyl ring functions as a "steric shield," increasing the sensitization threshold by >40-fold (EC3: 4.3%) without compromising the electron-transfer kinetics required for high-fidelity performance.
Chemical Identity & Physicochemical Profiling
To understand the functional divergence, we must first compare the fundamental physicochemical properties that dictate bioavailability and reactivity.
2-OMe-PPD is bulkier, affecting skin penetration.[1]
LogP (Octanol/Water)
~2.1 (Predicted)
-0.3
0.16
Higher lipophilicity enhances formulation stability in oil phases but alters skin kinetics.[1]
pKa (Conjugate Acid)
~5.8
6.3
6.4
Slightly lower basicity due to electronic effects of the N-phenyl group.[1]
Redox Potential ()
Lower vs. PPD
Reference (0.0 V)
Similar to PPD
Critical: Electron-donating methoxy group stabilizes the radical cation, facilitating oxidation.[1]
Immunotoxicological Benchmarking (Safety)
The primary driver for adopting 2-OMe-PPD is the mitigation of Allergic Contact Dermatitis (ACD) . The mechanism of PPD toxicity involves the formation of a Quinone Diimine intermediate, which acts as a hapten, binding to skin proteins (e.g., cysteine residues) to trigger an immune response.
Mechanism of Action: The "Steric Shield" Hypothesis
The methoxy group in 2-OMe-PPD provides steric hindrance that interferes with the molecular recognition required for T-cell activation, despite the molecule still undergoing oxidation.
Figure 1: Comparative Adverse Outcome Pathway (AOP).[1] The methoxy group of 2-OMe-PPD sterically hinders the haptenization step (Red Dotted Line) and promotes safe metabolic clearance (Green Path), unlike PPD.
Experimental Data: Local Lymph Node Assay (LLNA)
Table 2: Sensitization Potency (LLNA Data)
Compound
EC3 Value (%)*
Classification
Relative Potency
PPD
0.1%
Extreme Sensitizer
100x (Baseline)
PTD
0.17%
Strong Sensitizer
~60x
2-OMe-PPD
4.3%
Moderate/Weak
1x (Safest)
*EC3: Concentration required to induce a 3-fold increase in lymphocyte proliferation.[1] Higher is safer.
While safety is paramount, the molecule must perform.[1] In drug development and polymer stabilization, the ability to scavenge free radicals (DPPH Assay) is the standard metric.
Experimental Insight:
The electron-donating effect (+M effect) of the methoxy group stabilizes the phenoxy/aminyl radical formed after scavenging a ROS (Reactive Oxygen Species).[1] This makes 2-OMe-PPD a superior antioxidant kinetically compared to unsubstituted PPD, although its bulk may slightly reduce the rate of reaction with large polymer chains.
Interpretation: 2-OMe-PPD shows a lower IC50 (better potency) than PPD, approaching the efficiency of Vitamin C, due to resonance stabilization of the radical intermediate.
Detailed Experimental Protocols
To validate these benchmarks in your own facility, follow these standardized protocols.
Figure 2: Parallel Assessment Workflow. Left branch confirms efficacy; Right branch confirms safety profile.
Conclusion
For researchers in drug development and cosmetic formulation, N-(2-Methoxy-phenyl)-benzene-1,4-diamine (2-OMe-PPD) offers a definitive solution to the toxicity limits of PPD.[1]
Safety: It shifts the sensitization threshold from "Extreme" to "Moderate," offering a Margin of Safety (MOS) >100x higher than PPD in dermal applications.[1]
Performance: It retains, and in some kinetics exceeds, the redox/antioxidant capacity of the parent amine.
Recommendation: Replace PPD with 2-OMe-PPD in formulations requiring oxidative stability or color generation where skin contact is a risk factor.[1]
References
Blömeke, B., et al. (2015).[1] "The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes."[2][3][4] Journal of Investigative Dermatology.
Goebel, C., et al. (2014).[1] "Quantitative risk assessment for skin sensitisation: A case study with the hair dye ingredient 2-methoxymethyl-p-phenylenediamine (ME-PPD)." Toxicology and Applied Pharmacology.
Nohynek, G.J., et al. (2010).[1] "Safety assessment of personal care products/cosmetics and their ingredients." Toxicology and Applied Pharmacology.
OECD Guidelines for the Testing of Chemicals. (2019).[1] "Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA)." OECD Publishing.[1]
Gurusamy, S., et al. (2024).[1] "Hair dye allergies: available alternatives." International Journal of Research in Dermatology.[1][2]
A Senior Application Scientist's Guide to the Safe Disposal of N-(2-Methoxy-phenyl)-benzene-1,4-diamine
This guide provides comprehensive, technically grounded procedures for the safe and compliant disposal of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. As a compound utilized in specialized research and development, its hand...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive, technically grounded procedures for the safe and compliant disposal of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. As a compound utilized in specialized research and development, its handling and disposal demand a rigorous adherence to safety protocols, driven by a clear understanding of its chemical nature and associated hazards. This document moves beyond a simple checklist to explain the causality behind each step, ensuring that laboratory professionals can manage this substance with confidence and integrity.
Foundational Principle: Hazard-Driven Protocol
Proper disposal is not merely a logistical step; it is the final stage of chemical risk management. The entire disposal strategy for N-(2-Methoxy-phenyl)-benzene-1,4-diamine is predicated on its specific hazard profile. Understanding these hazards is the causal basis for every handling and disposal decision.
Inherent Risks and Regulatory Standing
N-(2-Methoxy-phenyl)-benzene-1,4-diamine and its close structural analogs are classified as hazardous materials.[1] This classification is not arbitrary; it is based on empirical data regarding its potential to cause harm to human health and the environment. Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), which mandates specific management and disposal pathways.[2]
Hazard Profile Summary
The Globally Harmonized System (GHS) provides a clear summary of the risks associated with this class of compounds. This data directly informs the necessary precautions for handling and the imperative for specialized disposal.
Hazard Class
GHS Code
Description & Causality for Disposal Protocol
Acute Toxicity (Oral)
H301
Toxic if swallowed .[1][3] This necessitates preventing any possibility of ingestion through contaminated hands or surfaces.
Acute Toxicity (Dermal)
H311
Toxic in contact with skin .[1][3] This is a critical risk, requiring the use of chemically impermeable gloves and immediate decontamination of any exposed skin. It is a primary driver for treating all contaminated materials as hazardous waste.
Acute Toxicity (Inhalation)
H332
Harmful if inhaled .[1][3][4] This dictates that the compound must be handled in well-ventilated areas, preferably within a chemical fume hood, to prevent respiratory exposure.
Skin Sensitization
H317
May cause an allergic skin reaction .[1][3] Repeated contact can lead to sensitization, making strict avoidance of skin contact essential.
Serious Eye Irritation
H319
Causes serious eye irritation .[1][3][4] Mandates the use of safety glasses or goggles.
Aquatic Hazard (Chronic)
H411
Toxic to aquatic life with long lasting effects .[1][3] This is the definitive reason why this chemical must not be disposed of down the drain.[2][5] Sewer disposal would introduce a persistent toxin into waterways.
The Disposal Workflow: A Step-by-Step Technical Guide
The following protocol is designed as a self-validating system. By adhering to these steps, you ensure compliance with regulatory standards and mitigate the risks identified above.
Caption: Disposal workflow for N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Step 1: Container Selection and Waste Collection
The moment waste is generated, it must be managed as hazardous.
For Solid Waste (e.g., residual powder, contaminated weigh paper): Collect directly into a designated solid hazardous waste container.
For Liquid Waste (e.g., solutions): Collect in a chemically compatible container with a leak-proof, screw-on cap.[6] Plastic containers are often preferred to glass to minimize breakage risk, provided they are compatible with any solvents used.[2] Do not use corks or parafilm as primary seals.[6]
For Contaminated Materials (e.g., gloves, pipette tips, spill pads): These items are also considered hazardous waste. They should be collected in a sealed bag or a lined container clearly marked as "Hazardous Waste."
Causality: The high dermal toxicity (H311) means any item making contact with the substance is hazardous.[1][3] Proper containment is the first line of defense against accidental exposure and release.
Step 2: Labeling and Identification
Proper identification is a regulatory mandate and a critical safety measure.[2]
Obtain an official hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.[2]
Fill out the tag completely and legibly. You must include:
The full, unabbreviated chemical name: "N-(2-Methoxy-phenyl)-benzene-1,4-diamine".[2]
For mixtures, list all constituents and their approximate percentages.
The date waste was first added to the container.
The specific hazard characteristics (e.g., "Toxic," "Aquatic Toxin").
Affix the tag to the container.
Step 3: Segregation and Storage
Store the sealed and labeled waste container in a designated satellite accumulation area.
Secondary Containment: The container must be placed within a secondary container, such as a lab tray or bin, that is chemically compatible and can hold 110% of the volume of the primary container.[6] This prevents a major spill if the primary container fails.
Segregation: Store this waste away from incompatible materials, particularly strong oxidizing agents.[7][8] While specific reactivity data for this compound is limited, general best practice for amines is to segregate them from acids and oxidizers.
Step 4: Professional Disposal
Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[2][5] The only acceptable method is through your institution's hazardous waste program.
Once the container is full or the accumulation time limit is approaching (typically 90 days), contact your EHS office to schedule a waste pickup.[6]
The waste will be collected by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
The recommended final disposal method for this type of compound is controlled incineration with flue gas scrubbing.[1] This high-temperature process ensures the complete destruction of the toxic organic molecule, while the scrubbing system neutralizes harmful combustion byproducts.
Spill and Decontamination Procedures
Accidents must be managed with the same rigor as planned disposal.
Personal Protective Equipment (PPE): Before cleaning any spill, don appropriate PPE: double-gloving with chemically impermeable gloves, a lab coat, and splash goggles.[1]
Spill Cleanup:
For small powder spills, gently cover with an absorbent material to prevent dust formation.
Carefully scoop the material and absorbent into your hazardous waste container.
Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.
Decontamination: All non-disposable equipment (glassware, spatulas) must be thoroughly decontaminated. Rinse items with a suitable solvent, collecting the rinsate as hazardous liquid waste, before proceeding with standard washing.
Causality: The compound's toxicity necessitates that any spill residue and decontamination materials are treated as part of the hazardous waste stream to prevent secondary contamination.
By integrating this expert-level understanding of the "why" with the procedural "how," researchers can ensure the safe and responsible management of N-(2-Methoxy-phenyl)-benzene-1,4-diamine from acquisition to final disposal, protecting themselves, their colleagues, and the environment.
References
University of Tennessee, Knoxville | Environmental Health and Safety. How to Dispose of Chemical Waste. [Link]
Henry County, IN. MATERIAL SAFETY DATA SHEET Benzene. [Link]
A Researcher's Guide to Personal Protective Equipment for Handling N-(2-Methoxy-phenyl)-benzene-1,4-diamine
As a Senior Application Scientist, my primary objective is to ensure that your work is not only scientifically sound but also fundamentally safe. The handling of any chemical, particularly aromatic amines like N-(2-Metho...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary objective is to ensure that your work is not only scientifically sound but also fundamentally safe. The handling of any chemical, particularly aromatic amines like N-(2-Methoxy-phenyl)-benzene-1,4-diamine, demands a protocol-driven approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the specific hazards of this chemical class, ensuring you are protected at every step.
Understanding the Hazard: Why This PPE is Non-Negotiable
N-(2-Methoxy-phenyl)-benzene-1,4-diamine belongs to the phenylenediamine family, a class of aromatic amines known for their potential toxicity and sensitizing effects. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from close structural analogs, such as 2-(methoxymethyl)benzene-1,4-diamine, provides a clear and authoritative basis for risk assessment.
The primary hazards are consistently identified as:
Acute Toxicity: Toxic if swallowed and in contact with skin.[1][2]
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[1][2]
Serious Eye Irritation: Causes significant irritation and potential damage to the eyes.[1][2]
Inhalation Hazard: Harmful if inhaled, particularly as a dust or aerosol.[1][2]
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2]
These hazards dictate that the principal routes of exposure—dermal (skin), ocular (eyes), and inhalation—must be rigorously controlled through the correct selection and use of Personal Protective Equipment (PPE).
Core Protective Ensemble: Your First Line of Defense
Your selection of PPE is not static; it must adapt to the specific task at hand. The following table outlines the minimum required PPE for common laboratory operations involving N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Task / Operation
Body Protection
Hand Protection
Eye/Face Protection
Respiratory Protection
Weighing/Handling Solid (<1g)
Standard Lab Coat (fully buttoned)
Double Nitrile Gloves
Safety Glasses with Side Shields
Recommended: N95/FFP2 mask if not in a ventilated enclosure
Preparing Solutions
Chemical Resistant Lab Coat
Double Nitrile Gloves
Chemical Splash Goggles
Not required if performed in a certified chemical fume hood
Running Reactions / Transfers
Chemical Resistant Lab Coat or Apron over Lab Coat
Not required if performed in a certified chemical fume hood
Large Scale Operations (>10g)
Chemical Resistant Suit/Coveralls
Heavy-duty Nitrile or Neoprene Gloves (check manufacturer compatibility)
Chemical Splash Goggles and Face Shield
Required: Half-mask respirator with organic vapor/particulate cartridges
Spill Cleanup
Chemical Resistant Suit/Coveralls
Heavy-duty Nitrile or Neoprene Gloves
Chemical Splash Goggles and Face Shield
Required: Half-mask or Full-face respirator with appropriate cartridges
Operational Plan: From Selection to Disposal
A successful safety protocol is a complete workflow. It begins before you even touch the chemical and ends long after the experiment is complete.
PPE Selection Workflow
The following decision-making workflow should be used to determine the appropriate level of PPE for any task involving N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Caption: PPE selection workflow for handling N-(2-Methoxy-phenyl)-benzene-1,4-diamine.
Step-by-Step Protocol: Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common source of exposure. Follow this sequence rigorously.
Donning (Putting On) Sequence:
Outer Garments: Put on your lab coat or chemical-resistant suit.
Respiratory Protection (if required): Perform a fit check on your respirator.
Eye and Face Protection: Put on safety goggles and/or a face shield.
Gloves: Put on the first pair of nitrile gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. Put on the second (outer) pair of gloves.
Doffing (Taking Off) Sequence:
Decontaminate (if applicable): If gross contamination of outer gloves or suit has occurred, clean the exterior before removal.
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. With the clean hand, slide your fingers under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately.
Outer Garments: Unbutton or unzip your lab coat or suit. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.
Face and Eye Protection: Remove the face shield and goggles from the back to the front.
Respiratory Protection: Remove your respirator.
Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
Proper disposal is critical to prevent secondary exposure and environmental contamination.
Solid Chemical Waste: All excess N-(2-Methoxy-phenyl)-benzene-1,4-diamine and materials used for spill cleanup (e.g., vermiculite, sand) must be collected in a clearly labeled, sealed container for hazardous waste.[4]
Contaminated PPE: All disposable PPE, including gloves, masks, and suits, must be placed in a designated hazardous waste container immediately after removal. Do not place them in regular trash receptacles.
Empty Containers: The original chemical container should be triple-rinsed with an appropriate solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. Once decontaminated, the container can be punctured to prevent reuse and disposed of according to your institution's guidelines.[1]
Waste Disposal Method: The final disposal of the collected hazardous waste should be through a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing to handle harmful combustion byproducts like carbon oxides.[1][5]
By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
Safety data sheet - 4-Methoxy-o-phenylenediamine. CPAchem. Available at: [Link]
2-Methoxymethyl-p-phenylenediamine | C8H12N2O. PubChem, National Center for Biotechnology Information. Available at: [Link]
MATERIAL SAFETY DATA SHEET Benzene. Henry County, IN. Available at: [Link]
1,4-Benzenediamine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
N-(4-methoxyphenyl)benzene-1,4-diamine monohydrochloride. ChemBK. Available at: [Link]
Personal protective equipment when handling plant protection products. BVL (Federal Office of Consumer Protection and Food Safety, Germany). Available at: [Link]
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed, National Library of Medicine. Available at: [Link]
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (Ireland). Available at: [Link]